molecular formula C49H52ClN3O4 B12272092 Cy7.5 NHS ester

Cy7.5 NHS ester

Cat. No.: B12272092
M. Wt: 782.4 g/mol
InChI Key: HARMKMBOKRXZQK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cy7.5 NHS ester is a useful research compound. Its molecular formula is C49H52ClN3O4 and its molecular weight is 782.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H52ClN3O4

Molecular Weight

782.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoate chloride

InChI

InChI=1S/C49H52N3O4.ClH/c1-48(2)41(50(5)39-25-23-35-16-8-10-18-37(35)46(39)48)27-21-33-14-13-15-34(32-33)22-28-42-49(3,4)47-38-19-11-9-17-36(38)24-26-40(47)51(42)31-12-6-7-20-45(55)56-52-43(53)29-30-44(52)54;/h8-11,16-19,21-28,32H,6-7,12-15,20,29-31H2,1-5H3;1H/q+1;/p-1

InChI Key

HARMKMBOKRXZQK-UHFFFAOYSA-M

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=CC=CC=C86)(C)C)/CCC4)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[Cl-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cy7.5 NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine7.5 (Cy7.5) N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye. Esteemed for its utility in deep-tissue and whole-animal imaging, Cy7.5 NHS ester offers high sensitivity with minimal interference from tissue autofluorescence. This document details its spectral and physicochemical characteristics, provides in-depth experimental protocols for bioconjugation, and outlines its application in preclinical cancer research.

Core Properties of this compound

This compound is an amine-reactive derivative of the Cy7.5 fluorophore, designed for the covalent labeling of biomolecules such as proteins, antibodies, and peptides. Its emission in the near-infrared spectrum allows for significant tissue penetration, a critical feature for in-vivo imaging studies.[1][2][3]

Spectral and Physicochemical Characteristics

The spectral and physical properties of this compound are summarized in the tables below. These values represent typical data and may vary slightly between different suppliers.

Spectral PropertyValueReference
Excitation Maximum (λex)~788 nm[1][4]
Emission Maximum (λem)~808 nm[1][4]
Molar Extinction Coefficient (ε)~223,000 cm⁻¹M⁻¹[1][4]
Fluorescence Quantum Yield (Φ)~0.1[4]
Stokes Shift~20 nm[5]
Physicochemical PropertyValueReference
Molecular FormulaC₄₉H₅₂BF₄N₃O₄[4]
Molecular Weight~833.8 g/mol [4]
SolubilitySoluble in organic solvents (DMSO, DMF); low solubility in water[2][4]
Storage ConditionsStore at -20°C, desiccated and protected from light[2][4]

Experimental Protocols

Antibody Labeling with this compound

This protocol details the covalent conjugation of this compound to an antibody. The NHS ester reacts with primary amine groups on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond.[3]

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-7.4) using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations can improve labeling efficiency.[4]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[4]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

    • Calculate the required volume of the this compound stock solution to achieve a desired molar dye-to-antibody ratio (typically between 5:1 and 20:1).

    • Slowly add the dye solution to the antibody solution while gently stirring or vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Purification:

    • Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored band to elute is the labeled antibody.[6]

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).

    • The Degree of Labeling (DOL), or the number of dye molecules per antibody, can be calculated using the Beer-Lambert law.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Conjugation Conjugation Reaction (pH 8.3-8.5, RT, 1 hr) Antibody->Conjugation Dye This compound in DMSO/DMF Dye->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification Analysis Spectrophotometry (DOL Calculation) Purification->Analysis Labeled_Antibody Purified Cy7.5-Labeled Antibody Purification->Labeled_Antibody

Workflow for Antibody Conjugation with this compound.
In-Vivo Tumor Imaging with Cy7.5-Labeled Antibodies

Cy7.5-labeled antibodies are frequently used for non-invasive visualization of tumors in preclinical animal models.[7] This protocol provides a general workflow for such an experiment.

Materials:

  • Cy7.5-labeled antibody

  • Tumor-bearing animal model (e.g., xenograft mouse)

  • Sterile PBS

  • In-vivo imaging system equipped for NIR fluorescence detection

Procedure:

  • Probe Administration:

    • Dilute the Cy7.5-labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[7]

    • Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[7]

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.

    • Image the animals at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[7]

    • Use appropriate filter sets for Cy7.5 (e.g., Excitation: ~745 nm, Emission: ~780 nm).[7]

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and other organs of interest over time to assess the biodistribution and tumor-targeting efficacy of the labeled antibody.

  • Ex-Vivo Analysis (Optional):

    • At the final time point, euthanize the animal and dissect the tumor and major organs.

    • Image the dissected tissues to confirm the in-vivo findings and obtain more precise biodistribution data.[7]

InVivo_Imaging_Workflow cluster_procedure In-Vivo Imaging Procedure Animal_Model Tumor-Bearing Animal Model Probe_Admin IV Injection of Cy7.5-Labeled Antibody Animal_Model->Probe_Admin Imaging Longitudinal NIR Fluorescence Imaging Probe_Admin->Imaging Data_Analysis Quantification of Fluorescence Intensity Imaging->Data_Analysis Ex_Vivo Ex-Vivo Organ Imaging Imaging->Ex_Vivo Optional Biodistribution Biodistribution Analysis Data_Analysis->Biodistribution Ex_Vivo->Biodistribution

Experimental Workflow for In-Vivo Tumor Imaging.

Application in Signaling Pathway Research: Targeting HER2 in Cancer

A key application of this compound is in the development of targeted imaging probes to study cell signaling pathways in vivo. For instance, by conjugating Cy7.5 to an antibody that targets a specific cell surface receptor, researchers can visualize and track cells that overexpress this receptor.

A prominent example is the imaging of Human Epidermal Growth Factor Receptor 2 (HER2)-positive tumors.[7] HER2 is a receptor tyrosine kinase that is overexpressed in certain types of cancer, including breast cancer, and is a critical component of cell growth and proliferation signaling pathways. By labeling a HER2-targeting antibody, such as trastuzumab, with Cy7.5, researchers can non-invasively monitor tumor growth, assess the efficacy of HER2-targeted therapies, and study the biodistribution of the therapeutic antibody. This approach provides valuable insights into the dynamics of receptor-ligand interactions and the response of the signaling pathway to therapeutic intervention in a living organism.

References

A Technical Guide to IR-783: A Near-Infrared Fluorescent Dye for In Vivo Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IR-783, a heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties, making it a valuable tool for in vivo near-infrared (NIR) fluorescence imaging. This document details the dye's properties, experimental protocols for its use, and visual representations of its mechanism and experimental workflow.

Core Properties of IR-783

IR-783 is a water-soluble, near-infrared fluorescent dye that exhibits preferential accumulation in tumor cells.[1][2] This intrinsic tumor-targeting ability, coupled with its favorable photophysical properties, makes it a compelling agent for non-invasive cancer research and preclinical imaging studies.

Photophysical and Biological Characteristics

The key characteristics of IR-783 are summarized in the tables below, providing a quantitative basis for experimental design.

Photophysical PropertyValueReference
Peak Absorption (λmax)776 nm (in PBS)[1]
Maximum Emission (λem)798 nm (in PBS)[1]
Molar Extinction Coefficient (ε)162,000 M-1cm-1[1]
Quantum Yield (Φ)5.5%[1]
Stokes Shift22 nm[1]
Biological PropertyObservationReference
Cytotoxicity No significant cytotoxicity observed in HT-29 cancer cells at concentrations up to 50 μM.[1][1]
Tumor Accumulation Preferential accumulation in various tumor types, including colorectal, cervical, and prostate cancer.[1][2][3][1][2][3]
Peak Tumor Signal Fluorescence intensity at the tumor site gradually increases, peaking around 24 hours post-injection.[2][2]
Biodistribution Primarily cleared through hepatobiliary and renal excretion.[3] Low background signal in most organs at 24 hours.[3]
Cellular Uptake Actively transported into cancer cells, likely mediated by organic anion-transporting polypeptides (OATPs).[4][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving IR-783 for in vivo imaging.

In Vitro Cytotoxicity Assay

Objective: To assess the toxicity of IR-783 on a cancer cell line.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Dye Treatment: Prepare a stock solution of IR-783 in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 2, 10, 20, 50 μM).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of IR-783. Incubate the cells for a specified period (e.g., 4 hours).

  • Cell Viability Assessment: After incubation, replace the dye-containing medium with fresh medium. Assess cell viability using a standard method such as the MTT assay. For the MTT assay, add 10 μL of MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with a suitable solvent and measure the absorbance at 570 nm using a microplate reader.[1]

In Vivo Tumor Imaging in a Mouse Model

Objective: To visualize tumor localization of IR-783 in a xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous HT-29 xenografts).

  • IR-783 dye.

  • Sterile PBS or saline for injection.

  • An in vivo imaging system equipped for NIR fluorescence detection (e.g., Kodak Imaging Station, Olympus OV100).

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

Methodology:

  • Dye Preparation: Dissolve IR-783 in sterile PBS or saline to the desired concentration. A typical dose is in the range of 0.35 mg/kg to 11.25 mg/kg.[3] For a 20g mouse, a dose of 10 nmol is commonly used.[4]

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Dye Administration: Administer the prepared IR-783 solution to the mouse via intravenous (i.v.) or intraperitoneal (i.p.) injection.[5]

  • Imaging: At various time points post-injection (e.g., 4, 24, 48, and 72 hours), anesthetize the mouse and place it in the in vivo imaging system.[6]

  • Image Acquisition: Acquire fluorescence images using the appropriate excitation and emission filters for IR-783 (Excitation: ~776 nm, Emission: ~798 nm). Also, acquire a brightfield or X-ray image for anatomical reference.

  • Data Analysis: Analyze the fluorescence images to determine the biodistribution of the dye and quantify the fluorescence intensity in the tumor and other organs. The tumor-to-background ratio can be calculated to assess the specificity of tumor accumulation.[2]

Ex Vivo Biodistribution Analysis

Objective: To quantify the distribution of IR-783 in various organs after in vivo imaging.

Methodology:

  • Euthanasia and Organ Harvest: Following the final in vivo imaging session, euthanize the mouse.

  • Organ Dissection: Carefully dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

  • Ex Vivo Imaging: Arrange the dissected organs in the in vivo imaging system and acquire fluorescence images as described above.

  • Quantitative Analysis: Use the imaging software to draw regions of interest (ROIs) around each organ and the tumor to measure the average fluorescence intensity. This will provide a quantitative measure of the dye's biodistribution.

Visualizations

The following diagrams illustrate key aspects of IR-783's mechanism and its application in in vivo imaging.

G Mechanism of IR-783 Tumor Accumulation cluster_blood Bloodstream cluster_cell Cancer Cell IR-783 IR-783 OATP OATP Transporter IR-783->OATP Binding Mitochondria Mitochondria OATP->Mitochondria Internalization & Accumulation Lysosome Lysosome OATP->Lysosome Internalization & Accumulation

Mechanism of IR-783 Tumor Accumulation

G Experimental Workflow for In Vivo Imaging with IR-783 Dye_Prep 1. IR-783 Preparation (Dissolve in sterile PBS) Animal_Prep 2. Animal Preparation (Anesthetize tumor-bearing mouse) Dye_Prep->Animal_Prep Injection 3. Dye Administration (Intravenous or Intraperitoneal) Animal_Prep->Injection Imaging 4. In Vivo Imaging (NIR fluorescence acquisition at various time points) Injection->Imaging Analysis 5. Data Analysis (Quantify tumor fluorescence and biodistribution) Imaging->Analysis

Experimental Workflow for In Vivo Imaging with IR-783

G Advantages of IR-783 for In Vivo Imaging IR783 IR-783 Advantage1 Inherent Tumor Targeting (No need for conjugation) IR783->Advantage1 Advantage2 High Signal-to-Background Ratio (Clear tumor visualization) IR783->Advantage2 Advantage3 Good Water Solubility (Easy to formulate for injection) IR783->Advantage3 Advantage4 Low Cytotoxicity (Suitable for in vivo studies) IR783->Advantage4

Advantages of IR-783 for In Vivo Imaging

References

Cy7.5 NHS Ester: A Comprehensive Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyanine 7.5 (Cy7.5) N-hydroxysuccinimidyl (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized for the covalent labeling of biomolecules. Its emission spectrum in the NIR window (750-900 nm) allows for deep tissue penetration and minimal autofluorescence, making it an invaluable tool for in vivo imaging, flow cytometry, and other fluorescence-based assays. This guide provides an in-depth overview of the critical solubility and stability characteristics of Cy7.5 NHS ester, along with detailed experimental protocols and workflow visualizations to aid researchers in its effective application.

Core Characteristics of this compound

The utility of this compound in bioconjugation is fundamentally governed by its solubility and stability. These properties dictate the reaction conditions, storage, and ultimately, the success of labeling experiments. Two primary forms of this compound are commercially available: a non-sulfonated form and a sulfonated (sulfo-) form. Their key characteristics are summarized below.

Solubility Profile

The solubility of this compound is a critical consideration for preparing stock solutions and performing labeling reactions. The non-sulfonated version exhibits poor aqueous solubility and requires the use of organic co-solvents.[1] In contrast, the introduction of sulfonate groups significantly enhances its hydrophilicity, rendering the sulfo- version water-soluble.[2][3]

Property Non-Sulfonated this compound Sulfo-Cy7.5 NHS Ester
Water Solubility Low to negligible[1]Good[2][3]
Organic Solvent Solubility Soluble in DMSO, DMF, and dichloromethane[1][4]Soluble in water, DMF, and DMSO[2][3]
Practical Stock Solution Typically prepared at 10 mg/mL in anhydrous DMSO[5][6]Can be prepared in aqueous buffers or organic solvents

Note: When using the non-sulfonated form for labeling biomolecules in aqueous buffers, it is essential to first dissolve the dye in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should be minimized to avoid denaturation of the target protein.

Stability Characteristics

The stability of the NHS ester group is paramount for efficient conjugation to primary amines on target biomolecules. The primary degradation pathway for NHS esters in aqueous environments is hydrolysis, which competes with the desired aminolysis reaction.

Parameter Characteristic Recommendations
Storage (Solid Form) Can be stored for up to 24 months at -20°C in the dark and desiccated.[1] May be transported at room temperature for up to 3 weeks.[1][4]Store in a freezer at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.[5]
Storage (Stock Solution) Reconstituted DMSO stock solutions can be stored at < -15°C for less than two weeks.Aliquot stock solutions to avoid repeated freeze-thaw cycles.
pH Sensitivity The NHS ester is more stable at acidic pH and undergoes rapid hydrolysis at basic pH. The labeling reaction with primary amines is most efficient at a slightly basic pH of 8.0-9.0.Prepare the labeling reaction in a buffer with a pH of 8.3-8.5 for optimal results.
Hydrolysis Rate The half-life of NHS esters is approximately 4-5 hours at pH 7.0 and 0°C. This decreases to about 10 minutes at pH 8.6 and 4°C.Use freshly prepared dye solutions for labeling and proceed with the reaction promptly after adding the dye to the aqueous buffer.
Photostability Cyanine dyes, particularly those in the NIR range, are susceptible to photobleaching upon prolonged exposure to light.Protect the dye and its conjugates from light during storage and experimental procedures.

Experimental Protocols

Protocol for Antibody Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to an IgG antibody. Optimization may be required for different proteins.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound (non-sulfonated)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-7.4) using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations generally improve labeling efficiency.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[5][6] Vortex to ensure it is fully dissolved.

  • Labeling Reaction:

    • For 1 mg of antibody, a typical reaction volume is 0.5 mL.

    • Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to the antibody solution to achieve a final buffer concentration that raises the pH to the optimal range for the NHS ester reaction.

    • Calculate the required volume of the this compound stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted free dye using a desalting column (e.g., Sephadex G-25).

    • Elute with PBS (pH 7.4). The first colored band to elute is the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule, by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

  • Storage:

    • Store the purified Cy7.5-labeled antibody at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Visualizing Workflows and Pathways

Experimental Workflow for Antibody Conjugation

The following diagram illustrates the key steps in the process of labeling an antibody with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange, Concentration) reaction Labeling Reaction (pH 8.3-8.5, 1 hr, Room Temp, Dark) antibody_prep->reaction dye_prep This compound Stock Solution Preparation (in DMSO) dye_prep->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification analysis Characterization (Degree of Labeling) purification->analysis storage Storage of Labeled Antibody (4°C or -20°C, Dark) analysis->storage

Caption: Workflow for this compound antibody conjugation.

Signaling Pathway Example: Targeting HER2 in Breast Cancer

Cy7.5-labeled antibodies are frequently used in preclinical research to visualize and track the biodistribution of therapeutic antibodies. For instance, Trastuzumab, an antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), can be labeled with Cy7.5 for in vivo imaging of HER2-positive tumors. The binding of the labeled antibody to HER2 can be used to monitor tumor targeting, while the underlying mechanism of the therapeutic antibody is to inhibit downstream signaling pathways that drive cell proliferation and survival.

G cluster_cell HER2-Positive Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates Ras Ras HER2->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Cy7_5_Trastuzumab Cy7.5-Trastuzumab Cy7_5_Trastuzumab->HER2 Binding & Inhibition

Caption: Inhibition of HER2 signaling by Cy7.5-labeled Trastuzumab.

This diagram illustrates how Cy7.5-labeled Trastuzumab binds to the HER2 receptor on the surface of a cancer cell. This binding is used for imaging purposes, while the therapeutic action of Trastuzumab is to inhibit the downstream PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways, which ultimately reduces cell proliferation and survival.

References

A Technical Guide to Protein and Nucleic Acid Labeling with Alexa Fluor™ 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Alexa Fluor™ 488 NHS Ester, a versatile fluorescent dye suitable for the covalent labeling of proteins and amine-modified nucleic acids. We will cover its core photophysical properties, detailed experimental protocols for labeling, and methods for characterizing the resulting conjugates.

Introduction to Alexa Fluor™ 488 NHS Ester

Alexa Fluor™ 488 is a bright, green-fluorescent dye characterized by its high quantum yield and exceptional photostability.[1] It is largely insensitive to pH variations between 4 and 10, making it a robust choice for a wide range of biological applications.[2][3] The N-hydroxysuccinimidyl (NHS) ester reactive group is the most common functionality for labeling primary amines (R-NH₂) present on proteins (e.g., the side chain of lysine (B10760008) residues) and amine-modified oligonucleotides.[3][4][5] This reaction forms a stable, covalent amide bond, ensuring the fluorescent label remains attached to the target molecule throughout subsequent experiments.[6]

Photophysical and Chemical Properties

The performance of a fluorescent dye is defined by its photophysical properties. Alexa Fluor™ 488 offers superior performance compared to spectrally similar dyes like FITC.[1] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
Excitation Maximum (λex)~494-496 nm[1][7][8]
Emission Maximum (λem)~517-519 nm[1][2][7]
Molar Extinction Coefficient (ε)~71,000 - 73,000 cm⁻¹M⁻¹[1][3][5][9]
Quantum Yield (QY)~0.92[1][10]
Molecular Weight~643.4 g/mol [3][5]
Optimal pH for Labeling8.3 - 8.5[4]

Experimental Protocols

Detailed and validated protocols are crucial for successful and reproducible biomolecule labeling. The following sections provide step-by-step methodologies for labeling proteins and nucleic acids with Alexa Fluor™ 488 NHS Ester.

This protocol is optimized for labeling approximately 1 mg of an IgG antibody at a concentration of 2 mg/mL.[7] The reaction targets primary amines on lysine residues.[4]

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS).

  • Alexa Fluor™ 488 NHS Ester.[4]

  • High-quality, anhydrous Dimethylsulfoxide (DMSO).[4]

  • 1 M Sodium Bicarbonate (NaHCO₃), pH ~8.3.[11]

  • Purification column (e.g., Zeba™ Desalting Spin Column, 7K MWCO).[4]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[3][12] If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with PBS via dialysis or desalting column.[7]

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to ~8.3.[11]

  • Dye Preparation:

    • Immediately before use, dissolve the Alexa Fluor™ 488 NHS Ester in DMSO to a concentration of 10 mg/mL.[13] Vortex thoroughly.

  • Labeling Reaction:

    • Add a calculated volume of the dye solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[13]

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[5]

  • Purification:

    • Remove unreacted, free dye from the labeled protein conjugate using a desalting spin column according to the manufacturer's instructions.[11][14] The labeled protein will be in the eluate.

  • Storage:

    • Store the purified conjugate at 2-6°C, protected from light. For long-term storage (months), add a stabilizing protein like BSA if the conjugate concentration is below 1 mg/mL, and freeze at ≤–20°C in small aliquots.[7][11]

Direct chemical labeling of native nucleic acids is often inefficient. A more robust, two-step method involves the enzymatic incorporation of an amine-modified nucleotide, followed by labeling with the NHS ester dye.[15]

Part 1: Enzymatic Incorporation of Aminoallyl-dUTP

  • Set up a standard enzymatic reaction such as PCR, reverse transcription, or nick translation.

  • In the nucleotide mix, substitute a portion of the natural dTTP with aminoallyl-dUTP. A recommended starting ratio is 30-50% aminoallyl-dUTP to 70-50% dTTP.[16]

  • Run the enzymatic reaction according to your standard protocol.

  • Purify the resulting amine-modified DNA to remove unincorporated nucleotides and enzymes.

Part 2: Labeling Amine-Modified DNA

  • Resuspend the purified amine-modified DNA in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).

  • Prepare the Alexa Fluor™ 488 NHS Ester stock solution in DMSO as described in the protein labeling protocol.

  • Add the reactive dye to the DNA solution and incubate for 1-2 hours at room temperature in the dark.

  • Purify the labeled nucleic acid probe using a suitable method, such as ethanol (B145695) precipitation or a spin column, to remove all unreacted dye.

The DOL is the average number of dye molecules conjugated to each protein molecule.[17] It is a critical parameter for ensuring experimental consistency.[18]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~494 nm (Aₘₐₓ).[18]

  • Calculate the concentration of the protein using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein [9][18]

    • Where:

      • CF₂₈₀ is the correction factor for the dye (A₂₈₀ / Aₘₐₓ). For Alexa Fluor™ 488, this is approximately 0.11.[9][11][19]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[9][14]

  • Calculate the DOL using the following formula:

    • DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M)) [17]

    • Where:

      • ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ (~71,000 M⁻¹cm⁻¹ for Alexa Fluor™ 488).[9][11]

For IgG antibodies, an optimal DOL is typically between 4 and 9.[7][11]

Visualized Workflows and Applications

To further clarify the experimental processes and their applications, the following diagrams illustrate the workflows for protein and nucleic acid labeling, as well as a common downstream application.

Protein_Labeling_Workflow cluster_prep Preparation start_node Start: Purified Protein (Amine-Free Buffer) bicarb Add 1M NaHCO3 (to pH 8.3) start_node->bicarb Adjust pH process_node process_node reagent_node reagent_node qc_node qc_node end_node Labeled Protein Conjugate react Incubate 1 hr @ RT, in dark bicarb->react dye_prep Prepare Dye Stock (AF488 NHS in DMSO) dye_prep->react Add Dye purify Purify via Desalting Column react->purify Remove free dye dol Calculate DOL purify->dol dol->end_node

Caption: Workflow for covalent labeling of proteins with Alexa Fluor™ 488 NHS Ester.

Nucleic_Acid_Labeling_Workflow cluster_step1 Step 1: Enzymatic Incorporation cluster_step2 Step 2: Amine-Reactive Labeling start_node Start: DNA/RNA Template pcr PCR / RT with Aminoallyl-dUTP start_node->pcr process_node process_node end_node Labeled Nucleic Acid Probe purify1 Purify Amine-Modified Nucleic Acid pcr->purify1 labeling Label with AF488 NHS Ester purify1->labeling purify2 Purify Labeled Probe (Remove free dye) labeling->purify2 purify2->end_node

Caption: Two-step workflow for labeling nucleic acids using aminoallyl-dUTP and AF488 NHS Ester.

Immunofluorescence_Pathway cluster_cell Biological Interaction ab_node Labeled Primary Antibody (Protein-AF488) ag_node Antigen on Cell Surface ab_node->ag_node Specific Binding cell_node Target Cell microscope_node Fluorescence Microscope (488nm Excitation) cell_node->microscope_node Imaging signal_node Green Fluorescence Signal (519nm Emission) microscope_node->signal_node Detection

Caption: Logical diagram of an immunofluorescence (IF) experiment using a labeled antibody.

References

A Technical Guide to In Vivo Biomolecule Tracking Using Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of biomedical research and drug development, the ability to non-invasively track biomolecules in vivo is paramount. This technical guide provides a comprehensive overview of Cy7.5 N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye, for the labeling and in vivo tracking of biomolecules. Its long-wave emission characteristics make it an ideal candidate for deep-tissue imaging with minimal autofluorescence, offering high sensitivity and signal-to-noise ratios.[1][2] This guide will delve into the core properties of Cy7.5 NHS ester, provide detailed experimental protocols for biomolecule conjugation and in vivo imaging, and present quantitative data to inform experimental design and data interpretation.

Core Properties of this compound

This compound is an amine-reactive derivative of the Cy7.5 fluorophore.[3][4] The NHS ester moiety reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[2] This allows for the covalent labeling of a wide range of biomolecules, including proteins, antibodies, peptides, and nanoparticles, for in vivo tracking applications.[4] The near-infrared emission of Cy7.5 enables deep tissue penetration, a crucial feature for in vivo imaging.[2]

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReferences
Excitation Maximum (λex) ~788 nm[3]
Emission Maximum (λem) ~808 nm[3]
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹[3]
Molecular Weight ~833.76 g/mol
Solubility Soluble in organic solvents (DMSO, DMF), low solubility in water.[3]

Experimental Protocols

Protocol 1: Labeling of Proteins and Antibodies with this compound

This protocol provides a general procedure for the covalent labeling of proteins and antibodies with this compound. Optimization may be required depending on the specific biomolecule.

Materials:

  • Biomolecule (protein or antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

  • Biomolecule Preparation:

    • Ensure the biomolecule is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or using a desalting column.

    • Adjust the biomolecule concentration to 2-10 mg/mL for optimal labeling efficiency.[1][5]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6] Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.[7]

  • Labeling Reaction:

    • Adjust the pH of the biomolecule solution to 8.3-8.5 by adding the reaction buffer. A common practice is to add 1/10th the volume of 1 M sodium bicarbonate buffer.[5][8]

    • Calculate the required amount of this compound. A molar excess of 8-20 fold of dye to biomolecule is a good starting point for optimization.[3][9][10]

    • Slowly add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.[3]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3][5] For sensitive proteins, the reaction can be performed at 4°C overnight.[11]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching buffer such as 1 M Tris-HCl (pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes.[6]

  • Purification of the Labeled Biomolecule:

    • Remove the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25).[5][6]

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column and elute with PBS.

    • The labeled biomolecule will elute in the initial fractions, which can be identified by their color and absorbance at both 280 nm (protein) and ~788 nm (dye).

  • Characterization and Storage:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule, by measuring the absorbance of the purified conjugate at 280 nm and ~788 nm.

    • Store the labeled biomolecule at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[3][5] Adding a stabilizer like bovine serum albumin (BSA) at 0.1% can be beneficial for long-term storage.[3]

Protocol 2: In Vivo Imaging of Cy7.5-Labeled Biomolecules in Mice

This protocol provides a general workflow for whole-body fluorescence imaging of Cy7.5-labeled agents in mice.

Materials:

  • Cy7.5-labeled biomolecule

  • Animal model (e.g., tumor-bearing mice)

  • Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate NIR filters

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.[1]

  • Probe Administration:

    • Dilute the Cy7.5-labeled biomolecule to the desired concentration in sterile PBS. A typical dose for antibodies is 1-2 nmol per mouse.[1]

    • Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.[1]

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.[1]

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window and track the biodistribution.[1]

    • Use appropriate excitation and emission filters for Cy7.5 (e.g., excitation ~745 nm, emission ~808 nm).

  • Ex Vivo Organ Analysis:

    • At the end of the in vivo imaging study, euthanize the mice.

    • Dissect the tumor (if applicable) and major organs (liver, spleen, kidneys, lungs, heart, etc.).

    • Image the excised organs to confirm the in vivo findings and perform a more detailed biodistribution analysis.

Quantitative Data Presentation

The biodistribution of a labeled biomolecule is a critical parameter in drug development and research. The following table provides illustrative quantitative data for the biodistribution of different Cy7.5-labeled biomolecules in mice, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). It is important to note that biodistribution is highly dependent on the specific biomolecule, the animal model, and the time point of analysis.

Table 2: Illustrative Biodistribution of Cy7.5-Labeled Biomolecules in Mice (%ID/g)

OrganCy7.5-labeled Antibody (Trastuzumab)Cy7.5-labeled RGD PeptideCy7.5-labeled Nanoparticles (PLGA)
Tumor 10-20% (at 48h)1.12 ± 0.98% (at 10 min)Variable, EPR dependent
Liver 5-15%~5% (at 1h)40.04 ± 8.42%
Spleen 2-8%--
Kidneys 5-10%High-
Lungs 2-5%--
Heart 1-3%--
Blood High initially, decreases over timeRapid clearance-

Data is illustrative and compiled from multiple sources for comparison. Actual values will vary. References:[2][10][11][12]

Mandatory Visualizations

Experimental and Signaling Workflows

The following diagrams illustrate key workflows and signaling pathways relevant to the use of this compound for in vivo biomolecule tracking.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_invivo In Vivo Study cluster_analysis Data Analysis biomolecule Biomolecule (Protein, Antibody, etc.) conjugation Conjugation Reaction (pH 8.3-8.5, RT, 1h) biomolecule->conjugation cy75 This compound cy75->conjugation purification Purification (Desalting Column) conjugation->purification injection IV Injection into Animal Model purification->injection imaging NIR Fluorescence Imaging injection->imaging exvivo Ex Vivo Organ Analysis imaging->exvivo biodistribution Biodistribution (%ID/g) imaging->biodistribution exvivo->biodistribution targeting Tumor Targeting Efficiency biodistribution->targeting

General workflow for in vivo biomolecule tracking.

EGFR_signaling EGF EGF (Cy7.5-labeled) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding Grb2 Grb2 Dimerization->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Simplified EGFR signaling pathway.

VEGFR_signaling VEGF VEGF (Cy7.5-labeled) VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization Ligand Binding PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Permeability, etc. PKC->Angiogenesis Akt->Angiogenesis

Simplified VEGFR signaling pathway.

HER2_signaling Antibody Anti-HER2 Ab (Cy7.5-labeled) HER2 HER2 Antibody->HER2 Binding Heterodimerization Heterodimerization HER2->Heterodimerization HER3 HER3 HER3->Heterodimerization PI3K PI3K Heterodimerization->PI3K MAPK MAPK Pathway Heterodimerization->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival Akt->Proliferation MAPK->Proliferation

References

a fluorescent compound with an excitation peak at 756 nm and an emission peak at 779 nm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of Indocyanine Green (ICG), a tricarbocyanine fluorescent dye operating in the near-infrared (NIR) spectrum. While the specified excitation and emission peaks for this guide were 756 nm and 779 nm respectively, ICG represents the most clinically relevant and extensively documented compound within this spectral region. Its spectral properties, which are highly dependent on solvent and concentration, closely approach these values, typically with an absorption maximum between 780-800 nm and an emission maximum between 810-830 nm.[1] ICG's approval by the U.S. Food and Drug Administration (FDA) for clinical use underscores its excellent safety profile and makes it a vital tool in medical diagnostics and preclinical research.[1] This document details the core physicochemical properties of ICG, provides a comparative analysis with other NIR dyes, outlines detailed experimental protocols for its use, and visualizes key workflows for its application in research and drug development.

Core Properties of Indocyanine Green (ICG)

ICG is a water-soluble, concentration-dependent dye that exhibits aggregation in aqueous solutions at higher concentrations, which can affect its spectral properties.[1] Upon intravenous administration, it rapidly and tightly binds to plasma proteins, primarily albumin and lipoproteins, which confines it to the vascular system.[1] This binding is crucial for its applications in angiography and perfusion imaging. ICG is almost exclusively cleared from circulation by the liver and excreted into the bile, with a short plasma half-life of 150 to 180 seconds.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative properties of ICG and provide a comparison with a spectrally similar research-grade dye, Alexa Fluor 750.

Property Indocyanine Green (ICG) Source(s)
Molecular Formula C₄₃H₄₇N₂NaO₆S₂
Molecular Weight 774.97 g/mol
Excitation Max (λex) ~780-800 nm (in plasma/blood)[1]
Emission Max (λem) ~810-830 nm (in plasma/blood)[1]
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.14
Solubility Soluble in water and methanol[1]
Plasma Half-life 150-180 seconds

Table 1: Core Physicochemical and Spectroscopic Properties of Indocyanine Green (ICG).

Property Indocyanine Green (ICG) Alexa Fluor 750 Source(s)
Excitation Max (λex) ~780-800 nm749 nm[1][2]
Emission Max (λem) ~810-830 nm775 nm[1][2]
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹240,000 M⁻¹cm⁻¹[3]
Relative Brightness GoodExcellent
Photostability ModerateHigh
FDA Approved YesNo

Table 2: Comparative Analysis of ICG and Alexa Fluor 750.

Key Applications in Research and Drug Development

ICG's unique properties make it a versatile tool for both preclinical and clinical imaging.

  • In Vivo Imaging: The NIR excitation and emission of ICG allow for deep tissue penetration (up to several millimeters), making it ideal for small animal in vivo imaging to track disease progression, biodistribution of therapies, and inflammation.

  • Angiography: It is widely used for ophthalmic and cerebral angiography to visualize blood flow and detect abnormalities in vasculature.

  • Oncological Surgery: ICG is used for image-guided surgery, particularly for sentinel lymph node mapping in cancers like breast and colorectal cancer, helping surgeons to precisely identify and resect affected nodes.[4][5][6][7][8]

  • Perfusion Assessment: It allows for real-time assessment of tissue and organ perfusion during surgery, which is critical in procedures like colorectal resections to reduce the risk of anastomotic leakage.

  • Hepatobiliary Imaging: Due to its exclusive hepatic clearance, ICG is used to assess liver function and visualize biliary ducts.

Experimental Protocols

The following sections provide detailed methodologies for common applications of ICG.

Protocol for Antibody Conjugation using ICG-NHS Ester

This protocol describes the covalent labeling of an antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester of ICG.

Materials:

  • Antibody (or other protein) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • ICG-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Antibody Solution:

    • Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA), which will compete with the labeling reaction.

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.

    • Add Reaction Buffer to the antibody solution to achieve a final concentration of 0.1 M, adjusting the pH to 8.2-8.5. This basic pH is critical for the reaction.

  • Prepare ICG-NHS Stock Solution:

    • Allow the vial of ICG-NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the ICG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution should be used promptly.

  • Conjugation Reaction:

    • Add the ICG-NHS stock solution to the antibody solution while gently stirring. A common starting molar ratio of dye to antibody is 10:1 to 15:1, but this should be optimized for the specific protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS (pH 7.4).

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The first colored fraction to elute will be the ICG-labeled antibody. The subsequent, slower-moving colored fraction will be the unconjugated free dye.

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~780 nm (for ICG).

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule.

Protocol for In Vivo Tumor Imaging in a Mouse Model

This protocol provides a general workflow for non-invasive imaging of subcutaneous tumors in mice using systemically administered ICG.

Materials:

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • Sterile ICG solution (reconstituted according to manufacturer's instructions, typically with sterile water, and diluted in sterile PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system equipped with appropriate NIR excitation lasers (e.g., ~740-780 nm) and emission filters (e.g., >800 nm long-pass).

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane. Maintain anesthesia throughout the imaging procedure.

    • Place the mouse on the imaging platform. Ensure the tumor is clearly visible to the camera.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image before injecting the ICG. This is crucial for assessing autofluorescence levels.

  • ICG Administration:

    • Administer the ICG solution via intravenous (tail vein) injection. A typical dose for tumor imaging ranges from 1 to 4 mg/kg.[9]

    • The optimal dose and timing can vary depending on the tumor model and imaging system.

  • Post-injection Imaging:

    • Acquire fluorescence images at multiple time points post-injection (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr).[10]

    • ICG will initially be distributed throughout the vasculature. Over time, it will accumulate in the tumor tissue due to the Enhanced Permeability and Retention (EPR) effect, while clearing from the rest of the body via the liver.

    • Continue to monitor the animal until it has fully recovered from anesthesia.

  • Data Analysis:

    • Use the imaging system's software to draw Regions of Interest (ROIs) over the tumor and a non-tumor area (e.g., adjacent muscle).

    • Quantify the average fluorescence intensity within these ROIs at each time point.

    • Calculate the tumor-to-background ratio (TBR) to assess the specificity of ICG accumulation.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving ICG.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Storage prep_ab 1. Prepare Antibody (Amine-free buffer, pH 8.2-8.5) reaction 3. Mix Antibody and ICG-NHS (Molar Ratio 10:1, 1 hr, RT, dark) prep_ab->reaction prep_dye 2. Prepare ICG-NHS Ester (10 mg/mL in anhydrous DMSO) prep_dye->reaction purify 4. Purify via Size Exclusion Chromatography (G-25) reaction->purify collect 5. Collect Labeled Antibody (First colored fraction) purify->collect store Store Conjugate (4°C or -20°C) collect->store

Workflow for ICG-NHS Ester Antibody Conjugation.

G cluster_imaging Post-Injection Imaging start Start animal_prep 1. Anesthetize Mouse Place in Imaging System start->animal_prep baseline_img 2. Acquire Baseline (Pre-injection) Image animal_prep->baseline_img injection 3. Administer ICG via Intravenous Injection baseline_img->injection img_t1 4a. Image at T=15m, 30m, 1h injection->img_t1 img_t2 4b. Image at T=4h, 24h img_t1->img_t2 analysis 5. Data Analysis (ROI intensity, TBR) img_t2->analysis end_node End analysis->end_node

Experimental Workflow for In Vivo Imaging with ICG.

G cluster_injection Injection & Drainage cluster_detection Surgical Detection cluster_outcome Outcome injection 1. Peritumoral Injection of ICG Solution lymph_drain 2. ICG binds to Albumin & enters Lymphatic Vessels injection->lymph_drain nir_camera 3. NIR Camera excites ICG & detects Fluorescence lymph_drain->nir_camera visualization 4. Real-time visualization of Lymphatic Channels nir_camera->visualization sln_id 5. Identification of Sentinel Lymph Node (SLN) visualization->sln_id excision 6. Guided Excision of SLN for Biopsy sln_id->excision

Signaling Pathway for Sentinel Lymph Node Mapping.

References

Methodological & Application

Cy7.5 NHS ester antibody labeling protocol for beginners

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Cy7.5 NHS Ester Antibody Labeling

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye with excitation and emission maxima typically around 749 nm and 776 nm, respectively.[1][2] These spectral properties are highly advantageous for biological imaging applications that require deep tissue penetration and minimal autofluorescence from samples.[2] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common reagents for labeling proteins.[3] It efficiently reacts with primary amine groups (-NH2), such as those on the side chains of lysine (B10760008) residues and the N-terminus of polypeptides found on antibodies, to form a stable, covalent amide bond.[2][][5]

This document provides a comprehensive protocol for conjugating this compound to antibodies, designed for researchers with limited experience in bioconjugation. The procedure covers antibody preparation, the labeling reaction, purification of the conjugate, and methods for characterization and storage.

Key Experimental Parameters

Successful and reproducible antibody labeling depends on several critical parameters. These factors should be optimized for each specific antibody and its intended application to achieve the desired degree of labeling (DOL).[2] An optimal DOL for most antibodies is typically between 2 and 10.[6][7] Lower DOL values can result in weak fluorescence, while excessively high values can lead to signal quenching and potential changes in antibody function.[6][8]

ParameterRecommended Range/ValueNotes
Antibody Purity & Buffer >95% pure, in amine-free buffer (e.g., PBS)Buffers containing primary amines like Tris or glycine (B1666218) must be removed as they compete with the antibody for reaction with the NHS ester.[][5][9]
Antibody Concentration 2 - 10 mg/mLHigher protein concentrations generally improve labeling efficiency.[1][2][10][11]
Reaction Buffer pH 8.3 - 8.5The reaction is highly pH-dependent. Lower pH protonates the amines, reducing reactivity, while much higher pH increases the rate of NHS ester hydrolysis.[1][][12]
Dye-to-Antibody Molar Ratio 10:1 to 20:1 (as a starting point)This ratio is a critical factor influencing the final DOL and should be optimized.[1][2]
Reaction Temperature Room Temperature (20-25°C)The reaction is typically efficient at room temperature.[1][5]
Reaction Time 1 hourIncubation time can be adjusted; typical reactions run for 30-120 minutes.[1][] The reaction should be performed in the dark to protect the fluorescent dye.
Quenching Optional: 1 M Tris-HCl or GlycineA quenching buffer can be added to stop the reaction by consuming any unreacted NHS ester.
Purification Gel Filtration / Spin Desalting ColumnsEssential for removing unconjugated free dye, which can interfere with downstream applications and DOL calculations.[1][8][13]

Experimental Workflow Diagram

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Ab_Prep 1. Antibody Preparation Reaction 3. Labeling Reaction Ab_Prep->Reaction Dye_Prep 2. This compound Dye Preparation Dye_Prep->Reaction Purification 4. Purification Reaction->Purification Characterization 5. Characterization (Calculate DOL) Purification->Characterization Storage 6. Storage Characterization->Storage

Caption: Workflow for this compound antibody labeling.[2]

Detailed Experimental Protocol

This protocol is based on labeling 1 mg of a typical IgG antibody (Molecular Weight ~150 kDa).[14]

1. Materials and Reagents

  • Antibody of interest (in amine-free buffer)

  • This compound (stored desiccated at -20°C)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[12]

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5[1]

  • Purification: Spin desalting column (e.g., Sephadex G-25)[1][14]

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[1]

  • Optional Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]

2. Antibody Preparation

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris, glycine, or sodium azide (B81097), it must be exchanged.[1][9] This can be done using a desalting column or dialysis against PBS (pH 7.2-7.4).[1]

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the amine-free buffer.[1] For this protocol, we will assume a starting concentration of 2 mg/mL (0.5 mL for 1 mg of antibody).

3. Dye Preparation (Perform Immediately Before Use) this compound is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, the stock solution should be prepared fresh in anhydrous solvent and used promptly.[1][5]

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]

  • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO.[1]

4. Antibody Labeling Reaction

  • In a microcentrifuge tube, add 50 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to 0.5 mL of the 2 mg/mL antibody solution. This raises the pH to the optimal range for the conjugation reaction.[1]

  • Calculate the required volume of the this compound stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.[1]

  • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing or stirring.[1]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

5. Purification of the Conjugate It is crucial to remove any unreacted dye from the labeled antibody to ensure accurate characterization and prevent background in downstream applications.[1][13]

  • Equilibrate a desalting spin column with PBS according to the manufacturer’s instructions.[1]

  • Apply the reaction mixture to the center of the column's resin bed.[1]

  • Centrifuge the column to collect the purified antibody conjugate. The labeled antibody will elute first, while the smaller, unconjugated dye molecules are retained in the column.[1][2]

Chemical Reaction

Caption: Reaction of this compound with a primary amine on an antibody.

Characterization and Storage

1. Calculation of Degree of Labeling (DOL) The DOL is the average number of dye molecules conjugated to each antibody molecule and can be determined using a spectrophotometer.[15]

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~749 nm (the absorbance maximum for Cy7.5).[1]

  • Calculate the DOL using the following formula:[1]

    DOL = (A₇₄₉ / ε_dye) / ((A₂₈₀ - (A₇₄₉ × CF)) / ε_protein)

    Where:

    • A₇₄₉ and A₂₈₀ are the absorbances at the respective wavelengths.[1]

    • ε_dye is the molar extinction coefficient of Cy7.5 (~250,000 M⁻¹cm⁻¹).[1]

    • ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG).[1]

    • CF is the correction factor for the dye's absorbance at 280 nm (for Cy7.5, this is typically ~0.05).[2]

2. Storage of the Labeled Antibody

  • For short-term storage (up to one month), store the conjugate at 4°C, protected from light.[1][2]

  • For long-term storage, add a stabilizer like BSA to a final concentration of 0.1% and a bacteriostatic agent like sodium azide to 0.05%.[1] Aliquot the conjugate into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2]

  • Always protect the fluorescently labeled antibody from light.[2]

References

Application Notes and Protocols for Cy7.5 NHS Ester Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the conjugation of the near-infrared (NIR) fluorescent dye, Cy7.5 NHS ester, to peptides. NIR-labeled peptides are invaluable tools in a wide range of research applications, including in vivo imaging, fluorescence microscopy, and flow cytometry, due to the deep tissue penetration and low autofluorescence of NIR light.[1] Cy7.5, with its excitation and emission maxima in the NIR spectrum, is particularly well-suited for these applications.[2][3]

The protocol herein details the chemical reaction between the N-hydroxysuccinimidyl (NHS) ester functional group of the Cy7.5 dye and primary amines (the N-terminus or the side chain of lysine (B10760008) residues) on the peptide, forming a stable amide bond. This guide offers a step-by-step experimental protocol, methods for purification and characterization of the conjugate, and relevant quantitative data to ensure successful and reproducible labeling.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for successful conjugation and subsequent applications. The key characteristics are summarized in the table below.

PropertyValueReference
Molecular Weight ~833.8 g/mol [2][3]
Excitation Maximum (λex) ~788 nm[2][3]
Emission Maximum (λem) ~808 nm[2][3]
Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹[2][3]
Quantum Yield (Φ) ~0.1[2]
Solubility DMSO, DMF, DCM[2][3]
Reactivity Primary amines

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to a peptide.

Materials and Reagents
  • Peptide with at least one primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system (for high-purity applications)

  • Lyophilizer

  • UV-Vis Spectrophotometer

  • Mass Spectrometer

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_peptide Dissolve Peptide in Bicarbonate Buffer (pH 8.3-8.5) conjugation Add Dye Solution to Peptide Solution (Molar Excess of Dye) prep_peptide->conjugation prep_dye Dissolve this compound in Anhydrous DMSO/DMF prep_dye->conjugation incubation Incubate for 1-2 hours at RT (Protected from Light) conjugation->incubation purification Purify Conjugate (Size-Exclusion Chromatography or RP-HPLC) incubation->purification characterization Analyze by UV-Vis Spectroscopy and Mass Spectrometry purification->characterization dol_calc Calculate Degree of Labeling (DOL) characterization->dol_calc

Caption: Experimental workflow for this compound conjugation to peptides.

Step-by-Step Conjugation Protocol
  • Prepare the Peptide Solution:

    • Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) as they will compete with the peptide for conjugation.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. The solution should be prepared fresh as NHS esters are susceptible to hydrolysis.

  • Calculate the Molar Ratio:

    • A molar excess of the this compound is required to drive the reaction to completion. A starting point of a 1.5 to 3-fold molar excess of dye to peptide is recommended. The optimal ratio may need to be determined empirically.

    • Calculation Example:

      • Peptide: Molecular Weight (MW) = 2000 g/mol ; Amount = 1 mg (0.0005 mmol)

      • This compound: MW = 833.8 g/mol

      • For a 2-fold molar excess:

        • Moles of dye needed = 0.0005 mmol * 2 = 0.001 mmol

        • Mass of dye needed = 0.001 mmol * 833.8 g/mol = 0.834 mg

  • Perform the Conjugation Reaction:

    • While gently vortexing, add the calculated volume of the this compound solution to the peptide solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the Cy7.5-Peptide Conjugate

Purification is essential to remove unreacted dye and any side products.

  • Size-Exclusion Chromatography (e.g., Sephadex G-25): This method is suitable for removing unconjugated dye from the labeled peptide. The larger conjugate will elute first.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity applications, RP-HPLC is the recommended method.[4]

    • Column: C18 column

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the conjugate. A typical gradient for peptides is a 1-4% increase in acetonitrile per minute.[4] The exact gradient will need to be optimized based on the hydrophobicity of the peptide and the conjugate.

    • Detection: Monitor the elution profile at both 220 nm (for the peptide backbone) and ~788 nm (for the Cy7.5 dye).

Characterization of the Cy7.5-Peptide Conjugate
  • UV-Vis Spectroscopy:

    • Acquire the absorbance spectrum of the purified conjugate.

    • Confirm the presence of both the peptide (absorbance around 280 nm if it contains Trp or Tyr residues) and the Cy7.5 dye (absorbance maximum around 788 nm).

  • Mass Spectrometry:

    • Determine the molecular weight of the conjugate to confirm successful labeling. The mass of the conjugate should be the mass of the peptide plus the mass of the Cy7.5 dye minus the mass of the NHS group.

  • Degree of Labeling (DOL) Calculation:

    • The DOL represents the average number of dye molecules conjugated to each peptide molecule. It can be calculated using the following formula:

      DOL = (A_dye / ε_dye) / [(A_280 - (A_dye * CF_280)) / ε_peptide]

    • Where:

      • A_dye: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~788 nm).

      • ε_dye: Molar extinction coefficient of Cy7.5 (223,000 M⁻¹cm⁻¹).[2][3]

      • A_280: Absorbance of the conjugate at 280 nm.

      • CF_280: Correction factor for the dye's absorbance at 280 nm. For sulfo-Cy7.5, this is approximately 0.09.[5] This value should be used as an estimate for Cy7.5.

      • ε_peptide: Molar extinction coefficient of the peptide at 280 nm (can be estimated based on the number of Trp and Tyr residues).

Application Example: Targeting Integrins in Cancer with Cy7.5-RGD Peptides

Peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence are known to target integrins, which are cell adhesion receptors often overexpressed in tumor vasculature and on cancer cells.[6] Labeling RGD peptides with Cy7.5 allows for the in vivo imaging of tumors.[1]

Integrin Signaling Pathway

integrin_signaling cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response RGD Cy7.5-RGD Peptide Integrin Integrin (αvβ3) RGD->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Response Proliferation, Survival, Migration, Angiogenesis Akt->Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Response

Caption: RGD-Integrin signaling pathway in cancer cells.

The binding of a Cy7.5-labeled RGD peptide to integrins on the surface of a cancer cell can initiate a cascade of downstream signaling events. This process involves the activation of focal adhesion kinase (FAK) and subsequent activation of pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[6] These signaling cascades ultimately lead to cellular responses that promote tumor growth and progression, including proliferation, survival, migration, and angiogenesis.[6] The use of fluorescently labeled RGD peptides allows for the visualization and study of these processes in real-time.

References

Application Notes and Protocols for Cy7.5 NHS Ester Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 7.5 (Cy7.5) N-hydroxysuccinimidyl (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized for labeling biomolecules such as proteins, antibodies, and peptides.[1][2] The NHS ester functional group reacts efficiently with primary amines, found on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable covalent amide bond.[3][4] This labeling method is a cornerstone for various applications in research and drug development, including in vivo imaging, flow cytometry, and fluorescence microscopy, owing to the deep tissue penetration and minimal background interference of NIR fluorescence.[1][2][5]

Optimizing the molar ratio of Cy7.5 NHS ester to the biomolecule is critical for achieving the desired degree of labeling (DOL). A low DOL may result in an insufficient signal, while an excessively high DOL can lead to protein precipitation, loss of biological activity, or fluorescence quenching.[4] These application notes provide a comprehensive guide to calculating molar ratios and detailed protocols for successful Cy7.5 labeling.

Calculating Molar Ratios for Labeling Reactions

The molar excess of this compound relative to the amount of the target biomolecule is a key parameter in the labeling reaction. The optimal ratio is empirical and should be determined for each specific application.[4] Protein concentration is a significant factor; more dilute protein solutions generally require a higher molar excess of the NHS ester to achieve a comparable degree of labeling.[4]

Formula for Calculating the Mass of this compound:

To determine the required mass of this compound for a specific molar excess, the following formula can be used:[4][6][7]

Where:

  • Molar Excess: The desired molar ratio of this compound to the protein.

  • Mass of Protein (mg): The mass of the protein to be labeled.

  • MW of this compound (Da): The molecular weight of the specific this compound reagent being used.

  • MW of Protein (Da): The molecular weight of the protein to be labeled.

Table 1: Recommended Starting Molar Excess Ratios for this compound Labeling

Protein ConcentrationRecommended Molar Excess (Dye:Protein)Notes
> 5 mg/mL5-10 foldHigher protein concentrations generally lead to more efficient labeling.[4]
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.[4][5]
< 1 mg/mL20-50 foldA higher excess is necessary to compensate for slower reaction kinetics at lower concentrations.[4]

Experimental Protocols

This section provides a detailed protocol for labeling a protein, such as an antibody, with this compound.

Materials and Reagents
  • Protein to be labeled (e.g., antibody, BSA-free)[8]

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)[5]

  • Purification Column: Gel filtration column (e.g., Sephadex G-25)[4][8]

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein (Buffer Exchange, Adjust Concentration) reaction Incubate Protein and Dye (1-4h at RT or overnight at 4°C) prep_protein->reaction prep_dye Prepare this compound Stock Solution (in DMSO/DMF) prep_dye->reaction quench Quench Reaction (Optional) (e.g., with Tris buffer) reaction->quench purify Purify Labeled Protein (Gel Filtration) reaction->purify quench->purify characterize Characterize Conjugate (Determine DOL) purify->characterize store Store Labeled Protein (4°C short-term, -20°C/-80°C long-term) characterize->store

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Caption: Reaction of this compound with a primary amine.

References

Application Notes and Protocols: IRDye 800CW NHS Ester for Amine-Reactive Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of IRDye 800CW N-hydroxysuccinimide (NHS) Ester, a near-infrared (NIR) fluorescent dye designed for the covalent labeling of primary and secondary amines in biomolecules.

Introduction

IRDye 800CW NHS Ester is a highly sensitive fluorescent dye that is activated for covalent conjugation to amine-containing molecules, such as the lysine (B10760008) residues of proteins and antibodies.[1][2] Its fluorescence emission in the near-infrared spectrum (around 800 nm) offers significant advantages for a variety of applications, including reduced background autofluorescence from biological samples, deeper tissue penetration for in vivo imaging, and compatibility with a wide range of imaging systems.[3][4] This makes it an ideal choice for quantitative Western blots, immunofluorescence microscopy, in-cell Western assays, and preclinical in vivo imaging studies.[5][6] The stable amide bond formed between the dye and the target molecule ensures a robust and reliable signal for downstream applications.[2]

Quantitative Data Summary

The photophysical and chemical properties of IRDye 800CW NHS Ester are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight1166 g/mol [5]
Chemical FormulaC₅₀H₅₄N₃Na₃O₁₇S₄[5]
Excitation Maximum (λex)774 nm (in PBS)[5]
Emission Maximum (λem)789 nm (in PBS)[5]
Molar Absorptivity (ε)240,000 L·mol⁻¹·cm⁻¹ (in PBS)[5]
Reactive GroupN-hydroxysuccinimide (NHS) Ester[1]
Target Functional GroupPrimary and Secondary Amines (-NH₂)[1]
Recommended Reaction pH8.3 - 8.5[7]

Visualizations

Amine-Reactive Labeling Chemistry

G cluster_reactants Reactants cluster_products Products IRDye_800CW_NHS IRDye 800CW NHS Ester Labeled_Biomolecule IRDye 800CW-Labeled Biomolecule (Stable Amide Bond) IRDye_800CW_NHS->Labeled_Biomolecule pH 8.3-8.5 NHS_leaving_group N-hydroxysuccinimide (Leaving Group) IRDye_800CW_NHS->NHS_leaving_group Biomolecule_NH2 Biomolecule (e.g., Protein with Lysine) Biomolecule_NH2->Labeled_Biomolecule

Caption: Covalent bond formation between IRDye 800CW NHS Ester and a primary amine.

Experimental Workflow for Antibody Labeling

G Start Start Prepare_Antibody 1. Prepare Antibody Solution (amine-free buffer, pH 8.3-8.5) Start->Prepare_Antibody Mix 3. Mix Antibody and Dye Solutions Prepare_Antibody->Mix Prepare_Dye 2. Prepare IRDye 800CW NHS Ester Solution (in DMSO) Prepare_Dye->Mix Incubate 4. Incubate (e.g., 2 hours at room temperature) Mix->Incubate Purify 5. Purify Labeled Antibody (e.g., size exclusion chromatography) Incubate->Purify Characterize 6. Characterize Conjugate (determine Degree of Labeling) Purify->Characterize End End Characterize->End

Caption: Step-by-step workflow for labeling an antibody with IRDye 800CW NHS Ester.

Example Signaling Pathway: EGFR Signaling for Labeled Antibody Targeting

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression EGF EGF (Ligand) EGF->EGFR Binds & Activates Labeled_Antibody IRDye 800CW-Cetuximab (Labeled Antibody) Labeled_Antibody->EGFR Binds & Blocks

Caption: EGFR signaling pathway and the targeting action of a labeled antibody.

Experimental Protocols

Protocol 1: Labeling of Antibodies with IRDye 800CW NHS Ester

This protocol provides a general guideline for labeling IgG antibodies. The optimal dye-to-antibody ratio may need to be determined empirically for other proteins.

Materials:

  • IRDye 800CW NHS Ester

  • Antibody (or protein) of interest in an amine-free buffer (e.g., PBS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size exclusion chromatography column)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.[8]

    • Ensure the antibody solution is free of any amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[9]

  • Prepare the Dye Stock Solution:

    • Allow the vial of IRDye 800CW NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[10] This stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.[5]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of the dye to the antibody is typically used. For IgG antibodies (~150 kDa), a dye-to-antibody molar ratio of 10:1 to 20:1 is a good starting point.

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[7]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5][10]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a size exclusion chromatography column (e.g., Sephadex G-25).[10]

    • Elute with an appropriate buffer (e.g., PBS). The first colored fraction will be the labeled antibody.

  • Characterization of the Conjugate:

    • Determine the protein concentration by measuring the absorbance at 280 nm (A₂₈₀).

    • Measure the dye concentration by measuring the absorbance at 774 nm (A₇₇₄).

    • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A₇₇₄ / ε_dye) / (A₂₈₀ - (A₇₇₄ × CF)) / ε_protein Where:

      • ε_dye = 240,000 L·mol⁻¹·cm⁻¹ (molar absorptivity of the dye)[5]

      • ε_protein = Molar absorptivity of the protein (e.g., ~210,000 L·mol⁻¹·cm⁻¹ for IgG)

      • CF = Correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer, e.g., 0.03)[5]

Protocol 2: Fluorescent Western Blotting with IRDye 800CW-Labeled Secondary Antibodies

This protocol outlines the use of a secondary antibody labeled with IRDye 800CW for Western blotting.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking Buffer (e.g., TBS-based blocking buffer)

  • Wash Buffer (e.g., TBST: TBS with 0.1% Tween-20)

  • Primary antibody

  • IRDye 800CW-labeled secondary antibody

  • Fluorescent imaging system

Procedure:

  • Blocking:

    • Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[11]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in an appropriate antibody dilution buffer (e.g., 50% Blocking Buffer in TBST).[11]

    • Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane with Wash Buffer three times for 5-10 minutes each with gentle agitation.[11]

  • Secondary Antibody Incubation:

    • Dilute the IRDye 800CW-labeled secondary antibody in the antibody dilution buffer. A starting dilution of 1:15,000 to 1:20,000 is recommended.[12]

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.[11]

  • Final Washes:

    • Repeat the washing steps as in step 3.

  • Imaging:

    • Scan the membrane using a fluorescent imaging system with an excitation source and emission filter appropriate for IRDye 800CW (e.g., ~780 nm excitation and ~800 nm emission).

Applications in Drug Development

The unique properties of IRDye 800CW NHS Ester make it a valuable tool in various stages of drug development:

  • Target Validation: Labeled antibodies can be used in immunofluorescence and in-cell Western assays to visualize and quantify target protein expression in cells.

  • Pharmacokinetics and Biodistribution: In vivo imaging of drug candidates or targeting moieties labeled with IRDye 800CW allows for real-time, non-invasive monitoring of their distribution, accumulation, and clearance in preclinical models.[13]

  • Efficacy Studies: The dye can be used to label therapeutic antibodies to track their delivery to tumor sites and assess target engagement.

  • High-Throughput Screening: The quantitative nature of fluorescence detection with IRDye 800CW is well-suited for high-throughput screening assays to identify lead compounds.

References

Application Note and Protocol: Determining the Degree of Labeling with Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye widely used for labeling biological molecules such as proteins, antibodies, and peptides.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on proteins to form stable covalent bonds.[3][4] Quantifying the extent of this reaction, known as the Degree of Labeling (DOL), is a critical step in bioconjugation. The DOL represents the average number of dye molecules conjugated to each protein molecule.[5][6] Accurate determination of the DOL is essential for ensuring experimental reproducibility, optimizing fluorescence signal, and predicting the amount of labeled conjugate required for an experiment.[7][8] Over-labeling can lead to fluorescence quenching and may affect protein function, while under-labeling can result in a poor signal-to-noise ratio.[5][7]

This document provides a detailed protocol for determining the DOL of proteins labeled with Cy7.5 NHS ester using spectrophotometry.

Principle of the Method

The DOL is calculated by determining the molar concentrations of both the dye and the protein in the purified conjugate solution. This is achieved by measuring the absorbance of the solution using a UV-Vis spectrophotometer at two key wavelengths:

  • 280 nm: At this wavelength, absorbance is primarily due to the aromatic amino acids (tryptophan and tyrosine) in the protein.

  • ~750-790 nm (λmax of Cy7.5): This is the maximum absorbance wavelength for the Cy7.5 dye.

Since the Cy7.5 dye also exhibits some absorbance at 280 nm, a correction factor is applied to the A280 reading to determine the true absorbance of the protein.[8][9] Using the Beer-Lambert law, the molar concentrations of the protein and the dye can be calculated, and their ratio provides the DOL.[9]

Experimental Workflow

The overall process from labeling to DOL calculation involves several key stages.

G cluster_0 Preparation & Labeling cluster_1 Purification cluster_2 Measurement & Calculation A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Incubate Protein and Dye (1 hr, Room Temp, Dark) A->C B Prepare this compound Stock Solution (in DMSO/DMF) B->C D Purify Conjugate (Gel Filtration / Dialysis) C->D E Collect Labeled Protein Fractions D->E F Measure Absorbance (A280 and Amax) E->F G Calculate Protein & Dye Concentrations F->G H Calculate Degree of Labeling (DOL) G->H

Caption: Workflow for Cy7.5 labeling and determination of the Degree of Labeling (DOL).

This compound Reaction Mechanism

This compound reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein, in a pH-dependent manner.[10] The reaction is most efficient at a pH between 8.3 and 8.5, where the amino groups are deprotonated and act as effective nucleophiles.[10][11]

G Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-Cy7.5 (Stable Amide Bond) Protein->Conjugate Cy7_5 Cy7.5-NHS Ester Cy7_5->Conjugate NHS N-hydroxysuccinimide (Byproduct) Cy7_5->NHS

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Protocol

This protocol outlines the steps to determine the DOL after the labeling reaction and purification.

1. Materials and Equipment

  • Purified Cy7.5-labeled protein conjugate in a suitable buffer (e.g., PBS).

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Micropipettes and tips.

2. Procedure

  • Purify the Conjugate: It is critical to remove all non-conjugated this compound from the labeled protein.[7][8] This can be achieved using gel filtration (e.g., a desalting spin column) or extensive dialysis against the storage buffer.[11] The first colored band to elute from a gel filtration column is typically the labeled protein.[3]

  • Prepare Sample:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the measurement wavelengths to 280 nm and the λmax of Cy7.5 (e.g., 749 nm).[11] Note: The exact λmax can vary slightly depending on the supplier and buffer conditions, so it is recommended to run a full spectrum scan (250-850 nm) to determine the experimental λmax.[5]

    • Blank the spectrophotometer with the same buffer used to dissolve the protein conjugate.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the determined λmax (Amax).[9]

    • Important: If the absorbance reading at either wavelength is above 2.0, the solution is too concentrated for an accurate reading.[7] Dilute the sample with a known volume of buffer to bring the absorbance into the linear range (typically < 1.5 - 2.0).[7][9] Record the dilution factor for the calculations.

Data and Calculations

The DOL is calculated using the following formulas.[6][11]

Step 1: Calculate the Molar Concentration of the Dye

Dye Concentration (M) = (Amax × Dilution Factor) / ε_dye

Step 2: Calculate the Molar Concentration of the Protein

First, correct the absorbance at 280 nm to account for the dye's contribution.

Corrected A280 (A_prot) = [A280 - (Amax × CF)] × Dilution Factor

Then, calculate the protein concentration.

Protein Concentration (M) = A_prot / ε_prot

Step 3: Calculate the Degree of Labeling (DOL)

DOL = Dye Concentration (M) / Protein Concentration (M)

A combined formula can also be used:[11]

DOL = (Amax × ε_prot) / {[A280 - (Amax × CF)] × ε_dye}

Data Presentation

Summarize all required and measured values in a table for clarity.

ParameterSymbolValueSource/Notes
Constants
Molar Extinction Coefficient of Cy7.5ε_dye~250,000 M⁻¹cm⁻¹Value can vary; check manufacturer's datasheet.[1][3][11]
Molar Extinction Coefficient of Proteinε_prot~210,000 M⁻¹cm⁻¹For a typical IgG antibody; use the specific value for your protein.[11]
Correction Factor for Cy7.5 at 280 nmCF~0.05Value can vary; check manufacturer's datasheet.[3][11]
Measurements
Absorbance at λmaxAmaxUser InputMeasured absorbance at the dye's peak (e.g., ~749 nm).
Absorbance at 280 nmA280User InputMeasured absorbance for the protein.
Dilution FactorDFUser InputUse '1' if the sample was not diluted.
Calculations
Protein Concentration[Protein]Calculated(M)
Dye Concentration[Dye]Calculated(M)
Degree of Labeling DOL Calculated [Dye] / [Protein]

Interpretation of DOL Results

The optimal DOL depends on the specific application.

DOL RangeInterpretationPotential ImpactRecommended Application
< 2Under-labelingLow signal intensity, may be insufficient for some assays.[5]Initial screening or when high fluorescence is not required.
2 - 4Optimal (In Vivo)Good balance of signal without significant quenching or protein function alteration.Recommended for most in vivo imaging applications.[11]
2 - 8Optimal (General)Strong signal, suitable for a wide range of applications.[11]General immunoassays, flow cytometry, and fluorescence microscopy.
> 8Over-labelingPotential for self-quenching (reduced signal) and altered protein function/solubility.[5][7]May be acceptable for some applications but generally should be avoided.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Labeling (Low DOL) - Inactive/hydrolyzed NHS ester.- Competing amines (e.g., Tris buffer) in the protein solution.[9] - Incorrect reaction pH (too low).[10] - Insufficient dye-to-protein molar ratio during labeling.- Use fresh, high-quality dye.- Ensure the protein is in an amine-free buffer (e.g., PBS, bicarbonate).- Adjust the reaction buffer pH to 8.3-8.5.[11] - Increase the molar excess of the dye in the labeling reaction.[5]
High DOL / Over-labeling - Excessive dye-to-protein molar ratio.- Reaction time was too long.- Reduce the molar excess of the dye in the labeling reaction.[5] - Decrease the reaction incubation time.
Inaccurate DOL Calculation - Presence of free, unconjugated dye.[7] - Inaccurate molar extinction coefficients or correction factor.- Spectrophotometer readings are outside the linear range.[7]- Ensure complete removal of free dye via purification (gel filtration or dialysis).[8] - Use the specific values provided by the dye and protein manufacturers.- Dilute the sample to ensure absorbance readings are within the instrument's linear range and account for the dilution factor.[7][9]
Precipitation of Conjugate - Over-labeling may reduce the solubility of the protein.- Optimize the labeling reaction to achieve a lower DOL.- Perform labeling and purification at 4°C.

References

Cy7.5 NHS Ester for Flow Cytometry Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) NHS ester is a near-infrared (NIR) fluorescent dye that is an invaluable tool for flow cytometry.[1] Its emission in the NIR spectrum minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio and enhanced sensitivity in detection.[1] The N-hydroxysuccinimide (NHS) ester functional group facilitates the covalent labeling of proteins, peptides, and other biomolecules containing primary amines, such as antibodies, through a stable amide bond.[1][2] This document provides detailed protocols for the conjugation of Cy7.5 NHS ester to antibodies and their subsequent use in flow cytometry for cellular analysis.

Properties of this compound

Cy7.5 is characterized by its long-wavelength excitation and emission, making it compatible with the far-red lasers commonly found on modern flow cytometers.[3][4][5] This allows for its inclusion in complex multicolor panels with minimal spectral overlap with other fluorochromes.

PropertyValueReference
Excitation Maximum~788 nm[3][4]
Emission Maximum~808 nm[3][4]
Molar Extinction Coefficient~223,000 M⁻¹cm⁻¹[4][5]
Quantum Yield~0.1[4][6]
Reactive GroupN-hydroxysuccinimide (NHS) ester[1][2]
ReactivityPrimary amines[1][2]
SolubilityDMSO, DMF[1][4]

Experimental Protocols

Part 1: Antibody Labeling with this compound

This protocol details the covalent conjugation of this compound to a primary antibody.

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)[2][7]

  • This compound[7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[7]

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)[7]

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)[7]

  • Purification column (e.g., Sephadex G-25)[7]

  • Storage Buffer (PBS with 0.1% BSA and 0.05% sodium azide)[7]

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using dialysis or a desalting column. Adjust the antibody concentration to 2 mg/mL.[7]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.[8]

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of antibody.

    • Add 1/10th volume of the Reaction Buffer to the antibody solution to raise the pH to 8.3-8.5.[7]

    • Calculate the required volume of the this compound stock solution to achieve a dye-to-antibody molar ratio between 10:1 and 20:1.[7]

  • Conjugation Reaction: Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Purification: Remove unreacted dye using a desalting spin column or gel filtration chromatography (e.g., Sephadex G-25).[7][8] Collect the fractions containing the labeled antibody, which will be the first colored peak to elute.[2]

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~788 nm (for Cy7.5).

  • Storage: Store the purified Cy7.5-conjugated antibody in Storage Buffer at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage. Avoid repeated freeze-thaw cycles.[7]

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody_in_Amine_Free_Buffer Antibody in Amine-Free Buffer Adjust_pH Adjust pH to 8.3-8.5 Antibody_in_Amine_Free_Buffer->Adjust_pH Dissolve_Dye Dissolve Cy7.5 NHS Ester in DMSO Add_Dye Add Dye to Antibody (10:1 to 20:1 molar ratio) Dissolve_Dye->Add_Dye Adjust_pH->Add_Dye Incubate Incubate 1 hr at RT, protected from light Add_Dye->Incubate Purify Purify via Desalting Column Incubate->Purify Store Store Conjugate at 4°C or -20°C Purify->Store Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Suspension Prepare Single-Cell Suspension Fc_Block Fc Receptor Block (Optional) Cell_Suspension->Fc_Block Add_Antibody Add Cy7.5-Conjugated Antibody Fc_Block->Add_Antibody Incubate Incubate on Ice (20-30 min) Add_Antibody->Incubate Wash Wash Cells (2x) Incubate->Wash Resuspend Resuspend in Staining Buffer Wash->Resuspend Acquire Acquire on Flow Cytometer Resuspend->Acquire Chemical_Reaction cluster_product Product Cy7_5_NHS Cy7.5-NHS Ester plus1 + Cy7_5_NHS->plus1 Antibody_Amine Antibody-NH₂ (Primary Amine) arrow pH 8.3-8.5 Conjugate Cy7.5-Antibody Conjugate (Stable Amide Bond) plus1->Antibody_Amine arrow->Conjugate

References

a near-infrared fluorescent dye used for labeling proteins and nucleic acids in biochemistry and molecular biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: IRDye® 800CW for Biomolecule Labeling

Introduction

IRDye® 800CW is a near-infrared (NIR) fluorescent dye renowned for its exceptional brightness and low background fluorescence in biological systems. Operating within the 700-900 nm NIR window, where tissue and biological molecules exhibit minimal autofluorescence, IRDye 800CW provides a high signal-to-noise ratio, making it an ideal choice for sensitive detection in complex environments.[1][2] Its high water solubility and availability with various reactive groups facilitate the robust labeling of proteins, peptides, and nucleic acids for a wide range of applications.[2] These applications include quantitative Western blotting, in-vivo imaging, fluorescence microscopy, and flow cytometry.[2][3]

Physicochemical and Spectral Properties

The consistent and reliable performance of IRDye 800CW stems from its well-defined chemical and spectral characteristics. The dye's N-hydroxysuccinimide (NHS) ester variant is particularly effective for labeling primary and secondary amines, such as those on lysine (B10760008) residues in proteins.[3]

PropertyValueReference
Molecular Weight (NHS Ester) 1166.20 g/mol [3]
Excitation Maximum (λex) ~774 nm (in PBS)[4]
Emission Maximum (λem) ~789 nm (in PBS)[4]
Molar Extinction Coefficient ~240,000 M⁻¹cm⁻¹ (in PBS)[4]
Quantum Yield ~12% (conjugated to HSA)[1]
Reactive Group N-hydroxysuccinimide (NHS) Ester[4]
Target Functional Group Primary and Secondary Amines (-NH₂)[3]
Core Applications
  • Protein and Antibody Labeling: The most common application involves conjugating IRDye 800CW to proteins and antibodies via its NHS ester functional group, which reacts with lysine residues to form stable amide bonds.[5] Labeled antibodies are extensively used as detection reagents in quantitative Western blots, immunofluorescence microscopy, and In-Cell Western™ Assays.[6][4]

  • In-Vivo Imaging: Due to the deep tissue penetration of NIR light, IRDye 800CW-labeled probes (e.g., antibodies, peptides, or small molecules) are invaluable for non-invasive in-vivo imaging in animal models to study drug delivery, tumor targeting, and other biological processes.[7]

  • Nucleic Acid Labeling: While less common, IRDye 800CW can be used to label amino-modified nucleic acids for applications in fluorescence in situ hybridization (FISH) and other molecular biology techniques. The labeling chemistry is similar to that of proteins, targeting the introduced amine group on the oligonucleotide.

Experimental Protocols

Protocol 1: Protein Labeling with IRDye® 800CW NHS Ester

This protocol provides a general guideline for labeling proteins, such as IgG antibodies, with IRDye 800CW NHS Ester. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS), pH 8.5

  • IRDye® 800CW NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)[5]

  • Reaction tubes (light-protected)

  • Purification column (e.g., desalting spin column)[4]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control A 1. Prepare Protein Solution (e.g., 1 mg/mL in PBS, pH 8.5) C 3. Add Dye to Protein (Target Molar Ratio: 2:1 to 5:1) A->C B 2. Prepare Dye Stock Solution (1 mg/mL in anhydrous DMSO) B->C D 4. Incubate for 2 hours (Room Temperature, Protected from Light) C->D Mix gently E 5. Purify Conjugate (Size Exclusion / Desalting Column) D->E Stop reaction F 6. Characterize Conjugate (Spectrophotometry to find DOL) E->F Collect eluate

Caption: Workflow for labeling proteins with IRDye® 800CW NHS Ester.

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 1X PBS) at a concentration of 1-10 mg/mL. Ensure the buffer pH is between 8.0 and 8.5 for optimal NHS ester reactivity. Buffers containing primary amines like Tris are not compatible.

  • Prepare Dye Stock: Immediately before use, dissolve the lyophilized IRDye 800CW NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[4] Vortex briefly to ensure complete dissolution. Dye prepared in DMSO is stable for up to two weeks when stored at -20°C and protected from light.[4]

  • Calculate Molar Ratio: Determine the volume of dye solution needed to achieve the desired dye-to-protein molar ratio. A starting ratio of 2:1 to 5:1 (dye:protein) is recommended for antibodies.

  • Labeling Reaction: Add the calculated volume of dye solution to the protein solution while gently vortexing. Protect the reaction mixture from light and incubate for 2 hours at room temperature (20-25°C).[4]

  • Purification: Following incubation, purify the labeled protein from unconjugated "free" dye using a desalting spin column, size-exclusion chromatography, or extensive dialysis.[4]

Protocol 2: Characterization of Labeled Protein

This protocol describes how to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Materials:

  • Purified IRDye 800CW-labeled protein

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Workflow Diagram:

G cluster_measure Spectrophotometry cluster_calc Calculations A 1. Measure Absorbance at 280 nm (A₂₈₀) (Protein + Dye) C 3. Calculate Corrected Protein Absorbance A_prot = A₂₈₀ - (A₇₇₄ × CF₂₈₀) A->C B 2. Measure Absorbance at 774 nm (A₇₇₄) (Dye only) B->C E 5. Calculate Dye Concentration [Dye] = A₇₇₄ / ε_dye B->E D 4. Calculate Protein Concentration [Protein] = A_prot / ε_prot C->D F 6. Calculate Degree of Labeling (DOL) DOL = [Dye] / [Protein] D->F E->F

Caption: Workflow for calculating the Degree of Labeling (DOL).

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 774 nm (A₇₇₄).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm. The correction factor (CF₂₈₀) for IRDye 800CW is approximately 0.03.[4]

    • Corrected A₂₈₀ = A₂₈₀ - (A₇₇₄ × 0.03)

  • Calculate the molar concentration of the protein using its molar extinction coefficient (ε_prot) at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • [Protein] (M) = Corrected A₂₈₀ / ε_prot

  • Calculate the molar concentration of the dye using its molar extinction coefficient (ε_dye) at 774 nm (240,000 M⁻¹cm⁻¹ in PBS).[4]

    • [Dye] (M) = A₇₇₄ / 240,000

  • Calculate the Degree of Labeling (DOL).

    • DOL = [Dye] / [Protein]

An optimal DOL for antibodies is typically between 1.0 and 3.0 to ensure bright signal without compromising antibody function.

Protocol 3: Labeling of Amino-Modified Nucleic Acids

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification (e.g., Amino-C6).

Materials:

  • Amino-modified oligonucleotide

  • IRDye® 800CW NHS Ester

  • Anhydrous DMSO

  • Labeling buffer (e.g., 0.1 M sodium carbonate, pH 8.5-9.0)

  • Purification supplies (e.g., HPLC or gel electrophoresis)

Procedure:

  • Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mM.

  • Dissolve IRDye 800CW NHS Ester in anhydrous DMSO to a concentration of 10-20 mg/mL.

  • Add a 5- to 10-fold molar excess of the reactive dye to the oligonucleotide solution.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purify the labeled oligonucleotide from excess free dye. Reverse-phase HPLC is a highly effective method for achieving high purity.[8][9]

  • Verify labeling success and purity using UV-Vis spectroscopy and analytical HPLC or gel electrophoresis.

References

Application Notes and Protocols for Labeling Small Molecules with Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of small molecules containing a primary amine with the near-infrared (NIR) fluorescent dye, Cy7.5 N-hydroxysuccinimidyl (NHS) ester. Cy7.5 is a cyanine (B1664457) dye with excitation and emission maxima in the NIR spectrum, making it an ideal probe for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[1][2] The NHS ester functional group reacts efficiently with primary amines under mild conditions to form a stable amide bond, enabling the straightforward conjugation of this bright and photostable fluorophore to a wide variety of small-molecule drugs, inhibitors, and probes.

These application notes detail the complete workflow, from reagent preparation and the labeling reaction to purification and characterization of the final conjugate. Adherence to this protocol will facilitate the successful generation of high-purity, fluorescently-labeled small molecules for a range of research and drug development applications, including cellular imaging, biodistribution studies, and high-throughput screening.[1][]

Materials and Reagents

Reagent/MaterialSpecifications
Small Molecule Must contain a primary amine (-NH2). Purified, with known molecular weight.
Cy7.5 NHS Ester High purity, stored desiccated and protected from light at -20°C.
Anhydrous Solvents Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF), high purity.
Reaction Buffer 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5.
Quenching Reagent 1.5 M Hydroxylamine (B1172632) (pH 8.5) or 1 M Tris-HCl (pH 8.0).
Purification System High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
HPLC Column C18 reverse-phase column (preparative or semi-preparative).
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in deionized water.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Analytical Instruments UV-Vis Spectrophotometer, Mass Spectrometer (ESI-MS), NMR Spectrometer.

Experimental Protocols

Reagent Preparation

a) Small Molecule Stock Solution:

  • Dissolve the amine-containing small molecule in a suitable solvent to a known concentration (e.g., 10 mg/mL or 10 mM).

  • The choice of solvent depends on the solubility of the small molecule. If possible, use the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5). If the small molecule is not soluble in aqueous buffer, use anhydrous DMSO or DMF.

  • Ensure the small molecule is free from any amine-containing buffers (e.g., Tris) or contaminants.

b) this compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the dye (e.g., 10 mg/mL or 10 mM) by dissolving it in anhydrous DMSO or DMF.

  • This solution is sensitive to moisture and should be prepared fresh immediately before use. Do not store in solution for extended periods.

Labeling Reaction

The following protocol is a general guideline. The optimal molar ratio of dye to the small molecule may need to be determined empirically. A starting point of 1.5 to 3.0 molar equivalents of this compound to the small molecule is recommended.

  • In a microcentrifuge tube, add the calculated volume of the small molecule stock solution.

  • If the small molecule is dissolved in an organic solvent, add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to the reaction mixture. The final concentration of the organic solvent should ideally be below 20% to maintain buffer integrity.

  • While gently vortexing, slowly add the calculated volume of the this compound stock solution to the small molecule solution.

  • Protect the reaction from light by wrapping the tube in aluminum foil.

  • Incubate the reaction for 1-2 hours at room temperature with continuous stirring or gentle agitation.

  • (Optional) Quench the reaction by adding a quenching reagent (e.g., 1.5 M hydroxylamine to a final concentration of ~50 mM) to react with any excess NHS ester. Incubate for an additional 30 minutes at room temperature.

Purification of the Labeled Small Molecule

Purification is critical to remove unreacted this compound and its hydrolysis byproducts, as these can interfere with downstream applications and quantification. Reverse-phase HPLC is the recommended method for purifying labeled small molecules.[4][5]

  • System Preparation: Equilibrate the HPLC system and the C18 column with a starting mixture of Mobile Phase A (water with 0.1% TFA) and Mobile Phase B (acetonitrile with 0.1% TFA) (e.g., 95% A, 5% B).

  • Sample Preparation: Acidify the reaction mixture with a small amount of TFA to ensure protonation of the conjugate for better binding to the C18 column. Centrifuge the sample to remove any precipitated material.

  • Injection and Elution: Inject the supernatant onto the HPLC column. Elute the components using a linear gradient of increasing Mobile Phase B. The more hydrophobic, labeled conjugate will elute later than the unreacted small molecule and the hydrolyzed dye.

    • Example Gradient: 5% to 95% Mobile Phase B over 30 minutes. This gradient will need to be optimized based on the hydrophobicity of the specific small molecule.

  • Fraction Collection: Monitor the elution profile using the UV-Vis detector at two wavelengths: one near the absorbance maximum of the small molecule and one at ~750 nm for the Cy7.5 dye. Collect the fractions corresponding to the peak that absorbs at both wavelengths. This peak represents the desired Cy7.5-labeled small molecule conjugate.

  • Solvent Removal: Evaporate the solvent from the collected fractions using a centrifugal vacuum concentrator or lyophilizer.

Characterization and Quantification

a) UV-Vis Spectroscopy:

  • Resuspend the purified, dried conjugate in a suitable solvent (e.g., PBS or ethanol).

  • Measure the absorbance spectrum from 250 nm to 850 nm.

  • Confirm the presence of two absorbance peaks: one corresponding to the small molecule and one for the Cy7.5 dye (λmax ≈ 750 nm).

  • The ratio of the absorbance at the dye's λmax to the small molecule's λmax can be used as a preliminary check of labeling, though it is not a precise measure of the dye-to-molecule ratio without accounting for extinction coefficients.[6]

b) Mass Spectrometry (MS):

  • Analyze the purified conjugate by ESI-MS to confirm the covalent attachment of the dye.

  • The mass spectrum should show a peak corresponding to the molecular weight of the small molecule plus the mass of the Cy7.5 dye moiety (minus the NHS group).

  • This provides definitive confirmation of a 1:1 conjugation.[7][8]

c) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For a comprehensive structural confirmation, analyze the conjugate by ¹H NMR.

  • The spectrum should show signals corresponding to both the small molecule and the aromatic protons of the Cy7.5 dye, confirming the structure of the conjugate.[9][10]

d) Quantification:

  • The concentration of the labeled small molecule can be determined using the Beer-Lambert law by measuring the absorbance at the λmax of the Cy7.5 dye (~750 nm).[11][12]

  • Concentration (M) = A / (ε × l)

    • A: Absorbance at ~750 nm

    • ε: Molar extinction coefficient of Cy7.5 (~223,000 M⁻¹cm⁻¹)

    • l: Path length of the cuvette (cm)

Data Presentation: Representative Labeling Parameters

The following table provides illustrative quantitative data for the labeling of a hypothetical 250 Da small molecule containing a single primary amine. Actual results will vary depending on the specific properties of the small molecule and reaction conditions.

ParameterValueMethod of Determination
Small Molecule MW 250 Da-
This compound MW ~834 Da-
Labeled Conjugate MW ~1066 DaMass Spectrometry
Dye:Molecule Molar Ratio (Input) 2:1Calculation
Reaction Time 1 hourProtocol
Reaction Temperature 25 °CProtocol
Purification Method Reverse-Phase HPLCProtocol
Typical Yield 40-60%UV-Vis Spectroscopy
Dye-to-Molecule Ratio (Final) 1:1Mass Spectrometry
Purity >95%HPLC
λmax (Dye) ~750 nmUV-Vis Spectroscopy
Molar Extinction Coefficient (ε) of Cy7.5 ~223,000 M⁻¹cm⁻¹Literature

Visualizations

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_char 4. Characterization & Storage prep_sm Dissolve Small Molecule (in buffer or DMSO) mix Mix Small Molecule and this compound (pH 8.3-8.5) prep_sm->mix prep_dye Dissolve this compound (in anhydrous DMSO/DMF) prep_dye->mix incubate Incubate 1-2h at RT (Protect from light) mix->incubate quench Quench Reaction (Optional) incubate->quench hplc Inject on Reverse-Phase HPLC quench->hplc collect Collect Dual-Absorbing Fractions (~750nm + SM λmax) hplc->collect dry Evaporate Solvent collect->dry char_uv UV-Vis Spectroscopy dry->char_uv char_ms Mass Spectrometry dry->char_ms char_nmr NMR Spectroscopy dry->char_nmr store Store at -20°C or -80°C (Protected from light) char_uv->store char_ms->store char_nmr->store

Caption: Experimental workflow for labeling small molecules with this compound.

G SM Small Molecule (R-NH₂) plus1 + Dye This compound reaction pH 8.3-8.5 Room Temp Dye->reaction Conjugate Cy7.5-Labeled Small Molecule (Stable Amide Bond) NHS NHS byproduct plus2 + reaction->Conjugate

Caption: Reaction scheme of this compound with a primary amine.

G cluster_pathway Intracellular Signaling Cascade Ligand Cy7.5-Labeled Kinase Inhibitor Receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) Ligand->Receptor Binds to ATP Pocket Block Inhibition Ligand->Block P1 Ras Receptor->P1 Activation P2 Raf P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 CellResponse Cellular Response (Proliferation, Survival) P4->CellResponse Block->Receptor

Caption: Example signaling pathway targeted by a Cy7.5-labeled kinase inhibitor.

References

Application Notes and Protocols for In Vivo Imaging of Cy7.5 NHS Ester Labeled Cells in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo imaging of cells labeled with Cy7.5 NHS ester in mice. Cy7.5 is a near-infrared (NIR) fluorescent dye ideal for in vivo applications due to its deep tissue penetration and low autofluorescence.[1][2] These protocols are designed to guide researchers through cell labeling, in vivo imaging, and data analysis for applications such as cell tracking, tumor imaging, and biodistribution studies.

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful tool for non-invasively monitoring cellular and molecular events in vivo. Cyanine dyes, such as Cy7.5, are well-suited for these applications because their excitation and emission wavelengths fall within the NIR window (700-900 nm), where light absorption and scattering by biological tissues are minimized.[2] This results in higher signal-to-background ratios and the ability to detect fluorescent signals from deep within the tissue.[1] this compound is an amine-reactive dye that covalently attaches to primary amines on the cell surface, providing stable and long-term labeling for in vivo cell tracking.[3][4]

Key Applications

  • Oncology Research: Tracking the migration, proliferation, and localization of cancer cells to study tumor growth and metastasis.[1]

  • Immunology: Monitoring the trafficking and biodistribution of immune cells, such as T cells or macrophages, in response to various stimuli.

  • Stem Cell Therapy: Assessing the engraftment, survival, and differentiation of transplanted stem cells.

  • Drug Development: Evaluating the in vivo delivery and targeting efficiency of cell-based therapies.[1]

Experimental Protocols

Protocol 1: Labeling of Cells with this compound

This protocol describes the labeling of live cells with this compound for in vivo imaging.

Materials:

  • Cells of interest (e.g., cancer cells, immune cells, stem cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile and amine-free

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Fetal Bovine Serum (FBS)

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Culture cells to the desired number. For in vivo imaging, a typical injection dose ranges from 1 x 10^6 to 1 x 10^7 cells per mouse.

    • Harvest the cells and wash them twice with sterile, amine-free PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5).

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh.[5]

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension. The final concentration of the dye should be optimized, but a starting concentration of 1-10 µM is recommended.

    • Incubate the cells with the dye for 15-30 minutes at room temperature, protected from light. Gently mix the suspension every 5-10 minutes.

  • Washing:

    • To quench the labeling reaction, add an equal volume of complete cell culture medium containing FBS.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the labeled cells three times with sterile PBS to remove any unbound dye.

  • Cell Counting and Viability:

    • Resuspend the final cell pellet in sterile PBS.

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

Protocol 2: In Vivo Imaging of Cy7.5 Labeled Cells in Mice

This protocol outlines the procedure for intravenous injection and subsequent in vivo imaging of Cy7.5 labeled cells.

Materials:

  • Cy7.5 labeled cells

  • Healthy or tumor-bearing mice (e.g., BALB/c nude mice, 6-8 weeks old)[6]

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Sterile syringes and needles

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an induction chamber with 2-3% isoflurane (B1672236).[2]

    • For optimal results, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging to reduce autofluorescence.[2]

  • Cell Injection:

    • Resuspend the Cy7.5 labeled cells in sterile PBS at the desired concentration.

    • Inject the cell suspension (typically 100-200 µL) intravenously via the tail vein.[2]

  • Image Acquisition:

    • Acquire a baseline image of the mouse before injecting the labeled cells to assess autofluorescence.[2]

    • Place the anesthetized mouse in the imaging chamber, maintaining anesthesia with 1-2% isoflurane delivered via a nose cone.[2]

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor cell distribution.[2]

    • For Cy7.5, use an appropriate excitation filter (around 740 nm) and emission filter (around 780 nm).[2]

    • Adjust the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without detector saturation.

Protocol 3: Ex Vivo Organ Analysis

This protocol describes the dissection and imaging of organs to confirm the biodistribution of Cy7.5 labeled cells.

Materials:

  • Anesthetized mouse from the in vivo imaging experiment

  • Surgical tools for dissection

  • In vivo imaging system

Procedure:

  • Euthanasia and Perfusion:

    • At the final imaging time point, euthanize the mouse according to institutional guidelines.

    • Optionally, perfuse the animal with saline to remove blood from the organs.[2]

  • Organ Dissection:

    • Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor, if applicable.[2]

  • Ex Vivo Imaging:

    • Arrange the dissected organs in the imaging chamber and acquire a final fluorescence image.

Data Presentation

Quantitative analysis of fluorescence intensity is crucial for interpreting the results of in vivo imaging studies.

Data Analysis
  • Region of Interest (ROI) Analysis:

    • Draw ROIs around the tumor and major organs in both the in vivo and ex vivo images.

    • Measure the average fluorescence intensity within each ROI.

  • Tumor-to-Background Ratio (TBR):

    • Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by that of a background ROI (e.g., a non-tumor bearing muscle area).[2]

  • Biodistribution Quantification:

    • For ex vivo analysis, express the fluorescence intensity of each organ as a percentage of the injected dose per gram of tissue (%ID/g). This requires creating a standard curve with known concentrations of the Cy7.5 labeled cells.[2]

Quantitative Data Tables

Table 1: In Vivo Tumor Targeting of Cy7.5 Labeled Cancer Cells

Time Post-InjectionAverage Tumor Fluorescence (Radiant Efficiency)Tumor-to-Background Ratio (TBR)
1 hour1.5 x 10⁸2.1
4 hours3.2 x 10⁸4.5
24 hours8.9 x 10⁸10.2
48 hours6.5 x 10⁸8.7
72 hours4.1 x 10⁸6.3

Table 2: Ex Vivo Biodistribution of Cy7.5 Labeled Cells (24 hours post-injection)

OrganAverage Fluorescence (Radiant Efficiency)% Injected Dose per Gram (%ID/g)
Tumor9.2 x 10⁸12.5
Liver5.5 x 10⁸7.5
Spleen3.8 x 10⁸5.2
Lungs6.8 x 10⁸9.3
Kidneys2.1 x 10⁸2.9
Heart1.0 x 10⁸1.4
Brain0.5 x 10⁸0.7

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Cell Preparation & Labeling cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis cluster_analysis Data Analysis A Harvest & Wash Cells B Resuspend in Bicarbonate Buffer A->B D Incubate Cells with Dye B->D C Prepare this compound Stock C->D E Wash Labeled Cells D->E F Count & Assess Viability E->F I Inject Labeled Cells (IV) F->I G Anesthetize Mouse H Acquire Baseline Image G->H H->I J Image at Multiple Time Points I->J K Euthanize & Dissect Organs J->K L Acquire Ex Vivo Images K->L M ROI Analysis L->M N Calculate TBR M->N O Quantify Biodistribution M->O

Caption: Experimental workflow for in vivo imaging of this compound labeled cells in mice.

References

Application Notes and Protocols for Cy7.5 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper storage, handling, and use of Cy7.5 NHS (N-hydroxysuccinimide) ester for the fluorescent labeling of biomolecules. Adherence to these protocols is crucial for ensuring the stability of the dye and achieving optimal conjugation efficiency for reproducible results in research and drug development applications.

Introduction to Cy7.5 NHS Ester

Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye with excitation and emission maxima typically around 750 nm and 776 nm, respectively.[1][2] This spectral range is advantageous for in vivo imaging due to the low autofluorescence of biological tissues in the NIR window, allowing for deep tissue penetration.[][4] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common reactive moieties for labeling primary amines (-NH₂) present on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus) and other biomolecules.[5][6][7] The reaction between the NHS ester and a primary amine forms a stable amide bond.[5]

Storage and Handling of this compound

Proper storage and handling are critical to prevent the degradation of the this compound, which is sensitive to moisture and light.

Storage of Solid this compound: Upon receipt, the lyophilized this compound powder should be stored at -20°C in a desiccated environment.[2][8][9][10][11][12] Before opening the vial, it is essential to allow it to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[7]

ParameterRecommendationSource(s)
Storage Temperature -20°C (long-term)[2][8][10][11][12]
Protection Protect from light and moisture (desiccate)[7][8][9][11][12]
Shelf Life (Solid) 12 to 24 months at -20°C[8][9][11][12]

Preparation and Storage of Stock Solutions: For use, the this compound should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][13][14][15] It is crucial to use high-quality, amine-free DMF, as trace amounts of amines can react with the NHS ester.[13][14]

Stock solutions in anhydrous DMSO can be stored in aliquots at -20°C for a limited time, typically up to a few weeks.[16] Avoid repeated freeze-thaw cycles.[15][17][18] Aqueous solutions of NHS esters are highly unstable due to hydrolysis and should be prepared immediately before use and not stored.[16]

ParameterRecommendationSource(s)
Solvent Anhydrous DMSO or high-quality, amine-free DMF[1][13][14][15]
Stock Solution Storage Aliquots at -20°C for up to 2 weeks[16]
Aqueous Solutions Prepare immediately before use; do not store[16]

Key Experimental Parameters for Conjugation

The success of the labeling reaction depends on several critical parameters, primarily the pH of the reaction buffer and the molar ratio of dye to the biomolecule.

pH of the Reaction: The reaction between an NHS ester and a primary amine is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state (-NH₂) to react.[6] However, at high pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the conjugation reaction.[5][6][19] The optimal pH for NHS ester coupling is a compromise, typically between pH 8.3 and 8.5 .[6][13][14]

Commonly used buffers include 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer.[6][13] Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.[5]

Hydrolysis of NHS Esters: The stability of the NHS ester in aqueous solution decreases as the pH increases.

pHTemperatureHalf-life of NHS EsterSource(s)
7.00°C4-5 hours[5][19]
8.0Room Temp~1 hour[20]
8.64°C10 minutes[5][19]
9.0Room Temp~110-125 minutes[21]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein, such as an antibody. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[15][22] Ensure the protein solution is free of any amine-containing substances.[18][22]

  • Prepare the this compound Stock Solution:

    • Just before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[1][15]

  • Calculate the Molar Ratio:

    • Determine the desired molar excess of this compound to the protein. A common starting point is a 10- to 20-fold molar excess.[6][15] This ratio may need to be optimized.

  • Conjugation Reaction:

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[1][15]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][13]

  • Quench the Reaction (Optional but Recommended):

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[6]

    • Incubate for 15-30 minutes at room temperature.[6]

  • Purify the Conjugate:

    • Remove unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25 desalting column) or dialysis.[6][13][15]

Characterization of the Cy7.5-Protein Conjugate

After purification, it is important to characterize the conjugate by determining the protein concentration and the degree of labeling (DOL).

Degree of Labeling (DOL) Calculation: The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

  • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of Cy7.5 (approx. 750 nm, Aₘₐₓ).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    Where:

    • CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))

    Where:

    • ε_dye is the molar extinction coefficient of Cy7.5 at its Aₘₐₓ.

Experimental Workflows (Graphviz Diagrams)

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) conjugation Conjugation (1-2h RT or O/N 4°C, in dark) prep_protein->conjugation prep_dye Prepare Cy7.5-NHS Stock Solution (Anhydrous DMSO/DMF) prep_dye->conjugation quench Quench Reaction (e.g., Tris or Glycine) conjugation->quench purify Purify Conjugate (Gel Filtration or Dialysis) quench->purify characterize Characterize (Determine DOL) purify->characterize

Caption: Workflow for this compound conjugation to a protein.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH Reaction pH conjugation_eff Conjugation Efficiency pH->conjugation_eff Optimal pH (8.3-8.5) Maximizes hydrolysis NHS Ester Hydrolysis pH->hydrolysis High pH Increases molar_ratio Dye:Protein Molar Ratio dol Degree of Labeling (DOL) molar_ratio->dol Directly Affects temp_time Temperature & Time temp_time->conjugation_eff temp_time->hydrolysis conjugation_eff->dol hydrolysis->conjugation_eff Competes with

References

Indocyanine Green (ICG): A Near-Infrared Fluorescent Dye for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved by the U.S. Food and Drug Administration (FDA) for various diagnostic applications.[1] Its unique spectral properties, including absorption and emission in the NIR window (700-900 nm), allow for deep tissue penetration of light, making it an invaluable tool for in vivo imaging.[2][3] This region of the electromagnetic spectrum minimizes the absorption and scattering of light by biological tissues, as well as reduces autofluorescence, leading to a high signal-to-background ratio (SBR) and enabling the visualization of structures deep within the body.[2][3][4]

These application notes provide a comprehensive overview of the properties of ICG, detailed protocols for its use in both in vitro and in vivo settings, and insights into its application for imaging angiogenesis, a critical process in development and disease, including cancer.

Quantitative Data Presentation

The photophysical and pharmacokinetic properties of Indocyanine Green (ICG) are crucial for its application in deep tissue imaging. The following tables summarize key quantitative data for ICG, providing a reference for experimental design and data interpretation.

PropertyValueNotes
Peak Absorption (λ_abs) ~780 nmIn plasma/serum. The exact peak can shift depending on the solvent and protein binding.[5]
Peak Emission (λ_em) ~820 nmProvides a sufficient Stokes shift to distinguish emission from excitation light.[5]
Molar Extinction Coefficient 1.0-2.5 x 10^5 M⁻¹cm⁻¹High molar extinction contributes to its effectiveness as a photosensitizer.[5]
Quantum Yield (Φ_F) 0.01-0.08Relatively low but sufficient for NIR imaging. Can be influenced by solvent and aggregation state.[5] Encapsulation in micelles can increase the quantum yield.[6]
Photostability Degradation yield (Φ_D,0) of ~10⁻³ in aqueous solutions and ~2 x 10⁻⁶ in human plasma.Photostability is significantly higher in organic solvents and when bound to plasma proteins.[7]
Plasma Half-life 2-4 minutesRapidly cleared from the bloodstream.[8]
ParameterValue/RangeApplication Context
In Vitro Working Concentration 10-100 µg/mLFor cell staining and imaging.[5]
In Vivo Dosage (Mice) 0.1 - 10 mg/kgDose-dependent signal intensity and biodistribution.[9]
Signal-to-Background Ratio (SBR) >1.5Considered desirable for surgical discrimination of fluorescent lesions.[7][10] SBR can be enhanced by waiting for clearance from normal tissues (e.g., 24 hours post-injection).[11]
Tissue Penetration Depth Up to 2 cmDependent on the imaging system and tissue type.[10]

Experimental Protocols

In Vitro Cell Labeling with ICG

This protocol describes the steps for labeling cells with ICG for in vitro fluorescence microscopy.

G prep Prepare ICG Solution (25-50 µM in serum-free medium) seed Seed Cells in Multi-well Plate (allow to adhere overnight) prep->seed incubate Incubate with ICG (1-4 hours) seed->incubate wash Wash Cells with PBS (3 times) incubate->wash image Image Cells (NIR fluorescence microscope) wash->image

Caption: Workflow for in vitro cell labeling with ICG.

Materials:

  • Indocyanine Green (ICG) powder

  • Sterile water for injection or Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well plates

  • Fluorescence microscope with NIR capabilities

Procedure:

  • Prepare ICG Stock Solution: Dissolve ICG powder in sterile water or DMSO to create a stock solution (e.g., 5 mg/mL).[12]

  • Prepare Working Solution: Dilute the ICG stock solution in a serum-free cell culture medium to a final working concentration of 25-50 µM.[5]

  • Cell Seeding: Seed the cells of interest in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.[5]

  • ICG Incubation: Remove the culture medium and replace it with the ICG working solution. Incubate the cells for 1-4 hours at 37°C.[5][13] The optimal incubation time may vary depending on the cell type.

  • Washing: After incubation, gently remove the ICG solution and wash the cells three times with PBS to remove any unbound dye.[5]

  • Imaging: Add fresh culture medium or PBS to the cells and visualize them using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., Excitation: ~780 nm, Emission: ~820 nm).[4]

In Vivo Deep Tissue Imaging in a Mouse Tumor Model

This protocol outlines the procedure for in vivo imaging of ICG accumulation in a subcutaneous tumor model in mice.

G tumor Establish Subcutaneous Tumor Model icg_prep Prepare ICG Solution (e.g., 1 mg/kg in sterile saline) tumor->icg_prep injection Intravenous Injection of ICG icg_prep->injection imaging Acquire Fluorescence Images (at various time points) injection->imaging analysis Analyze Signal Intensity and SBR imaging->analysis

Caption: Workflow for in vivo deep tissue imaging with ICG.

Materials:

  • Mouse model with subcutaneous tumors

  • Indocyanine Green (ICG) for injection

  • Sterile saline

  • In vivo imaging system (e.g., IVIS) with NIR fluorescence capabilities

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.

  • ICG Administration: Prepare a sterile solution of ICG in saline. Inject the ICG solution intravenously (e.g., via the tail vein) at a dose typically ranging from 1 to 10 mg/kg.[9]

  • Imaging: Place the anesthetized mouse in the in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of ICG.[14] Use appropriate NIR filters for excitation and emission.

  • Image Analysis: Quantify the fluorescence intensity in the tumor region and a background region (e.g., adjacent normal tissue) at each time point. Calculate the signal-to-background ratio (SBR) to assess the specificity of ICG accumulation in the tumor. An SBR greater than 1.5 is generally considered effective for distinguishing the tumor from surrounding tissue.[7][10]

Application Spotlight: Imaging Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer. Tumor angiogenesis is characterized by leaky and tortuous blood vessels, which contribute to the Enhanced Permeability and Retention (EPR) effect. This effect describes the passive accumulation of nanoparticles and macromolecules, including ICG bound to plasma proteins, in tumor tissues.

The accumulation of ICG in tumors allows for the visualization of tumor vasculature and can be used as an indirect marker for angiogenesis. The primary signaling pathway driving angiogenesis is the Vascular Endothelial Growth Factor (VEGF) pathway.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation Migration Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for Whole-Animal Fluorescence Detection Using Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved by the U.S. Food and Drug Administration (FDA) for various diagnostic applications in humans.[1][2][3] Its favorable optical properties in the NIR window (700-900 nm), where tissue autofluorescence is minimal and light penetration is maximal, make it an excellent candidate for whole-animal in vivo imaging.[4][5] Upon intravenous administration, ICG rapidly binds to plasma proteins, primarily albumin, which confines it to the vasculature.[6][7] This characteristic, combined with its rapid clearance by the liver, allows for dynamic imaging of vascular structures, tissue perfusion, and lymphatic drainage.[6][8] Furthermore, in pathological conditions such as cancer, ICG accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect, enabling tumor visualization.[9][10]

These application notes provide an overview of the properties of ICG, quantitative data on its in vivo performance, and detailed protocols for its use in whole-animal fluorescence imaging for tumor and lymphatic system visualization.

Properties of Indocyanine Green (ICG)

ICG is a water-soluble, tricarbocyanine dye with well-characterized optical and pharmacokinetic properties.[7][8]

PropertyValueReference
Molecular Weight 774.96 g/mol [1]
Excitation Maximum (in blood) ~800 nm[7]
Emission Maximum (in blood) ~830 nm[7]
Plasma Protein Binding >98% (primarily albumin)[11]
Biological Half-life 3-4 minutes[11]
Route of Elimination Exclusively hepatic[6][11]

Quantitative Data

Pharmacokinetics of ICG in Mice

The pharmacokinetic profile of ICG is characterized by its rapid distribution and elimination.

ParameterValueAnimal ModelReference
Half-life (t½) 2-4 minutesMice[11]
Clearance Rapid, primarily by the liverMice[11]
Biodistribution of ICG in Mice

The biodistribution of intravenously administered ICG highlights its rapid uptake by the liver. The following table summarizes the percentage of injected dose (%ID) found in various organs at different time points post-injection.

Organ10 min post-injection (%ID)30 min post-injection (%ID)60 min post-injection (%ID)Reference
Liver ~35%~20%~10%[11]
Spleen <5%<5%<5%[11]
Lungs <5%<5%<5%[11]
Kidneys <5%<5%<5%[11]
Heart <5%<5%<5%[11]
Tumor-to-Background Ratio (TBR) in Mouse Tumor Models

The accumulation of ICG in tumors via the EPR effect leads to a favorable tumor-to-background ratio (TBR) for imaging.

Time Post-InjectionTumor-to-Background Ratio (TBR)Mouse ModelReference
1 hour~2.5Colitis-associated colon cancer[12]
24 hours>3.0Various tumor models[13]

Experimental Protocols

Protocol 1: In Vivo Tumor Imaging in Mice

This protocol describes the use of ICG for the visualization of subcutaneous tumors in a mouse model.

Materials:

  • Indocyanine Green (ICG) powder

  • Sterile Water for Injection or Phosphate-Buffered Saline (PBS)

  • Tumor-bearing mice (e.g., with subcutaneous xenografts)

  • In vivo fluorescence imaging system with appropriate NIR excitation and emission filters

  • Anesthesia (e.g., isoflurane)

  • Insulin syringes (or similar) for intravenous injection

Procedure:

  • Preparation of ICG Solution:

    • Aseptically dissolve ICG powder in sterile water or PBS to a final concentration of 1 mg/mL.

    • Protect the solution from light and use it within a few hours of preparation.

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.

    • Place the anesthetized mouse on the imaging platform of the in vivo fluorescence imaging system.

    • Maintain anesthesia throughout the imaging procedure.

  • ICG Administration:

    • Administer the ICG solution via intravenous (tail vein) injection. A typical dose is 1-2 mg/kg body weight.

  • Fluorescence Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 12, and 24 hours) to determine the optimal imaging window.[8]

    • Use an appropriate excitation light source (e.g., ~780 nm) and emission filter (e.g., >820 nm).

    • Acquire both white light and fluorescence images for anatomical reference.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and adjacent non-tumor tissue using the imaging software.

    • Calculate the tumor-to-background ratio (TBR) at each time point.

Protocol 2: In Vivo Lymphatic Imaging in Mice

This protocol details the use of ICG for mapping lymphatic drainage pathways.

Materials:

  • Indocyanine Green (ICG) powder

  • Sterile Water for Injection or Phosphate-Buffered Saline (PBS)

  • Healthy mice

  • In vivo fluorescence imaging system with NIR capabilities

  • Anesthesia (e.g., isoflurane)

  • Microsyringes for intradermal or subcutaneous injection

Procedure:

  • Preparation of ICG Solution:

    • Prepare a 2.5 mg/mL solution of ICG in sterile water or PBS.

  • Animal Preparation:

    • Anesthetize the mouse and place it on the imaging platform.

    • Remove fur from the area of interest to minimize light scattering.

  • ICG Administration:

    • Inject a small volume (e.g., 0.1 mL) of the ICG solution intradermally or subcutaneously into the region of interest (e.g., footpad, ear).

  • Fluorescence Imaging:

    • Immediately begin acquiring fluorescence images to visualize the uptake of ICG into the lymphatic vessels.

    • Image the progression of the fluorescent signal along the lymphatic channels and into the draining lymph nodes.

    • Dynamic imaging can be performed to observe lymphatic flow in real-time.

  • Data Analysis:

    • Map the lymphatic drainage pathways based on the fluorescence signal.

    • Identify the location of sentinel lymph nodes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_dye Prepare ICG Solution administer_dye Administer ICG (IV or Local Injection) prep_dye->administer_dye prep_animal Anesthetize Animal prep_animal->administer_dye acquire_images Acquire Fluorescence Images administer_dye->acquire_images quantify_signal Quantify Signal Intensity acquire_images->quantify_signal calculate_tbr Calculate TBR / Map Drainage quantify_signal->calculate_tbr

Caption: Experimental workflow for in vivo fluorescence imaging with ICG.

epr_effect cluster_vasculature Blood Vessel cluster_tumor Tumor Microenvironment bloodstream ICG in Bloodstream (Bound to Albumin) interstitium Tumor Interstitium bloodstream->interstitium Leaky Vasculature (EPR Effect) tumor_cells Tumor Cells interstitium->tumor_cells Poor Lymphatic Drainage Leads to Retention

Caption: Mechanism of ICG accumulation in tumors via the EPR effect.

References

Troubleshooting & Optimization

Low labeling efficiency with Cy7.5 NHS ester what to do

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the labeling of biomolecules with Cy7.5 NHS ester.

Troubleshooting Guide

Low labeling efficiency is a frequent problem in bioconjugation reactions. The following guide details potential causes and solutions to improve the yield of your Cy7.5-labeled conjugate.

Issue 1: Low Degree of Labeling (DOL)

A low degree of labeling indicates that an insufficient number of dye molecules have conjugated to your target protein.

Potential CauseRecommended Solution
Suboptimal pH of Reaction Buffer The recommended pH for NHS ester reactions is 8.0-9.0. Prepare a fresh bicarbonate or borate (B1201080) buffer at pH 8.3.
Presence of Primary Amines in Buffer Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule for the NHS ester. Use amine-free buffers such as PBS, HEPES, or bicarbonate.
Hydrolysis of NHS Ester This compound is moisture-sensitive. Always use anhydrous DMSO to dissolve the dye and add it to the reaction mixture immediately.
Insufficient Molar Excess of Dye The molar ratio of dye to protein is critical. Start with a 10-20 fold molar excess of this compound. This may need to be optimized depending on the protein.
Low Reaction Temperature or Time The standard reaction is performed at room temperature for 1-2 hours. If labeling is still low, the reaction can be carried out overnight at 4°C.
Poor Protein Quality Ensure the protein is pure and free of any amine-containing contaminants.

Issue 2: Precipitate Formation During Labeling

The formation of a precipitate during the labeling reaction can significantly reduce yield.

Potential CauseRecommended Solution
High Concentration of Dye Adding a large volume of DMSO containing the dye can cause the protein to precipitate. Add the dye solution dropwise while gently stirring. The final concentration of DMSO should not exceed 10% of the total reaction volume.
Protein Aggregation The protein itself may be prone to aggregation at the concentration used for labeling. Perform the reaction at a lower protein concentration.

Frequently Asked Questions (FAQs)

Q1: How do I prepare the this compound for labeling?

A1: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). The solution should be added to the reaction buffer containing the protein without delay to minimize hydrolysis.

Q2: What is the optimal buffer for the labeling reaction?

A2: An amine-free buffer with a pH between 8.0 and 9.0 is essential for efficient labeling. 100 mM sodium bicarbonate or sodium borate buffer at pH 8.3 are common choices. Avoid buffers containing primary amines, such as Tris or glycine.

Q3: How can I remove unconjugated Cy7.5 dye after the reaction?

A3: Unconjugated dye can be removed by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. For smaller proteins, tangential flow filtration may also be an option.

Q4: How do I determine the Degree of Labeling (DOL)?

A4: The DOL can be calculated using spectrophotometry. Measure the absorbance of the conjugate at 280 nm (for the protein) and 750 nm (for Cy7.5). The following formula can then be used:

DOL = (A750 / εdye) / ((A280 - (A750 * CF)) / εprotein)

Where:

  • A750 and A280 are the absorbances at 750 nm and 280 nm, respectively.

  • εdye is the molar extinction coefficient of Cy7.5 (250,000 M-1cm-1).

  • εprotein is the molar extinction coefficient of the protein.

  • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7.5).

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with this compound

  • Buffer Exchange: Dialyze the antibody into a 100 mM sodium bicarbonate buffer, pH 8.3.

  • Antibody Concentration: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

  • Dye Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Molar Ratio Calculation: Determine the volume of Cy7.5 solution needed to achieve a 10-20 fold molar excess relative to the antibody.

  • Labeling Reaction: Add the calculated volume of Cy7.5 solution to the antibody solution while gently stirring.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the DOL by measuring the absorbance at 280 nm and 750 nm.

Visual Guides

Troubleshooting_Workflow start Low Labeling Efficiency check_pH Check Reaction Buffer pH (8.0-9.0?) start->check_pH check_buffer_amines Amine-free Buffer? (e.g., Tris, Glycine) check_pH->check_buffer_amines [pH OK] adjust_pH Adjust pH to 8.3 check_pH->adjust_pH [pH Incorrect] check_dye_prep Fresh Anhydrous DMSO for Dye? check_buffer_amines->check_dye_prep [Amine-Free] change_buffer Switch to Amine-Free Buffer (e.g., Bicarbonate, PBS) check_buffer_amines->change_buffer [Amines Present] check_molar_ratio Sufficient Molar Excess of Dye? check_dye_prep->check_molar_ratio [Fresh/Anhydrous] prepare_fresh_dye Prepare Fresh Dye in Anhydrous DMSO check_dye_prep->prepare_fresh_dye [Old/Not Anhydrous] check_reaction_cond Optimal Temp/Time? check_molar_ratio->check_reaction_cond [Sufficient] increase_molar_ratio Increase Dye Molar Ratio check_molar_ratio->increase_molar_ratio [Insufficient] precipitate Precipitate Observed? check_reaction_cond->precipitate [Optimal] optimize_reaction Extend Incubation or Adjust Temperature check_reaction_cond->optimize_reaction [Suboptimal] adjust_concentration Lower Protein/Dye Concentration precipitate->adjust_concentration [Yes] success Successful Labeling precipitate->success [No] adjust_pH->check_buffer_amines change_buffer->check_dye_prep prepare_fresh_dye->check_molar_ratio increase_molar_ratio->check_reaction_cond optimize_reaction->precipitate adjust_concentration->success

Caption: Troubleshooting workflow for low this compound labeling efficiency.

experimental_workflow start Start: Antibody Solution buffer_exchange 1. Buffer Exchange (Amine-free, pH 8.3) start->buffer_exchange prepare_dye 2. Prepare this compound in Anhydrous DMSO buffer_exchange->prepare_dye reaction 3. Mix Antibody and Dye (1-2h at RT) prepare_dye->reaction purification 4. Purification (Size Exclusion Chromatography) reaction->purification characterization 5. Characterization (Spectrophotometry for DOL) purification->characterization end End: Purified Cy7.5-Antibody Conjugate characterization->end

Caption: Standard experimental workflow for antibody labeling with this compound.

How to prevent aggregation of proteins during Cy7.5 NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling with Cy7.5 NHS ester. The information is tailored for researchers, scientists, and drug development professionals to help ensure the stability and functionality of their protein conjugates.

Troubleshooting Guide: Preventing Protein Aggregation

Question: What are the primary causes of protein aggregation during this compound labeling, and how can it be prevented?

Protein aggregation during labeling is a frequent issue, often leading to loss of protein activity and inaccurate experimental results. The primary causes stem from the physicochemical properties of the dye and the reaction conditions.

Key Causes of Aggregation:

  • Dye Hydrophobicity: Cy7.5 is a large, hydrophobic molecule. Covalently attaching multiple dye molecules can increase the nonpolar character of the protein's surface, promoting intermolecular hydrophobic interactions that lead to aggregation.[1][2]

  • High Dye-to-Protein Ratio: Over-labeling is a critical factor that can alter a protein's net charge and solubility, significantly increasing its tendency to aggregate.[1][3]

  • Suboptimal Buffer Conditions: The reaction buffer is crucial for maintaining protein stability.

    • pH: While the NHS ester reaction is most efficient at pH 8.3-8.5, this may be close to the protein's isoelectric point (pI), where it is least soluble.[1][4][5]

    • Ionic Strength: Low salt concentrations can fail to screen electrostatic interactions that may lead to aggregation for some proteins.[1][6]

  • High Protein Concentration: While higher concentrations can improve labeling efficiency, they also dramatically increase the risk of aggregation.[1][6][7]

  • Organic Solvent: this compound is typically dissolved in DMSO or DMF. Introducing too much organic solvent into the aqueous protein solution can cause denaturation and precipitation.[2][4]

Systematic Approach to Prevention:

To prevent aggregation, it is essential to optimize the labeling conditions for your specific protein.

  • Optimize the Dye-to-Protein Molar Ratio A high degree of labeling is a common cause of precipitation.[1] It is crucial to perform a titration to find the optimal ratio that yields sufficient labeling without causing aggregation.[1]

Molar Ratio (Dye:Protein)Typical ObservationRecommendation
> 20:1High risk of significant aggregation.[8]Avoid unless empirically determined to be safe for your protein.
10:1 to 20:1Common starting range for antibodies, but may need optimization.[8]Start here for robust proteins like IgG and monitor for aggregation.
5:1 to 10:1A safer starting point to minimize aggregation.[9]Recommended for initial experiments with a new or sensitive protein.
< 5:1Lower risk of aggregation, but may result in low labeling efficiency.Increase the ratio if the fluorescent signal is insufficient.
  • Refine Buffer Composition The choice of buffer is critical for success.[7]

    • Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete with the protein in the labeling reaction.[4][7][10] Recommended buffers include 0.1 M sodium bicarbonate (pH 8.3-8.5) or PBS (pH 7.2-8.5).[4][7][9]

    • Adjust pH: Ensure the buffer pH is at least 1-1.5 units away from your protein's pI to maintain a net charge and promote repulsion.[1] While the reaction is faster at higher pH, for sensitive proteins, performing the reaction at pH 7.4 may work well with a longer incubation time.[11]

    • Incorporate Stabilizing Additives: Certain excipients can be included in the buffer to enhance protein solubility and prevent aggregation.[1][6][12]

Additive ClassExampleTypical ConcentrationMechanism of Action
Amino AcidsL-Arginine0.1 - 2 MReduces surface hydrophobicity through various interactions.[]
Polyols/SugarsSucrose, Glycerol, Sorbitol5% - 20% (w/v)Stabilize the protein's native state and increase solution viscosity.[6][12][]
Non-ionic DetergentsTween 20, CHAPS~0.05% (v/v)Help solubilize proteins and prevent hydrophobic interactions.[6]
  • Control Reaction Parameters

    • Protein Concentration: Start with a lower protein concentration (e.g., 1-2 mg/mL) to reduce the likelihood of aggregation.[1] If a high final concentration is needed, label at a lower concentration and then carefully concentrate the final product.[1]

    • Temperature: For temperature-sensitive proteins, performing the reaction at 4°C can slow the aggregation process, though it may require a longer incubation time (e.g., overnight).[1][7]

    • Purification: Immediately after the reaction, purify the conjugate from unreacted dye and any small aggregates using size exclusion chromatography (SEC).[1]

Frequently Asked Questions (FAQs)

Q1: How can I determine if my labeled protein has aggregated? You can detect aggregation through several methods:

  • Visual Inspection: Look for obvious signs like cloudiness or visible precipitates.[1]

  • Size Exclusion Chromatography (SEC): Aggregates will appear as peaks that elute earlier than the monomeric protein.[1]

  • Dynamic Light Scattering (DLS): This technique directly measures the size distribution of particles in the solution, making it an excellent tool for identifying aggregates.[1]

Q2: What is a general experimental workflow to minimize aggregation? The following workflow outlines a systematic approach to protein labeling while minimizing aggregation.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Labeling Reaction cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis & Optimization A Buffer exchange protein into amine-free buffer (e.g., PBS, pH 8.3) B Adjust protein concentration (e.g., 1-2 mg/mL) A->B D Add dye solution to protein (Start with low dye:protein ratio, e.g., 5:1) B->D C Prepare fresh this compound stock in anhydrous DMSO C->D E Incubate 1-2 hours at RT (or 4°C overnight for sensitive proteins) D->E F Immediately purify conjugate via Size Exclusion Chromatography (SEC) E->F G Collect fractions corresponding to monomeric labeled protein F->G H Assess aggregation (SEC, DLS) G->H I Determine Degree of Labeling (DoL) G->I J Optimize? H->J I->J K If aggregated, decrease dye ratio or add stabilizing agents J->K Yes L Store conjugate appropriately J->L No K->D Re-run reaction

Caption: A systematic workflow for protein labeling and aggregation troubleshooting.

Q3: Can the labeling chemistry itself cause problems? Yes. The NHS ester reaction targets primary amines, which are found at the N-terminus and on the side chains of lysine (B10760008) residues.[11] Randomly modifying multiple lysines can disrupt protein structure or function, potentially leading to aggregation.[11][14] If problems persist, and a specific labeling site is desired away from regions critical for folding, site-specific labeling strategies may need to be considered.[14]

Experimental Protocols

Protocol: General Protein Labeling with this compound

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[4] The recommended protein concentration is 2-10 mg/mL, but starting at the lower end (2 mg/mL) is advised to minimize aggregation risk.[9]

  • Dye Preparation: Prepare a 10 mg/mL stock solution of this compound in fresh, anhydrous DMSO immediately before use.[8]

  • Labeling Reaction: a. Add the calculated volume of the dye stock solution to the protein solution to achieve the desired molar ratio (e.g., start with 10:1 dye-to-protein).[9] b. Incubate the reaction for 1 hour at room temperature, protected from light.[8]

  • Purification: Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[11]

Chemical Pathway Visualization

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl group of the N-hydroxysuccinimide (NHS) ester, leading to the formation of a stable amide bond and the release of the NHS leaving group.

reaction_pathway Reactants Reactants Protein Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-Cy7.5 (Stable Amide Bond) Protein->Labeled_Protein pH 8.3 - 8.5 Amine-free buffer plus1 + Cy7_NHS Cy7.5-NHS Ester Products Products plus2 + NHS N-Hydroxysuccinimide (Leaving Group)

Caption: Covalent labeling of a protein via NHS ester chemistry.

References

Troubleshooting High Background Fluorescence in Cy7.5 NHS Ester Imaging: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence in Cy7.5 NHS ester imaging.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using this compound?

High background fluorescence in imaging experiments using this compound can originate from several sources, which can be broadly categorized as sample-related and reagent-related.

  • Autofluorescence: Biological tissues and cells contain endogenous molecules, such as collagen, elastin, and lipofuscin, that fluoresce naturally, contributing to the background signal.[1][2] While autofluorescence is generally less intense in the near-infrared (NIR) spectrum compared to the visible range, it can still interfere with the detection of exogenous contrast agents like Cy7.5.[1][3]

  • Non-specific Binding of the Conjugate: The Cy7.5-labeled molecule (e.g., an antibody) may bind to unintended targets within the sample. This can be caused by hydrophobic interactions, charge-based interactions, or binding to Fc receptors on cells.[4][5]

  • Unbound (Free) Dye: Incomplete removal of unconjugated this compound after the labeling reaction is a major contributor to high background.[6][7] This free dye can bind non-specifically to tissues and cells.

  • Suboptimal Antibody/Protein Concentration: Using an excessively high concentration of the labeled antibody can lead to increased non-specific binding and higher background.[7][8]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites in the sample can result in the labeled antibody adhering to unintended areas.[4][9]

  • Poor Dye Quality or Storage: Improper storage of the this compound can lead to hydrolysis and the formation of reactive species that contribute to non-specific labeling.[10][11]

Q2: How can I reduce autofluorescence in my tissue samples?

Minimizing autofluorescence is crucial for improving the signal-to-noise ratio in NIR imaging. Here are some strategies:

  • Spectral Unmixing: If your imaging system has the capability, spectral unmixing algorithms can be used to differentiate the specific signal from the broad emission spectrum of autofluorescence.[3]

  • Time-Gated Imaging: This technique separates the fluorescence signal from the shorter-lived autofluorescence.[3]

  • Use of Quenching Agents: Commercially available reagents like TrueBlack® can help to quench autofluorescence, particularly from lipofuscin.[4][9]

  • Animal Diet: For in vivo imaging, a major source of NIR autofluorescence is chlorophyll (B73375) from standard rodent chow. Switching to a purified, chlorophyll-free diet for at least a week before imaging can significantly reduce background from the gastrointestinal tract.[3]

  • Wavelength Selection: Imaging in the NIR-II window (1000-1700 nm) can virtually eliminate tissue autofluorescence.[12][13] While Cy7.5 emits in the NIR-I window, being aware of this phenomenon can inform future experimental design.

Q3: What is the optimal dye-to-protein molar ratio for labeling with this compound?

The optimal dye-to-protein (or antibody) molar ratio, also known as the degree of labeling (DOL), is a critical parameter to optimize for each specific protein and application.[14]

  • Starting Point: A common starting point for optimization is a molar ratio of 5:1 to 20:1 (dye:protein).[14]

  • Over-labeling: Using a ratio that is too high can lead to self-quenching of the dye, where the fluorescence intensity decreases, and can also increase non-specific binding due to changes in the protein's properties.[15]

  • Under-labeling: A ratio that is too low will result in a weak signal.

It is highly recommended to perform a titration to determine the optimal ratio for your specific experiment.[7]

Q4: How do I effectively remove unbound this compound after conjugation?

Thorough removal of free dye is essential to minimize background fluorescence.[7] Several methods can be employed:

  • Size Exclusion Chromatography (e.g., Sephadex G-25): This is a common and effective method for separating the larger labeled protein from the smaller, unbound dye molecules.[16]

  • Dialysis: Dialysis against an appropriate buffer (e.g., PBS) can also be used to remove free dye, although it is generally a slower process.[14]

  • Spin Columns: For smaller sample volumes, spin columns packed with a suitable resin can provide rapid and efficient purification.[17]

Q5: What are the best blocking strategies to reduce non-specific binding?

Effective blocking is crucial to prevent your Cy7.5-labeled probe from binding to unintended sites.

  • Protein-Based Blocking Agents: Bovine serum albumin (BSA) or casein are commonly used to block non-specific protein-binding sites.[4][5]

  • Normal Serum: Using normal serum from the same species as the secondary antibody (if applicable) can help to block non-specific binding to Fc receptors.[9]

  • Commercial Blocking Buffers: Several optimized commercial blocking buffers are available that can reduce background from multiple sources, including non-specific antibody binding and charge-based interactions.[4][5]

Troubleshooting Guide

This table provides a summary of common problems, potential causes, and recommended solutions for high background fluorescence with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High background throughout the entire sample 1. Incomplete removal of unbound dye.[6][7] 2. Excessive concentration of the labeled probe.[7][8] 3. High tissue autofluorescence.[1][2]1. Repeat the purification step (e.g., size exclusion chromatography, dialysis). 2. Perform a titration to determine the optimal probe concentration. 3. Implement strategies to reduce autofluorescence (e.g., spectral unmixing, use of a purified diet for in vivo studies).[3]
Patchy or localized high background 1. Non-specific binding of the labeled probe.[5] 2. Inadequate blocking.[9] 3. Presence of endogenous fluorescent components (e.g., lipofuscin).[4]1. Optimize the blocking step with appropriate agents (e.g., BSA, normal serum). 2. Increase the number and duration of wash steps.[7] 3. Consider using an autofluorescence quenching agent.[9]
Weak specific signal and high background (low signal-to-noise ratio) 1. Suboptimal dye-to-protein ratio (over- or under-labeling).[15] 2. Poor quality or hydrolyzed this compound.[10][11] 3. Incorrect imaging parameters (e.g., excitation/emission filters, exposure time).[18][19]1. Optimize the dye-to-protein molar ratio through titration. 2. Use fresh, high-quality dye and store it properly (desiccated at -20°C).[10][11] 3. Ensure the filter sets are appropriate for Cy7.5 and optimize the exposure time to maximize signal without saturating the detector.[18][20]

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol provides a general guideline for labeling an IgG antibody with this compound. It is recommended to optimize the dye-to-antibody molar ratio for each specific antibody.

Materials:

  • Antibody (IgG) in a buffer free of primary amines (e.g., PBS). Avoid buffers containing Tris or glycine.[14]

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.5)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody concentration is at least 2 mg/mL for efficient labeling.[21]

    • If the antibody buffer contains primary amines, dialyze the antibody against PBS.[14]

    • Adjust the pH of the antibody solution to 8.5 by adding a small volume of 1 M sodium bicarbonate buffer.[22]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[16] This solution should be used immediately.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound solution based on the desired dye-to-antibody molar ratio (a starting point of 10:1 is recommended).[14]

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[14]

  • Purification:

    • Equilibrate a Sephadex G-25 column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The first colored band to elute is the conjugated antibody. The second, slower-moving band is the unbound dye.

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~788 nm (for Cy7.5).

    • Calculate the protein concentration and the Degree of Labeling (DOL).

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C in single-use aliquots for long-term storage.[14] Protect from light.

Protocol 2: Quenching Excess this compound

If the purification method does not completely remove all unreacted dye, a quenching step can be added before purification.

Materials:

  • Reaction mixture from the conjugation step.

  • 1 M Tris-HCl (pH 8.0) or 1 M Glycine.

Procedure:

  • After the 1-2 hour incubation of the conjugation reaction, add Tris-HCl or Glycine to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature. The primary amines in Tris or Glycine will react with and quench any remaining NHS ester groups.

  • Proceed with the purification protocol as described above. Some studies have shown that using a large excess of a quencher like lysine (B10760008) (up to 2.5 M) can be effective in silencing the active dye.[23]

Visualizations

TroubleshootingWorkflow start High Background Observed check_free_dye Check for Unbound Dye start->check_free_dye check_autofluorescence Assess Autofluorescence check_free_dye->check_autofluorescence No purify Improve Purification Protocol (e.g., SEC, Dialysis) check_free_dye->purify Yes check_nonspecific Evaluate Non-specific Binding check_autofluorescence->check_nonspecific No spectral_unmixing Use Spectral Unmixing check_autofluorescence->spectral_unmixing Yes optimize_blocking Optimize Blocking (BSA, Serum) check_nonspecific->optimize_blocking Yes solution Improved Signal-to-Noise Ratio check_nonspecific->solution No quench Add Quenching Step (e.g., Tris, Glycine) purify->quench quench->check_autofluorescence alf_diet Use AL-Free Diet (in vivo) spectral_unmixing->alf_diet alf_diet->check_nonspecific titrate_probe Titrate Probe Concentration optimize_blocking->titrate_probe increase_washes Increase Wash Steps titrate_probe->increase_washes increase_washes->solution

Caption: Troubleshooting workflow for high background fluorescence.

AntibodyLabelingWorkflow prep_antibody 1. Prepare Antibody (Amine-free buffer, pH 8.5) conjugation 3. Conjugation Reaction (1-2h, RT, dark) prep_antibody->conjugation prep_dye 2. Prepare this compound (Anhydrous DMSO/DMF) prep_dye->conjugation quenching 4. Quenching (Optional) (Tris/Glycine) conjugation->quenching purification 5. Purification (Size Exclusion Chromatography) quenching->purification characterization 6. Characterization (Optional) (Spectrophotometry for DOL) purification->characterization storage 7. Storage (-20°C/-80°C, protected from light) characterization->storage

Caption: Experimental workflow for this compound antibody labeling.

References

Technical Support Center: Optimizing Cy7.5 NHS Ester Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Cy7.5 NHS ester for biomolecule conjugation. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure successful and efficient labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction buffer pH for conjugating this compound to a primary amine?

The optimal pH for reacting this compound with primary amines (e.g., on proteins, antibodies, or amine-modified oligonucleotides) is between 8.3 and 8.5.[1][2] This pH range offers the best compromise between two competing factors: the reactivity of the primary amine and the hydrolytic stability of the NHS ester.[3]

Q2: Why is a slightly alkaline pH necessary for the conjugation reaction?

The reaction relies on the primary amine acting as a nucleophile to attack the NHS ester. For the amine to be sufficiently nucleophilic, it must be in its deprotonated state (-NH2). At acidic or neutral pH, primary amines are predominantly in their protonated, non-reactive form (-NH3+).[3] Increasing the pH shifts the equilibrium towards the more reactive deprotonated form.

Q3: What happens if the pH is too high or too low?

  • Low pH (below 7.2): The concentration of protonated, non-nucleophilic amines is high, leading to a very slow reaction rate and low conjugation efficiency.[4]

  • High pH (above 8.5-9.0): While the amine is more reactive, the NHS ester becomes highly susceptible to hydrolysis, where it reacts with water and is inactivated.[3][4] This competing reaction reduces the amount of this compound available to conjugate to your biomolecule, thus lowering the overall yield.[3]

Q4: Which buffers are recommended for the this compound conjugation reaction?

Amine-free buffers are essential to prevent the buffer components from competing with your target molecule for reaction with the dye. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5).[1][5]

  • 0.1 M Phosphate buffer (pH 8.3-8.5).[1][2]

  • 50 mM Sodium Borate buffer (pH 8.5).[6]

Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 can be used, but the reaction will be significantly slower.[7]

Q5: Are there any buffers I should absolutely avoid?

Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[8] These will react with the this compound, reducing the labeling efficiency of your target molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Reaction pH is too low. Ensure the pH of your reaction buffer is within the optimal range of 8.3-8.5. Verify the pH of your protein solution before adding the this compound.
Hydrolysis of this compound. Prepare the dye solution immediately before use. Avoid introducing moisture into the stock vial of the dry NHS ester. Consider performing the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis.[8]
Presence of competing primary amines. Ensure your biomolecule is in an amine-free buffer. If your sample contains Tris, glycine, or other amine-containing additives, perform a buffer exchange into a recommended conjugation buffer prior to labeling.[5]
Low biomolecule concentration. For efficient labeling, the concentration of the biomolecule should be between 2-10 mg/mL.[5][9] Low concentrations can favor hydrolysis of the NHS ester over the desired conjugation reaction.
Inconsistent Labeling Results Inaccurate pH measurement. Calibrate your pH meter before preparing the reaction buffer. Use fresh calibration standards.
Degradation of this compound. Store the this compound desiccated at -20°C and protected from light.[5] Allow the vial to warm to room temperature before opening to prevent condensation.[5]
No Labeling Occurs Incorrect buffer composition. Double-check that you are not using a buffer containing primary amines like Tris or glycine.
Inactive this compound. The NHS ester may have hydrolyzed due to improper storage. Use a fresh vial of the dye.

Data Presentation

Table 1: Effect of pH on NHS Ester Hydrolysis

This table illustrates the relationship between pH and the stability of the NHS ester in an aqueous solution. As the pH increases, the half-life of the NHS ester decreases, indicating a faster rate of hydrolysis.

pH Temperature (°C) Half-life of NHS Ester
7.004-5 hours[10][11]
8.6410 minutes[10][11]

Table 2: Recommended Reaction Conditions for this compound Conjugation

Parameter Recommended Range Notes
pH 8.3 - 8.5Optimal for balancing amine reactivity and NHS ester stability.[1][2]
Buffer 0.1 M Sodium Bicarbonate, 0.1 M Phosphate, or 50 mM BorateMust be free of primary amines.[1][2][6]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 1-4 hours, or 4°C overnight.[7][8]
Biomolecule Concentration 2-10 mg/mLHigher concentrations improve labeling efficiency.[5][9]
Molar Excess of Dye 10:1 to 20:1 (Dye:Biomolecule)This is a starting point and should be optimized for your specific application.[5]

Experimental Protocols

Protocol 1: Preparation of Reaction Buffer

Objective: To prepare a 0.1 M Sodium Bicarbonate buffer at the optimal pH for conjugation.

Materials:

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized water

  • Calibrated pH meter

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Weigh out the appropriate amount of Sodium Bicarbonate to make a 0.1 M solution.

  • Dissolve the Sodium Bicarbonate in deionized water, using slightly less than the final desired volume.

  • Place the solution on a stir plate with a stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Adjust the pH to 8.3-8.5 by adding small increments of NaOH (to increase pH) or HCl (to decrease pH) while monitoring the pH meter.

  • Once the target pH is stable, transfer the solution to a graduated cylinder and add deionized water to reach the final volume.

  • Filter the buffer through a 0.22 µm filter before use.

Protocol 2: General Procedure for Labeling an Antibody with this compound

Objective: To covalently conjugate this compound to an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5 (from Protocol 1)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If your antibody is in a buffer containing amines (e.g., Tris), perform a buffer exchange into PBS (pH 7.4).

    • Adjust the antibody concentration to 2-10 mg/mL.[5]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO. This should be done immediately before the reaction.[5]

  • Conjugation Reaction:

    • For every 1 mL of antibody solution, add 0.1 mL of 1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to raise the pH.[5]

    • Calculate the required volume of the this compound stock solution to achieve a 10:1 to 20:1 molar excess of dye to antibody.[5]

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5]

  • Purification:

    • Separate the labeled antibody from the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25).

    • Collect the fractions containing the labeled antibody. The labeled antibody will be visible as a colored band.

Visualizations

cluster_workflow Experimental Workflow for this compound Conjugation A 1. Prepare Biomolecule (Buffer Exchange to Amine-Free Buffer) B 2. Adjust pH to 8.3-8.5 (Add Bicarbonate Buffer) A->B D 4. Mix and Incubate (1 hr at Room Temp, Protected from Light) B->D C 3. Prepare this compound (Dissolve in Anhydrous DMSO) C->D E 5. Purify Conjugate (Size Exclusion Chromatography) D->E F 6. Characterize Labeled Biomolecule E->F

Caption: A flowchart of the experimental workflow for this compound conjugation.

cluster_reaction Chemical Reaction of this compound with a Primary Amine Cy7_5_NHS Cy7.5-NHS Ester Conjugate Biomolecule-NH-Cy7.5 (Stable Amide Bond) Cy7_5_NHS->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Cy7_5_NHS->NHS Hydrolysis Hydrolyzed Cy7.5 (Inactive) Cy7_5_NHS->Hydrolysis Biomolecule Biomolecule-NH2 (Primary Amine) Biomolecule->Conjugate pH 8.3-8.5 H2O H₂O H2O->Hydrolysis High pH

Caption: The reaction between this compound and a primary amine.

References

A Technical Guide to Cy7 Labeling: Choosing the Right Concentration and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cy7 for fluorescent labeling, achieving optimal and reproducible results is paramount. This technical support center provides a comprehensive guide to selecting the appropriate Cy7 concentration, alongside detailed troubleshooting advice for common issues encountered during the labeling process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of Cy7 dye to protein for labeling?

A common starting point for labeling proteins and antibodies with Cy7 is a 10:1 molar ratio of dye to protein.[1][2] However, the ideal ratio can vary depending on the specific protein and its available reactive groups. To determine the optimal condition for your experiment, it is highly recommended to perform a titration with different molar ratios, such as 5:1, 10:1, and 15:1.[2]

Q2: What is the recommended protein concentration for Cy7 labeling?

For efficient labeling, a protein concentration in the range of 2-10 mg/mL is recommended.[1][2][3][4] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[1][2][3][4]

Q3: What are the ideal buffer conditions for Cy7 labeling?

The labeling reaction should be performed in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.5 ± 0.5.[1][2][3] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the Cy7 NHS ester and must be avoided.[1][2][5] If your protein is in a buffer containing amines, it is essential to dialyze it against an appropriate amine-free buffer before starting the labeling procedure.[2]

Q4: How should I prepare and store the Cy7 dye stock solution?

Cy7 dye, typically supplied as an NHS ester, should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, commonly at a concentration of 10 mM.[1][2][3] It is crucial to prepare this stock solution fresh and protect it from light. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C.[1][2][3]

Q5: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules conjugated to a single protein molecule.[2][6][7][8] This is a critical parameter for ensuring the quality and consistency of your labeled conjugate. An optimal DOL provides a strong fluorescent signal without compromising the biological activity of the protein. For most antibodies, a DOL of 2-10 is recommended.[2][7]

Q6: How can I calculate the Degree of Labeling (DOL)?

The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of Cy7 (approximately 750 nm). The following formula can be used for the calculation:[2]

DOL = (Amax × εprotein) / ((A280 - (Amax × CF)) × εdye)

Where:

  • Amax = Absorbance of the conjugate at the wavelength maximum of Cy7 (~750 nm)

  • A280 = Absorbance of the conjugate at 280 nm

  • εprotein = Molar extinction coefficient of the protein at 280 nm

  • εdye = Molar extinction coefficient of Cy7 at its absorbance maximum

  • CF = Correction factor (A280 of the free dye / Amax of the free dye)[2]

Key Experimental Parameters for Cy7 Labeling

ParameterRecommended ConditionNotes
Protein Concentration 2-10 mg/mL[1][2][3][4]Lower concentrations can significantly decrease labeling efficiency.
Buffer Composition Amine-free buffer (e.g., PBS)[1][2]Avoid Tris, glycine, or other primary amine-containing buffers.
Buffer pH 8.5 ± 0.5[1][2][3]Optimal for the reaction between the NHS ester and primary amines on the protein.
Cy7:Protein Molar Ratio Start with 10:1[1][2]Titrate to find the optimal ratio for your specific protein (e.g., 5:1, 10:1, 15:1).
Cy7 Stock Solution 10 mM in anhydrous DMSO[1][2][3]Prepare fresh and protect from light.
Incubation Time 60 minutes at room temperature[1][2]Gently mix every 10-15 minutes.
Purification Size exclusion chromatography (e.g., Sephadex G-25) or dialysis[1][2]Essential to remove unconjugated Cy7 dye.
Recommended DOL 2-10 for antibodies[2]Balances signal intensity with protein function.

Experimental Workflow for Cy7 Labeling

The following diagram outlines the general workflow for labeling a protein or antibody with a Cy7 NHS ester.

Cy7_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage Protein_Prep Protein Preparation (2-10 mg/mL in amine-free buffer, pH 8.5) Add_Dye Add Cy7 to Protein (Target Molar Ratio) Protein_Prep->Add_Dye Dye_Prep Cy7 Stock Preparation (10 mM in anhydrous DMSO) Dye_Prep->Add_Dye Incubate Incubate (60 min, RT, dark, gentle mixing) Add_Dye->Incubate Purify Purify Conjugate (Size Exclusion Chromatography) Incubate->Purify Analyze Analyze Conjugate (Spectrophotometry) Purify->Analyze Calculate_DOL Calculate DOL Analyze->Calculate_DOL Store Store Labeled Protein (4°C, protected from light) Calculate_DOL->Store

A general workflow for labeling proteins with Cy7 NHS ester.

Troubleshooting Guide

This guide addresses common problems encountered during Cy7 labeling experiments.

ProblemPossible CauseSolution
Low Labeling Efficiency / Low DOL Protein concentration is too low.Concentrate the protein to 2-10 mg/mL.[2][3][4]
pH of the reaction buffer is not optimal.Ensure the buffer pH is between 8.0 and 9.0.[2]
Presence of primary amines in the buffer (e.g., Tris, glycine).Dialyze the protein against an amine-free buffer like PBS.[2][5]
Cy7 NHS ester has hydrolyzed.Prepare a fresh stock solution of Cy7 in anhydrous DMSO immediately before use.[2]
Molar ratio of dye to protein is too low.Increase the molar ratio of Cy7 to protein and perform a titration to find the optimal ratio.[2]
High Background Fluorescence Unconjugated Cy7 dye has not been completely removed.Purify the conjugate using size exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis to remove all free dye.[2]
Non-specific binding of the labeled antibody.Include appropriate blocking steps in your experimental protocol. Titrate the antibody to determine the optimal concentration that minimizes non-specific binding.
Reduced Protein Activity Over-labeling of the protein (high DOL).Decrease the molar ratio of Cy7 to protein in the labeling reaction. A high DOL can lead to steric hindrance or conformational changes.[2][6]
Precipitation of Protein High molar coupling ratio.Reduce the molar coupling ratio. Some proteins are prone to precipitation when heavily labeled.[9]
Altered isoelectric point of the protein after labeling.Ensure the buffer pH is not close to the new isoelectric point of the labeled protein.[9]
Weak Fluorescent Signal Low DOL.Increase the dye-to-protein molar ratio in the labeling reaction.[6]
Photobleaching of Cy7.Protect the labeled conjugate from light during storage and experiments. Use anti-fade reagents in imaging applications.[2]
Incorrect filter sets for fluorescence detection.Ensure the excitation and emission filters are appropriate for Cy7 (Ex/Em ~750/773 nm).[2]

Troubleshooting Flowchart

The following diagram provides a logical approach to troubleshooting common Cy7 labeling issues.

Troubleshooting_Flowchart Start Start Troubleshooting Problem Identify the Problem Start->Problem Low_DOL Low DOL / Low Efficiency Problem->Low_DOL Low Efficiency High_BG High Background Problem->High_BG High Background Low_Activity Reduced Protein Activity Problem->Low_Activity Reduced Activity Check_Protein_Conc Check Protein Conc. (2-10 mg/mL?) Low_DOL->Check_Protein_Conc Check_Purification Check Purification (Complete removal of free dye?) High_BG->Check_Purification Check_DOL Check DOL (Too high?) Low_Activity->Check_DOL Check_Buffer Check Buffer (Amine-free? pH 8.5?) Check_Protein_Conc->Check_Buffer Yes Increase_Ratio Increase Molar Ratio Check_Protein_Conc->Increase_Ratio No, Concentrate Protein Check_Dye Check Cy7 Stock (Freshly prepared?) Check_Buffer->Check_Dye Yes Check_Buffer->Increase_Ratio No, Correct Buffer Check_Dye->Increase_Ratio Yes Check_Dye->Increase_Ratio No, Prepare Fresh End Problem Resolved Increase_Ratio->End Optimize_Blocking Optimize Blocking Steps Check_Purification->Optimize_Blocking Yes Check_Purification->Optimize_Blocking No, Re-purify Optimize_Blocking->End Decrease_Ratio Decrease Molar Ratio Check_DOL->Decrease_Ratio Yes Check_DOL->End No, investigate other causes Decrease_Ratio->End

A troubleshooting decision tree for Cy7 labeling experiments.

References

The reaction between an NHS ester and a primary amine is strongly pH-dependent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing N-hydroxysuccinimide (NHS) ester reactions with primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester-amine coupling reaction, and why is it so critical?

The optimal pH for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5.[1][2][3] This pH range is a critical compromise between two competing factors: the reactivity of the amine and the stability of the NHS ester.[4]

  • Amine Reactivity: At a pH below 7, primary amines (-NH₂) become protonated (-NH₃⁺). This positive charge makes them non-nucleophilic, meaning they cannot effectively attack the NHS ester, and the labeling reaction will not proceed efficiently.[1][3][4]

  • NHS Ester Stability: At a pH above 8.5, the NHS ester becomes increasingly susceptible to hydrolysis, a reaction with water that inactivates the ester.[2][4] This competing hydrolysis reaction reduces the amount of active ester available to react with the target amine, thus lowering the final conjugation yield.[1][4]

Q2: What is the half-life of an NHS ester in an aqueous solution?

The stability of an NHS ester is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis accelerates dramatically, leading to a shorter half-life. For example, the half-life can be several hours at pH 7 but may decrease to just a few minutes at pH 8.6.[2][5][6]

Q3: Which buffers should I use for an NHS ester coupling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[3]

  • Recommended Buffers: Phosphate (B84403) buffer (PBS), sodium bicarbonate buffer, carbonate-bicarbonate buffer, HEPES, and borate (B1201080) buffers are all suitable choices when adjusted to the optimal pH range of 7.2-8.5.[1][2][7]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (Tris-HCl) or glycine (B1666218), are not compatible and will significantly reduce labeling efficiency.[2][3] However, Tris or glycine can be added at the end of the reaction to quench any remaining active NHS ester.[2]

Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many NHS esters have poor water solubility. The standard procedure is to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1] This concentrated stock solution can then be added to your protein or biomolecule solution in the appropriate aqueous reaction buffer.[1] It is important to use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[1]

Reaction Kinetics and NHS Ester Stability

The efficiency of the coupling reaction is a race between the desired amidation (reaction with the amine) and the undesired hydrolysis (reaction with water). The tables below summarize the quantitative relationship between pH and these two competing reactions.

Table 1: pH-Dependent Half-life of NHS Esters

This table illustrates the inverse relationship between pH and the stability of NHS esters in aqueous solutions.

pHTemperature (°C)Approximate Half-life
7.00-44–5 hours[2][5]
8.0Room Temp.~210 minutes[8]
8.5Room Temp.~180 minutes[8]
8.6410 minutes[2][5][6]
9.0Room Temp.~125 minutes[8]

Table 2: Comparison of Amidation vs. Hydrolysis Reaction Rates

This table demonstrates that while hydrolysis rates increase with pH, the desired amidation reaction rate increases more significantly, leading to a higher yield at the optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080[8]210[8]
8.520[8]180[8]
9.010[8]125[8]

Data adapted from a study on porphyrin-NHS esters at room temperature.[8]

Diagrams and Workflows

Reaction Mechanism

The diagram below illustrates the two competing reaction pathways for an NHS ester in an aqueous buffer containing a primary amine. The optimal pH range maximizes the rate of the desired amidation reaction while minimizing the rate of the competing hydrolysis reaction.

Reaction_Mechanism cluster_desired Desired Reaction (Amidation) cluster_competing Competing Reaction (Hydrolysis) NHS_Ester R-CO-NHS (NHS Ester) Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond Optimal pH 7.2-8.5 (Deprotonated Amine) Hydrolyzed_Ester R-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Rate increases significantly at pH > 8.5 Amine R'-NH₂ (Primary Amine) Water H₂O (Water) Amine->Amide_Bond Optimal pH 7.2-8.5 (Deprotonated Amine) Water->Hydrolyzed_Ester Rate increases significantly at pH > 8.5

Caption: Competing reaction pathways for an NHS ester.

Troubleshooting Guide

Problem: Low or no labeling of my target molecule.

This is the most common issue encountered and can stem from several factors related to the reaction conditions or reagents. Use the following Q&A guide and the workflow diagram to diagnose the problem.

Q: Did you verify the pH of your reaction buffer? A: The pH is the most critical factor.[1] Use a calibrated pH meter to ensure your buffer is within the 7.2-8.5 range.[3] At lower pH, the amine is protonated and non-reactive, while at higher pH, the NHS ester hydrolyzes before it can react.[3]

Q: Is your buffer free of primary amines? A: Buffers like Tris or glycine contain primary amines and will compete with your target molecule, drastically reducing labeling efficiency.[3] Switch to a non-amine buffer like phosphate (PBS) or bicarbonate.[7]

Q: How old are your reagents and how were they stored? A: NHS esters are moisture-sensitive. Ensure your NHS ester has been stored in a desiccator and protected from moisture. Aqueous solutions of NHS esters are not stable and should be prepared immediately before use.[1] If the NHS ester was dissolved in DMSO/DMF, it can be stored at -20°C for 1-2 months.[1][9]

Q: Are the primary amines on your target molecule accessible? A: The N-terminus and lysine (B10760008) side chains on a protein must be accessible to the NHS ester.[3] Steric hindrance due to protein folding can prevent efficient labeling.[3] Consider denaturing the protein if its native structure is not required for downstream applications.

Troubleshooting Workflow

This diagram provides a logical flow to diagnose the cause of low labeling efficiency.

Troubleshooting_Workflow start Start: Low Labeling Efficiency check_ph Is buffer pH between 7.2-8.5? start->check_ph check_buffer_type Is buffer free of primary amines (e.g., Tris, Glycine)? check_ph->check_buffer_type Yes sol_adjust_ph Solution: Adjust buffer to pH 7.2-8.5 using a calibrated meter. check_ph->sol_adjust_ph No check_reagent_quality Are NHS ester and target molecule active and fresh? check_buffer_type->check_reagent_quality Yes sol_change_buffer Solution: Switch to a non-amine buffer like PBS or Bicarbonate. check_buffer_type->sol_change_buffer No check_concentration Are reactant concentrations and molar ratio adequate? check_reagent_quality->check_concentration Yes sol_new_reagents Solution: Use fresh, properly stored NHS ester. Prepare ester solution immediately before use. check_reagent_quality->sol_new_reagents No sol_increase_conc Solution: Increase protein concentration. Optimize molar excess of NHS ester (start with 5-20 fold). check_concentration->sol_increase_conc No end_fail Further Investigation Needed: - Amine accessibility - Protein purity check_concentration->end_fail Yes end_success Problem Resolved sol_adjust_ph->end_success sol_change_buffer->end_success sol_new_reagents->end_success sol_increase_conc->end_success

Caption: Workflow for troubleshooting low labeling efficiency.

Experimental Protocol: General Protein Labeling

This protocol provides a general guideline for labeling a protein with an NHS-ester-activated reagent. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • NHS-ester-activated labeling reagent (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5[4]

  • Anhydrous DMSO or DMF[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[4]

  • Purification equipment: Desalting column (e.g., Sephadex G-25) or dialysis equipment[4]

Procedure:

  • Prepare the Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amine contaminants.[4]

  • Prepare the NHS Ester Solution: Immediately before starting the reaction, dissolve the NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[4]

  • Calculate Molar Excess: Determine the amount of NHS ester needed to achieve a 5- to 20-fold molar excess relative to the protein. This ratio often needs to be optimized for each specific protein.[4]

  • Initiate the Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1][2] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[3]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[4] This will react with and inactivate any excess NHS ester. Incubate for 30 minutes at room temperature.[4]

  • Purify the Conjugate: Remove unreacted label and byproducts (like free N-hydroxysuccinimide) by running the reaction mixture over a desalting column or through dialysis against a suitable storage buffer (e.g., PBS).[4][9]

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the specific wavelength for the attached label (e.g., dye).[3]

References

Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-hydroxysuccinimide (NHS) esters in bioconjugation, with a specific focus on the incompatibility of amine-containing buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my NHS ester conjugation reaction failing or showing a very low yield?

Low or no yield in NHS ester conjugation is frequently caused by using an inappropriate buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are a primary cause of failure because they compete with your target molecule for reaction with the NHS ester.[1][2][3][4] Other factors can include incorrect pH, hydrolysis of the NHS ester reagent, or impure reagents.[5][6]

Q2: What is the chemical reason that buffers like Tris or glycine interfere with NHS ester reactions?

NHS esters react with primary amines (-NH₂) to form stable amide bonds.[2] Buffers like Tris and glycine contain primary amines as part of their chemical structure. These buffer amines are often present in vast molar excess compared to your target protein or peptide. They act as competitive nucleophiles, reacting with the NHS ester and consuming it, which drastically reduces the amount of reagent available to label your target molecule.[3][4][7]

Q3: Which specific buffers and compounds should I avoid in my reaction?

You should strictly avoid any buffer or additive that contains primary amines. The most common examples include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Ammonium (B1175870) salts (e.g., ammonium bicarbonate, ammonium sulfate)[8]

  • Any buffer system prepared with ethanolamine

Q4: What are the recommended, compatible buffers for NHS ester reactions?

Amine-free buffers are essential for successful conjugation. The reaction is most efficient at a pH between 7.2 and 8.5.[1][2][4] Recommended buffers include:

  • Phosphate-Buffered Saline (PBS) at pH 7.2-7.4

  • HEPES buffer

  • Borate buffer

  • Carbonate/Bicarbonate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[4][5]

Q5: My target protein is unstable and stored in a Tris-based buffer. What is the best course of action?

If your protein is in an incompatible buffer, you must perform a buffer exchange before starting the conjugation reaction.[3][9] Common methods to remove the interfering buffer include:

  • Desalting columns (Spin Columns): A fast and efficient method for small sample volumes.

  • Dialysis: Suitable for larger volumes but requires more time.[3]

  • Diafiltration / Tangential Flow Filtration (TFF): Ideal for larger scale protein processing.

Q6: How can I stop (quench) my NHS ester reaction once it is complete?

The same amine-containing buffers that are incompatible with the reaction can be used to terminate it.[1][2] After the desired incubation time, you can add a small amount of a concentrated primary amine solution to consume any unreacted NHS ester. Common quenching agents include:

  • 1 M Tris-HCl, pH 8.0[4]

  • Glycine[1][2]

  • Hydroxylamine[10]

The Competitive Reaction: Aminolysis of NHS Esters

The diagram below illustrates the core problem: the NHS ester can react with either the desired target amine or the primary amine from an incompatible buffer like Tris.

cluster_reactants Reactants cluster_products Potential Products NHSEster NHS Ester Reagent Desired SUCCESS: Labeled Protein (Stable Amide Bond) NHSEster->Desired Desired Reaction (Aminolysis) Failed FAILURE: Inactivated Reagent (Tris-Adduct) NHSEster->Failed Competing Reaction (Aminolysis) Target Target Protein (Primary Amine) Target->Desired Tris Tris Buffer (Primary Amine) Tris->Failed

Caption: Competing reactions for an NHS ester in the presence of Tris buffer.

Quantitative Data: Impact of Buffer Choice on Reaction Efficiency

The choice of buffer has a dramatic and measurable impact on the success of the conjugation. As shown in the table below, the conversion efficiency can drop significantly in the presence of a primary amine-containing buffer compared to an amine-free alternative at the same pH.

Buffer SystempHReported Conversion EfficiencyBuffer Type
Phosphate Buffered Saline (PBS) 7.482%Compatible (Amine-Free)
Tris (TRIS) Buffer 7.43%Incompatible (Primary Amine)
Data adapted from a study on biomolecule biotinylation.[11]

Troubleshooting and Experimental Protocols

If you suspect your buffer is the cause of poor conjugation, follow this workflow and the subsequent protocols.

Troubleshooting Workflow for Low Conjugation Yield

start Start: Low Conjugation Yield check_buffer Is your reaction buffer amine-free (e.g., PBS, HEPES)? start->check_buffer check_ph Is the reaction pH between 7.2 and 8.5? check_buffer->check_ph Yes solution_buffer Solution: Perform buffer exchange into a compatible buffer like PBS. check_buffer->solution_buffer No check_reagent Is the NHS ester reagent freshly prepared and non-hydrolyzed? check_ph->check_reagent Yes solution_ph Solution: Adjust pH to ~8.3 for optimal balance between amine reactivity and ester hydrolysis. check_ph->solution_ph No success Problem Solved check_reagent->success Yes fail Further Troubleshooting Required check_reagent->fail No solution_buffer->success solution_ph->success solution_reagent Solution: Use high-quality, anhydrous solvent (DMSO/DMF). Prepare reagent solution immediately before use.

Caption: A logical workflow to troubleshoot low NHS ester conjugation yield.

Protocol 1: Buffer Exchange Using a Spin Desalting Column

This protocol is for quickly removing an incompatible buffer (e.g., Tris) from a protein sample.

  • Column Equilibration: Choose a spin column with a molecular weight cut-off (MWCO) appropriate for your protein.

  • Remove the column's storage buffer by centrifugation according to the manufacturer's instructions.

  • Equilibrate the column by adding your new, compatible amine-free buffer (e.g., PBS, pH 7.4) and centrifuging again. Repeat this step 2-3 times to ensure complete replacement of the old buffer.

  • Sample Loading: Add your protein sample (typically 100-500 µL) to the top of the equilibrated resin bed.

  • Elution: Place the column into a clean collection tube and centrifuge as specified by the manufacturer. The protein will elute in the new, compatible buffer, while the small molecules of the old buffer (Tris) will be retained in the column resin.

  • Confirmation: Your protein is now in a compatible buffer and ready for the conjugation reaction.

Protocol 2: General Protein Labeling with an NHS Ester

This protocol assumes the protein is already in a compatible buffer.

  • Protein Preparation: Prepare your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[5]

  • NHS Ester Preparation: Many NHS esters are not water-soluble and are sensitive to hydrolysis.[3][12] Immediately before use, dissolve the NHS ester reagent in a small volume of a high-quality, anhydrous, water-miscible organic solvent like DMSO or DMF.[1][4]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to your protein solution.[6] Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[3] The optimal time and molar ratio may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[10] Incubate for 15 minutes.

  • Purification: Remove the excess, unreacted/hydrolyzed NHS ester reagent and reaction byproducts. This is typically done using a desalting column (as in Protocol 1), dialysis, or size-exclusion chromatography.[6]

Workflow: Preparing a Protein for NHS Ester Labeling

start Protein in Incompatible Buffer (e.g., Tris) buffer_exchange Buffer Exchange (Dialysis or Desalting Column) start->buffer_exchange protein_ready Protein in Compatible Buffer (e.g., PBS, pH 7.4-8.3) buffer_exchange->protein_ready add_reagent Add freshly dissolved NHS Ester Reagent protein_ready->add_reagent incubate Incubate (30-60 min at RT) add_reagent->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Conjugate (Remove excess label) quench->purify final_product Final Labeled Protein purify->final_product

Caption: Standard experimental workflow for labeling a protein with an NHS ester.

References

Technical Support Center: Purification of Cy7.5-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unconjugated Cy7.5 NHS ester following the labeling of proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?

A1: It is essential to remove unconjugated (free) dye for several reasons. Firstly, free dye can lead to high background signals and low signal-to-noise ratios in fluorescence-based assays. Secondly, its presence can interfere with the accurate determination of the dye-to-protein ratio, also known as the degree of labeling (DOL).[1][2] Inaccurate DOL values can affect the reproducibility and reliability of experiments.[1]

Q2: What are the most common methods for removing unconjugated this compound?

A2: The most prevalent and effective methods for purifying dye-conjugated proteins are size exclusion chromatography (SEC), also known as gel filtration, and dialysis.[3] For larger-scale operations, tangential flow filtration (TFF) is also a highly efficient option.[4][5][6]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on factors such as sample volume, protein concentration, and the scale of your purification. Size exclusion chromatography is rapid and ideal for small to medium sample volumes, providing excellent separation.[3][7] Dialysis is suitable for larger volumes but is a slower process.[8] Tangential flow filtration is well-suited for large-volume samples and is easily scalable for manufacturing processes.[4][9]

Q4: Can I use affinity chromatography to purify my dye-labeled protein?

A4: While affinity chromatography (e.g., using Protein A or G for antibodies) is excellent for initial protein purification, it is not typically used for the removal of unconjugated dyes.[10][11] However, a recently developed "on-bead" conjugation method combines antibody purification and conjugation in a single workflow, which can simplify the process.[11][12]

Q5: How can I determine if the unconjugated dye has been successfully removed?

A5: Successful removal of free dye can be confirmed by measuring the absorbance of the purified conjugate.[1] By calculating the dye-to-protein (F/P) molar ratio using spectrophotometric readings at 280 nm (for the protein) and the absorbance maximum of Cy7.5 (around 750 nm), you can quantify the degree of labeling.[1][2] A consistent F/P ratio across elution fractions from SEC indicates pure conjugate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background fluorescence in assays Incomplete removal of unconjugated dye.Repeat the purification step. For SEC, ensure the column bed volume is adequate for the sample size. For dialysis, increase the number of buffer changes and the dialysis duration.[13][14]
Non-specific binding of the dye to labware or other surfaces.Include wash steps in your assay protocol to remove any unbound dye.[13] Consider using blocking agents like BSA to reduce non-specific binding.[]
Low recovery of the conjugated protein The protein may be aggregating or precipitating during purification.Ensure the buffer composition, including pH and salt concentration, is optimal for your protein's stability.[16][17]
The protein may be adsorbing to the purification matrix or membrane.For SEC, use a resin known for low protein binding, such as agarose-based media.[3] For dialysis, ensure the membrane material is compatible with your protein.
The protein concentration is too low, leading to losses during handling.Concentrate the sample before purification if possible. Be aware that some methods, like centrifugal filtration, can lead to protein loss.[14]
Inconsistent Dye-to-Protein (F/P) ratio Inaccurate measurement of protein or dye concentration.Ensure the spectrophotometer is properly calibrated. Use appropriate extinction coefficients for your protein and Cy7.5.[1][2]
Presence of interfering substances in the buffer.Ensure that the buffer used for absorbance measurements does not contain components that absorb at 280 nm or the dye's maximum absorbance wavelength.
Column clogging during Size Exclusion Chromatography The sample contains particulate matter or precipitates.Centrifuge and filter the sample through a 0.22 µm or 0.45 µm filter before loading it onto the column.[16][18]
The sample is too viscous.Dilute the sample if the protein concentration is very high (e.g., above 70 mg/mL).[16]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) using a Sephadex G-25 Column

This method separates molecules based on their size. The larger conjugated protein will elute first, while the smaller, unconjugated Cy7.5 molecules will be retained in the pores of the resin and elute later.[3][7]

Materials:

  • Sephadex G-25 resin (or a pre-packed column)

  • Chromatography column

  • Elution buffer (e.g., PBS, pH 7.2-7.4)

  • Fraction collection tubes

Procedure:

  • Column Preparation: If not using a pre-packed column, prepare a Sephadex G-25 slurry and pack the column according to the manufacturer's instructions.[19]

  • Equilibration: Equilibrate the column with at least 5 column volumes of elution buffer.[20]

  • Sample Preparation: Centrifuge your protein-dye reaction mixture at 10,000 x g for 10 minutes to remove any precipitates.[18]

  • Sample Loading: Carefully load the supernatant onto the center of the column bed.[21]

  • Elution: Begin the elution with the buffer and start collecting fractions immediately.[21]

  • Fraction Analysis: Monitor the fractions for the elution of the purple-colored conjugated protein. The free dye will elute as a separate, later fraction.

  • Purity Check: Measure the absorbance of the protein-containing fractions at 280 nm and ~750 nm to determine the protein concentration and the degree of labeling.[1]

Protocol 2: Dialysis

Dialysis separates molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[22]

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa for antibodies)

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane by rinsing or soaking it as recommended by the manufacturer.

  • Sample Loading: Load the protein-dye reaction mixture into the dialysis tubing/cassette.

  • Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).[22] Stir the buffer gently.[8]

  • Buffer Changes: Dialyze for several hours to overnight, with at least three changes of fresh dialysis buffer.[8][22]

  • Sample Recovery: Carefully remove the purified conjugate from the dialysis tubing/cassette.

  • Purity Check: Determine the protein concentration and degree of labeling by spectrophotometry.[1]

Comparative Data of Purification Methods

Method Typical Protein Recovery Purity Speed Scalability
Size Exclusion Chromatography >90%HighFast (minutes to hours)Low to Medium
Dialysis >85%GoodSlow (hours to days)Low to High
Tangential Flow Filtration >95%HighFastHigh

Visual Workflows

SEC_Workflow start Start: Protein-Dye Reaction Mixture prep_column Prepare & Equilibrate Sephadex G-25 Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Buffer load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (A280 & A750) collect->analyze pool Pool Pure Conjugate Fractions analyze->pool end End: Purified Cy7.5 Conjugate pool->end

Caption: Workflow for Size Exclusion Chromatography.

Dialysis_Workflow start Start: Protein-Dye Reaction Mixture prep_membrane Prepare Dialysis Membrane (10-20 kDa MWCO) start->prep_membrane load_sample Load Sample into Dialysis Device prep_membrane->load_sample dialyze Dialyze against Buffer (4°C, with stirring) load_sample->dialyze buffer_change Change Buffer (at least 3 times) dialyze->buffer_change 2-4 hours recover Recover Purified Sample dialyze->recover After final change buffer_change->dialyze Repeat analyze Analyze Sample (A280 & A750) recover->analyze end End: Purified Cy7.5 Conjugate analyze->end

Caption: Workflow for Dialysis Purification.

References

Impact of protein concentration on Cy7.5 NHS ester labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cy7.5 NHS ester for protein labeling.

Troubleshooting Guide

Low or no labeling efficiency is a common issue in protein conjugation experiments. This guide provides a systematic approach to identify and resolve potential problems.

Observation Potential Cause Recommended Action
Low Degree of Labeling (DOL) Suboptimal Protein Concentration: The concentration of the protein is a critical factor. Low protein concentrations can lead to inefficient labeling due to the competing hydrolysis of the this compound.[1]- Optimize Protein Concentration: Aim for a protein concentration in the range of 1-10 mg/mL.[2][3] Concentrations below 2 mg/mL can significantly reduce labeling efficiency.[4][5] If your protein solution is too dilute, consider concentrating it using ultrafiltration with an appropriate molecular weight cut-off.[6]
Incorrect Buffer pH: The reaction between the NHS ester and primary amines on the protein is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[3][7][8] At lower pH, the amine groups are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester is accelerated.[1][3]- Verify and Adjust Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal pH range of 8.3-8.5.[1] A 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer is commonly used.[2][3]
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the this compound, leading to significantly reduced labeling efficiency.[1][9]- Use Amine-Free Buffers: Ensure your protein is in an amine-free buffer like PBS, sodium bicarbonate, or sodium phosphate.[2][10] If your current buffer contains primary amines, perform a buffer exchange via dialysis or using a desalting column before labeling.[6][11]
Inactive this compound: NHS esters are moisture-sensitive and can hydrolyze over time, becoming non-reactive.[2][12]- Use Fresh, High-Quality Reagent: Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.[2][3] Avoid repeated opening and closing of the reagent vial to minimize moisture exposure.[13]
Insufficient Molar Ratio of Dye to Protein: An inadequate amount of this compound relative to the protein will result in a low degree of labeling.- Optimize Molar Ratio: A molar excess of the NHS ester is required. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[14] This may need to be optimized depending on the specific protein and desired DOL.
Protein Precipitation during Labeling High Degree of Labeling: Excessive labeling can alter the protein's properties, leading to aggregation and precipitation.[15]- Reduce Molar Ratio: Decrease the molar ratio of this compound to protein.
Harsh Reaction Conditions: Vigorous mixing or high temperatures can denature the protein.- Gentle Mixing: Use gentle stirring or rocking instead of vigorous vortexing.[14] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1]
Inconsistent Results Inaccurate Protein Concentration Measurement: Incorrect determination of the initial protein concentration will lead to variability in the molar ratios used and inconsistent labeling outcomes.[2]- Accurate Quantification: Use a reliable method to accurately determine the protein concentration before initiating the labeling reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal protein concentration for this compound labeling?

A1: The optimal protein concentration for efficient labeling is typically between 1-10 mg/mL.[2][3] It is recommended to use a concentration of at least 2 mg/mL, as concentrations lower than this can lead to a significant decrease in labeling efficiency due to the competing hydrolysis of the NHS ester.[1][4][5] For very dilute protein solutions, concentrating the protein before labeling is advised.[6]

Q2: What is the effect of a low protein concentration on labeling efficiency?

A2: A low protein concentration reduces the probability of a successful reaction between the this compound and the protein's primary amines. The NHS ester is susceptible to hydrolysis in aqueous solutions, and at low protein concentrations, this hydrolysis reaction becomes a more significant competitor, leading to lower labeling efficiency.[1][16]

Q3: Can I label a protein at a concentration lower than 1 mg/mL?

A3: While labeling is possible at concentrations below 1 mg/mL, you should expect a lower labeling efficiency.[6] To compensate, you may need to use a higher molar excess of the this compound and potentially a longer incubation time. However, this also increases the risk of non-specific modifications and protein precipitation.

Q4: What buffer should I use for the labeling reaction?

A4: It is crucial to use a buffer that is free of primary amines.[1][9] Recommended buffers include 0.1 M sodium bicarbonate or sodium phosphate, with a pH between 8.3 and 8.5.[2][3] Buffers like Tris or glycine should be avoided as they will react with the NHS ester and inhibit the labeling of your target protein.[1]

Q5: How do I prepare the this compound for the reaction?

A5: this compound is sensitive to moisture and should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][3] It is not recommended to prepare stock solutions for long-term storage in aqueous buffers due to hydrolysis.[12]

Q6: How can I remove unreacted this compound after the labeling reaction?

A6: Unreacted dye and byproducts can be removed using size-exclusion chromatography, such as a gel filtration or desalting column.[10][11] Dialysis is also an effective method for removing small molecules from the labeled protein.[17]

Quantitative Data Summary

The following table summarizes the recommended protein concentrations for NHS ester labeling from various sources.

Recommended Protein ConcentrationNotes
1 - 10 mg/mLA higher protein concentration can improve labeling efficiency.[2][3]
5 - 20 mg/mLGeneral recommendation for protein labeling with NHS esters.[10]
At least 2 mg/mLRecommended to avoid a significant decrease in labeling efficiency.[1][4]
2.5 mg/mLAt this concentration, a labeling efficiency of around 35% can be expected.[6]
5 - 10 mg/mLUsual concentration for labeling IgG antibodies.[9]

Experimental Protocols

General Protocol for this compound Protein Labeling

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., desalting column)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange to remove any primary amine-containing substances.

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate if needed.

  • This compound Solution Preparation:

    • Immediately before use, allow the vial of this compound to warm to room temperature.

    • Prepare a stock solution of the this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio (a 10:1 to 20:1 dye-to-protein molar ratio is a good starting point).

    • While gently stirring the protein solution, slowly add the calculated volume of the this compound solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light.[2]

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored band to elute.

  • Characterization:

    • Determine the concentration of the labeled protein and the Degree of Labeling (DOL) using spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for Cy7.5).

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep Protein Preparation (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) Mix Mix Protein and this compound (Gentle stirring) Prot_Prep->Mix Dye_Prep This compound Preparation (Dissolve in anhydrous DMSO/DMF) Dye_Prep->Mix Incubate Incubate (1-4h at RT or overnight at 4°C, protected from light) Mix->Incubate Purify Purification (Desalting Column) Incubate->Purify Analyze Analysis (Determine DOL) Purify->Analyze

References

Technical Support Center: A Guide to Common Side Reactions with NHS Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester crosslinkers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary reaction of an NHS ester crosslinker?

N-hydroxysuccinimide (NHS) esters are widely used for their ability to efficiently react with primary amines (-NH₂) on biomolecules to form stable amide bonds.[1][] This reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester.[1][] The N-hydroxysuccinimide group is an excellent leaving group, facilitating the formation of a stable amide bond.[] This chemistry is commonly used to label proteins, peptides, and other biomolecules, targeting the N-terminus and the ε-amino group of lysine (B10760008) residues.[1][3]

Q2: My labeling/crosslinking efficiency is low. What are the common causes and how can I improve it?

Low efficiency is a frequent issue and can be attributed to several factors related to reaction conditions, reagent quality, and buffer composition.[4]

Troubleshooting Low Labeling Efficiency

  • Incorrect pH: The reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[4][5] Below this range, primary amines are protonated and less nucleophilic.[6] Above this range, the rate of hydrolysis of the NHS ester increases significantly.[4][6] Always verify the pH of your reaction buffer with a calibrated pH meter.[4]

  • Competing Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine reaction.[7][8] The rate of hydrolysis is a major factor in reducing the yield of the conjugated product.[6] To minimize hydrolysis, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[7][9] It is recommended to use amine-free buffers like phosphate, carbonate-bicarbonate, HEPES, or borate.[5][7]

  • Reagent Quality: NHS esters are moisture-sensitive and should be stored in a desiccated environment.[10][11] Before use, allow the reagent to equilibrate to room temperature to prevent condensation.[10] For non-water-soluble NHS esters, use anhydrous grade DMSO or DMF to prepare stock solutions immediately before use.[4][12] Degraded DMF can contain amines that will react with the NHS ester.[12]

  • Concentration of Reactants: Low concentrations of your protein or an insufficient molar excess of the NHS ester can lead to poor labeling efficiency.[4] Consider increasing the concentration of your reactants.[4]

Q3: What are the main side reactions I should be aware of besides hydrolysis?

While hydrolysis is the most common side reaction, NHS esters can also react with other nucleophilic amino acid side chains.

  • Reaction with Hydroxyl Groups: Side reactions with the hydroxyl groups of serine, threonine, and tyrosine residues have been reported.[13][14][15] These reactions are more likely to occur at higher pH and can lead to the formation of less stable ester linkages.[16] One study noted that reactions with hydroxyl groups can occur in approximately 30% of cases.[17]

  • Reaction with Sulfhydryl Groups: NHS esters can react with sulfhydryl groups on cysteine residues to form thioesters, which are less stable than amide bonds and can be hydrolyzed or displaced by amines.[16]

Q4: How does pH affect the stability of NHS esters?

The stability of NHS esters is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis accelerates dramatically, reducing the half-life of the NHS ester.[6][8]

Quantitative Data Summary

Table 1: Half-life of NHS Esters at Various pH and Temperatures

pHTemperature (°C)Half-life
7.004 to 5 hours
8.6410 minutes
7.0Room TemperatureHours (unspecified)
9.0Room TemperatureMinutes (unspecified)

Data compiled from multiple sources.[5][7][8][18]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating an NHS ester to a protein. Optimization for your specific protein and label is recommended.[4]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[4]

  • NHS ester crosslinker/label

  • Anhydrous DMSO or DMF (for non-water-soluble NHS esters)[4]

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]

  • Desalting column or dialysis equipment for purification[4]

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[3][12] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[4][12]

  • Perform the Conjugation:

    • Add a 5- to 20-fold molar excess of the NHS ester stock solution to your protein solution.[19] The optimal ratio should be determined empirically.

    • Incubate the reaction for 30 minutes to 4 hours at room temperature, or overnight at 4°C.[4][7] Protect from light if using a fluorescent label.[20]

  • Quench the Reaction (Optional): To stop the reaction, add a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM and incubate for 15-30 minutes.[11][21]

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts by using a desalting column (size-exclusion chromatography) or through dialysis against an appropriate storage buffer.[12][19]

Protocol for Assessing NHS Ester Reactivity

You can assess the reactivity of your NHS ester reagent by measuring the release of NHS, which absorbs light at 260-280 nm.[9][10]

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., Phosphate buffer, pH 7-8)[10]

  • 0.5-1.0 N NaOH[10]

  • Spectrophotometer

Procedure:

  • Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 ml of the amine-free buffer.[10]

  • Prepare a control tube with 2 ml of the same buffer.[10]

  • Measure the absorbance of the NHS ester solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until it is below 1.0 and record the value.[10]

  • Add 100 µl of 0.5-1.0 N NaOH to 1 ml of the reagent solution and vortex for 30 seconds.[10]

  • Immediately (within 1 minute) measure the absorbance at 260 nm.[10] An increase in absorbance indicates the hydrolysis of the NHS ester and confirms its reactivity.[9]

Visual Guides

NHS_Ester_Reaction_Pathway cluster_desired Desired Reaction Pathway cluster_side Common Side Reactions NHS_Ester NHS Ester Crosslinker Stable_Amide_Bond Stable Amide Bond NHS_Ester->Stable_Amide_Bond pH 7.2-8.5 Hydrolysis Hydrolysis (H₂O) NHS_Ester->Hydrolysis Higher pH Less_Stable_Esters Less Stable Ester Bonds NHS_Ester->Less_Stable_Esters Higher pH Primary_Amine Primary Amine (e.g., Lysine, N-terminus) Primary_Amine->Stable_Amide_Bond Other_Nucleophiles Other Nucleophiles (Ser, Thr, Tyr) Other_Nucleophiles->Less_Stable_Esters

Caption: Desired reaction pathway of NHS esters with primary amines and common side reactions.

Troubleshooting_Workflow Start Low Labeling Efficiency? Check_pH Is buffer pH between 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., no Tris, Glycine)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh and handled properly? Check_Buffer->Check_Reagent Yes Change_Buffer Buffer exchange to an amine-free buffer Check_Buffer->Change_Buffer No Check_Concentration Are reactant concentrations adequate? Check_Reagent->Check_Concentration Yes Use_New_Reagent Use fresh, properly stored NHS ester Check_Reagent->Use_New_Reagent No Increase_Concentration Increase protein and/or NHS ester concentration Check_Concentration->Increase_Concentration No Success Labeling Efficiency Improved Check_Concentration->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent Use_New_Reagent->Check_Concentration Increase_Concentration->Success

Caption: A troubleshooting guide for low NHS ester labeling efficiency.

References

Technical Support Center: Maintaining Optimal pH (7.2-8.5)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and maintaining the optimal physiological pH range of 7.2-8.5 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is the pH range of 7.2-8.5 so critical for my experiments?

This range is physiologically relevant for most biological processes. The cytoplasm of human cells is typically between pH 7.2-7.4, and blood plasma is tightly regulated between 7.35 and 7.45.[1][2][3] Many enzymes and proteins have evolved to function optimally within this narrow window. For instance, trypsin, an enzyme active in the small intestine, exhibits peak activity between pH 7.5 and 8.5.[1][4] Deviations can alter protein structure, enzyme kinetics, and overall cellular health, compromising experimental validity.[5][6][7]

Q2: My cell culture medium turned yellow overnight. What does this mean?

A yellow color in media containing the phenol (B47542) red indicator signifies a drop in pH (acidification). This is a common issue and is typically caused by one of the following:

  • Cell Metabolism: A high density of rapidly metabolizing cells will produce acidic byproducts like lactic acid and CO2, causing the pH to decrease.[8]

  • Bacterial Contamination: Bacteria grow rapidly and their metabolic waste products will quickly acidify the culture medium.[9][10]

  • Incorrect CO2 Levels: The bicarbonate buffering system in most media requires a specific atmospheric CO2 concentration (typically 5-10%) to maintain pH. If the CO2 level in your incubator is too high, the medium will become acidic.[11]

Q3: My cell culture medium is bright pink/purple. What is the problem?

A fuchsia or purple color indicates that the medium has become too alkaline (pH > 8.2). Potential causes include:

  • Low CO2 Levels: If the CO2 supply to your incubator is low or has run out, the bicarbonate buffer system cannot maintain an acidic balance, leading to a rise in pH.[11]

  • Fungal or Yeast Contamination: Some fungal or yeast contaminants can cause an increase in pH.[9]

  • Flask Cap Issues: Leaving culture flask caps (B75204) screwed on too tightly can prevent proper gas exchange, leading to CO2 depletion within the flask and a rise in pH.

Q4: How do I choose the best buffering system for my experiment?

The ideal buffer has a pKa value close to the desired pH of your system. For the 7.2-8.5 range, several options are available:

  • Bicarbonate System: This is the most physiologically relevant buffer but requires a controlled CO2 environment.[12][13][14]

  • Phosphate-Buffered Saline (PBS): Excellent for washing cells and for experiments that do not require a CO2 atmosphere. Its buffering capacity is maximal around pH 7.2.[12][14]

  • HEPES: A strong, synthetic (zwitterionic) buffer that is very effective in the pH 7.2-7.6 range and does not require a CO2-controlled atmosphere. However, it can be cytotoxic at high concentrations for some cell lines.[11][15]

Data Presentation: Comparison of Common Biological Buffers

The table below summarizes key properties of buffers commonly used to maintain pH in the 7.2-8.5 range.

Buffer SystempKa (at 25°C)Optimal pH RangeCommon Applications & Considerations
Phosphate (B84403) (H₂PO₄⁻/HPO₄²⁻) 7.216.7 - 7.6Intracellular fluid buffer; component of PBS for cell washing; can precipitate with calcium ions.[12][14][16]
HEPES 7.487.0 - 8.0Cell culture media supplement; maintains pH without CO₂; can produce cytotoxic free radicals when exposed to light.[11][15]
Bicarbonate (H₂CO₃/HCO₃⁻) 6.1 (effective)7.2 - 7.6Primary extracellular buffer in blood; requires a controlled CO₂ atmosphere (5-10%) for use in cell culture.[13][14][17]
Tris 8.067.5 - 9.0Commonly used for biochemistry and molecular biology (e.g., electrophoresis buffers); pH is highly temperature-dependent.[18]

Troubleshooting Guides

Issue 1: pH Drifting in Cell Culture

Use the following workflow to diagnose and resolve pH instability in your cell culture experiments.

G start Problem: pH Unstable (Color Change) check_color What color is the medium? start->check_color yellow Yellow (Acidic) check_color->yellow Acidic purple Purple (Alkaline) check_color->purple Alkaline check_contam_acid Check for Contamination (Turbidity, Microscope) yellow->check_contam_acid check_co2_high Check Incubator CO₂ Level (Is it too high?) yellow->check_co2_high check_density Check Cell Density (Are cells overgrown?) yellow->check_density check_co2_low Check Incubator CO₂ Level (Is tank empty?) purple->check_co2_low check_cap Check Flask Cap (Is it too tight?) purple->check_cap sol_contam Solution: Discard Culture, Decontaminate check_contam_acid->sol_contam sol_co2_high Solution: Calibrate/Adjust CO₂ Sensor check_co2_high->sol_co2_high sol_density Solution: Split Cells, Change Medium check_density->sol_density sol_co2_low Solution: Replace CO₂ Tank, Check Sensor check_co2_low->sol_co2_low sol_cap Solution: Loosen Cap for Gas Exchange check_cap->sol_cap

Fig 1. Troubleshooting workflow for pH instability in cell culture.
Issue 2: Inconsistent Results in Enzyme Assays

Enzyme activity is highly dependent on pH. Inconsistent results can often be traced back to poor pH control.

G start Problem: Inconsistent Enzyme Assay Results check_buffer_prep Verify Buffer Preparation (Weighing, pH meter calibration) start->check_buffer_prep check_buffer_choice Is Buffer pKa Appropriate for Assay pH? start->check_buffer_choice sol_buffer_prep Solution: Remake Buffer with Calibrated Equipment check_buffer_prep->sol_buffer_prep sol_buffer_choice_yes Proceed to next check check_buffer_choice->sol_buffer_choice_yes Yes sol_buffer_choice_no Solution: Select a buffer with pKa closer to target pH check_buffer_choice->sol_buffer_choice_no No check_temp Check Temperature (Buffer pH can be temp-dependent) sol_temp Solution: Adjust pH at the experimental temperature check_temp->sol_temp check_reagents Are any reagents acidic or basic? sol_reagents Solution: Adjust pH after adding all components check_reagents->sol_reagents sol_buffer_choice_yes->check_temp sol_buffer_choice_yes->check_reagents

Fig 2. Logic diagram for troubleshooting enzyme assay inconsistency.

Experimental Protocols

Protocol: Preparation of 1L of Phosphate-Buffered Saline (PBS) at pH 7.4

This protocol describes the preparation of a standard 1X PBS solution, a buffer critical for maintaining a physiological pH environment for a wide range of applications.

Materials:

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Disodium phosphate (Na₂HPO₄)

  • Monopotassium phosphate (KH₂PO₄)

  • Reagent-grade water (e.g., Milli-Q)

  • Calibrated pH meter

  • Stir plate and stir bar

  • 1L graduated cylinder and beaker

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Methodology:

  • Prepare Reagent-Grade Water: Add approximately 800 mL of reagent-grade water to a 1L beaker with a magnetic stir bar.

  • Dissolve Salts: While stirring, add the following salts to the water:

    • NaCl: 8.0 g

    • KCl: 0.2 g

    • Na₂HPO₄: 1.44 g

    • KH₂PO₄: 0.24 g

  • Ensure Complete Dissolution: Continue stirring until all salts are completely dissolved.

  • Calibrate pH Meter: Calibrate the pH meter according to the manufacturer's instructions, typically using standard buffers at pH 4.0, 7.0, and 10.0.[19]

  • Adjust pH: Place the calibrated pH electrode into the PBS solution. The initial pH should be close to 7.4. If necessary, adjust the pH by adding 1N HCl dropwise to lower the pH or 1N NaOH dropwise to raise the pH.[19] Stir continuously and wait for the reading to stabilize before adding more acid or base.

  • Final Volume Adjustment: Once the pH is stable at 7.4, transfer the solution to a 1L graduated cylinder. Add reagent-grade water to bring the final volume to exactly 1 liter.

  • Sterilization: For cell culture or other sterile applications, sterilize the PBS solution by autoclaving or by filtration through a 0.22 µm filter. Store at room temperature or 4°C.

References

Validation & Comparative

A Head-to-Head Comparison: Cy7.5 NHS Ester vs. Alexa Fluor 790 for High-Performance In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into in vivo near-infrared (NIR) fluorescence imaging, the choice of fluorophore is a critical decision that directly impacts data quality, sensitivity, and reproducibility. Among the array of options for labeling targeting moieties like antibodies and peptides, Cy7.5 NHS ester and Alexa Fluor 790 NHS ester are two prominent contenders. This guide provides an objective, data-supported comparison to help you select the optimal probe for your research needs.

This comparison delves into the key performance characteristics of each dye, from fundamental spectroscopic properties to their practical implications for in vivo applications. We will explore factors such as brightness, photostability, and the effects of bioconjugation, supported by experimental data and detailed protocols.

Key Performance Indicators: A Spectroscopic Overview

The ideal NIR fluorophore for in vivo imaging should exhibit high brightness, superior photostability, and maintain its performance after conjugation to a biomolecule. The brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its fluorescence quantum yield (its efficiency in converting absorbed light into emitted light).

While both dyes operate in the desirable NIR window (750-900 nm), which minimizes tissue autofluorescence and maximizes light penetration, there are notable differences in their reported properties.

PropertyThis compoundAlexa Fluor™ 790 NHS EsterSignificance for In Vivo Imaging
Excitation Max (nm) ~788~784Both are well-suited for common NIR laser lines.
Emission Max (nm) ~808~814Both emit in the NIR window, reducing autofluorescence.
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~223,000~270,000Higher values indicate more efficient light absorption, contributing to greater brightness.
Quantum Yield (Φ) ~0.10Not specified, but Alexa Fluor dyes are generally characterized by high quantum yields.A higher quantum yield translates to more efficient light emission and a brighter signal.
Calculated Brightness (Ext. Coeff. x QY) ~22,300Likely higher due to a greater extinction coefficient and the known high performance of the Alexa Fluor family.A brighter probe can improve detection sensitivity and signal-to-noise ratios.
Reactivity N-Hydroxysuccinimide (NHS) esterN-Hydroxysuccinimide (NHS) esterBoth efficiently react with primary amines (e.g., lysine (B10760008) residues) on proteins and peptides.

Note: Spectroscopic values can vary slightly depending on the solvent, pH, and conjugation state.

In Vivo Performance: The Critical Differences

While spectroscopic data provides a foundational comparison, the performance of these dyes after conjugation to a targeting molecule, such as an antibody, in a complex biological environment is the ultimate test. Comprehensive studies comparing the entire long-wavelength Alexa Fluor and Cy dye families have revealed critical performance distinctions.

Photostability: Alexa Fluor dyes have been demonstrated to be significantly more resistant to photobleaching than their Cy dye counterparts.[1] For in vivo imaging, where subjects may be exposed to excitation light for extended periods to acquire high-quality images, higher photostability ensures a more stable and quantifiable signal over time.

Bioconjugation and Self-Quenching: A well-documented phenomenon with cyanine (B1664457) dyes, including the Cy series, is their tendency to form aggregates when conjugated to proteins at high dye-to-protein ratios.[1] This aggregation leads to self-quenching, where the absorbed light is dissipated as heat rather than emitted as fluorescence, thereby diminishing the brightness of the conjugate.[1]

In contrast, Alexa Fluor dyes show significantly less of this self-quenching effect.[1] This allows for the preparation of more heavily labeled conjugates that are substantially brighter than their Cy dye equivalents, which is a major advantage for detecting low-abundance targets in vivo.[1]

Experimental Protocols

Achieving optimal and reproducible results in in vivo imaging hinges on standardized and well-defined experimental protocols. Below are methodologies for antibody conjugation and a typical in vivo imaging workflow.

Protocol 1: Antibody Conjugation with NHS Ester Dyes

This protocol outlines the covalent labeling of an IgG antibody with either this compound or Alexa Fluor 790 NHS ester.

1. Antibody and Dye Preparation:

  • Antibody Preparation: The antibody must be in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[2] If the antibody solution contains primary amines (like Tris) or stabilizers (like glycine (B1666218) or sodium azide), a buffer exchange must be performed using a desalting spin column or dialysis.[2] Adjust the antibody concentration to 2-3 mg/mL for optimal labeling.[2][3]

  • Dye Preparation: Allow the vial of NHS ester dye to warm completely to room temperature before opening to prevent moisture condensation.[4] Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[3]

2. Labeling Reaction:

  • Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[5]

  • Slowly add a calculated molar excess of the dye stock solution to the antibody solution while gently vortexing. A starting molar dye-to-antibody ratio of 10:1 to 15:1 is recommended.[2][5]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[3][5]

3. Purification of the Conjugate:

  • Remove unreacted dye using a desalting spin column (e.g., Sephadex G-25) equilibrated with PBS.[2]

  • Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the purified antibody conjugate.[2]

4. Characterization:

  • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~788 nm for Cy7.5 or ~784 nm for Alexa Fluor 790).

Protocol 2: In Vivo Imaging in a Murine Xenograft Model

This protocol describes a typical workflow for imaging tumor-bearing mice with a fluorescently labeled antibody.

1. Animal Preparation:

  • Use nude or hairless mice to minimize light absorption and scattering by fur.[6] If using haired mice, the imaging area must be carefully depilated before the study.[6][7]

  • For studies lasting several weeks, switch the animals to a low-fluorescence (chlorophyll-free) chow to reduce autofluorescence from the gut.[6]

  • Anesthetize the mouse using isoflurane (B1672236) (2-5% for induction, 1-2.5% for maintenance) and place it on a heated stage within the imaging system to maintain body temperature.[8]

2. Image Acquisition:

  • Acquire a pre-injection (time-zero) image of each animal to establish baseline autofluorescence.[6]

  • Inject the antibody-dye conjugate intravenously (e.g., via the tail vein) at a typical dose of 1-2 nmol of dye per 25g mouse.

  • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor-to-background contrast.

  • Use the appropriate excitation laser and emission filter for the chosen dye (e.g., Ex: 760 nm / Em: 830 nm).

  • Optimize acquisition parameters such as exposure time and binning to achieve a good signal-to-noise ratio without saturating the detector.

3. Data Analysis:

  • Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a contralateral background tissue area.

  • Quantify the average radiant efficiency (photons/sec/cm²/sr)/(µW/cm²) within the ROIs.

  • Calculate the tumor-to-background ratio (TBR) at each time point to assess targeting specificity.

Visualizing the Workflow

To clarify the experimental process, the following diagrams illustrate the key steps.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & QC Antibody 1. Prepare Antibody (Amine-free buffer, pH 7.4) Adjust_pH 3. Adjust pH to 8.3-8.5 Antibody->Adjust_pH Dye 2. Prepare Dye (10 mM stock in DMSO) Mix 4. Add Dye to Antibody (Molar ratio 10:1) Dye->Mix Adjust_pH->Mix Incubate 5. Incubate 1 hr at RT (Protect from light) Mix->Incubate Purify 6. Purify Conjugate (Desalting Column) Incubate->Purify Characterize 7. Characterize (Calculate DOL) Purify->Characterize

Caption: Workflow for antibody conjugation with an NHS ester dye.

InVivo_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Tumor_Model 1. Establish Tumor Xenograft Model Depilate 2. Prepare Animal for Imaging (Depilation, Anesthesia) Tumor_Model->Depilate Pre_Image 3. Acquire Pre-Injection Image Depilate->Pre_Image Inject 4. Inject Antibody-Dye Conjugate (IV) Pre_Image->Inject Post_Image 5. Acquire Post-Injection Images (Multiple Time Points) Inject->Post_Image ROI 6. Draw Regions of Interest (ROI) (Tumor & Background) Post_Image->ROI Quantify 7. Quantify Signal (Radiant Efficiency) ROI->Quantify TBR 8. Calculate Tumor-to-Background Ratio Quantify->TBR

Caption: General workflow for in vivo fluorescence imaging.

Conclusion and Recommendations

The selection between this compound and Alexa Fluor 790 NHS ester for in vivo imaging should be guided by the specific demands of the experiment, particularly the need for high sensitivity and quantitative accuracy.

  • For Brightness and Photostability: The available evidence strongly suggests that Alexa Fluor 790 is the superior choice. Its higher molar extinction coefficient and the general characteristics of the Alexa Fluor family—notably, greater photostability and resistance to aggregation-induced quenching—translate to brighter, more stable bioconjugates.[1] This is particularly advantageous for detecting low-abundance targets and for longitudinal studies requiring multiple imaging sessions.

  • For General Purpose Imaging: Cy7.5 is a widely used and effective NIR dye that can provide excellent results, especially when high degrees of labeling are not required. It represents a cost-effective option for qualitative or semi-quantitative imaging studies where absolute signal stability and maximum brightness are not the primary concerns.

Ultimately, for researchers aiming to achieve the highest sensitivity and quantitative rigor in their in vivo imaging studies, the investment in Alexa Fluor 790 is likely to yield more robust and reproducible data.

References

A Guide to Near-Infrared Alternatives for Cy5 in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, the use of fluorescent dyes is indispensable for visualizing and quantifying biological processes. For decades, Cyanine5 (Cy5) has been a workhorse in the far-red region of the spectrum. However, its limitations, particularly in terms of photostability and brightness, have prompted the development of a new generation of near-infrared (NIR) fluorescent dyes that offer significant performance advantages. This guide provides an objective comparison of popular NIR alternatives to Cy5, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific needs.

Key Performance Metrics: A Comparative Overview

The selection of a fluorescent dye is dictated by its photophysical properties. Brightness, a crucial factor for sensitivity, is determined by the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, the dye's resistance to photobleaching under illumination, is critical for applications requiring long-term imaging. The following table summarizes the key performance metrics for Cy5 and its leading near-infrared alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)Photostability
Cy5 ~649~670~250,000~0.20 - 0.27[1][2]~50,000 - 67,500Moderate[3][4]
Alexa Fluor 647 ~650~665~239,000~0.33[5][6]~78,870High[7][8]
DyLight 650 ~652~672~250,000[9][10][11]Not specifiedHighHigh[12]
iFluor 647 ~654~670~250,000[13][14]~0.25[13][14]~62,500High[13][15]
ATTO 647N ~649~669~150,000[16]~0.65[17]~97,500High[18]
IRDye 800CW ~774~789~240,000~0.12[19]~28,800High

Note: The exact values for excitation and emission maxima, extinction coefficient, and quantum yield can vary depending on the solvent, pH, and conjugation state of the dye.

In-Depth Comparison of Cy5 Alternatives

Alexa Fluor 647: As a widely adopted alternative, Alexa Fluor 647 consistently demonstrates superior brightness and photostability compared to Cy5.[7][8] Its fluorescence is also less sensitive to pH changes, providing more reliable performance in varying experimental conditions.

DyLight 650: This dye offers spectral properties very similar to Cy5 and Alexa Fluor 647, with a high extinction coefficient.[9][10][11] It is marketed as a bright and photostable alternative suitable for a range of applications.[12]

iFluor 647: This dye is another excellent replacement for Cy5, with a high extinction coefficient and good quantum yield.[13][14] It is reported to be significantly more photostable than Cy5 and its fluorescence is pH-insensitive.[13][15]

ATTO 647N: Notably, ATTO 647N boasts a very high quantum yield, contributing to its exceptional brightness.[17] It is also characterized by high photostability, making it a strong candidate for demanding imaging applications.[18]

IRDye 800CW: While its quantum yield is lower than other alternatives, IRDye 800CW's emission in the 800 nm range offers the advantage of even lower tissue autofluorescence, making it particularly well-suited for in vivo imaging applications where deep tissue penetration is required.[19]

Experimental Protocols for Dye Performance Evaluation

To ensure an objective comparison of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize their performance.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

Protocol:

  • Prepare a stock solution: Accurately weigh a known amount of the dye and dissolve it in a suitable solvent (e.g., DMSO for stock, and PBS for working solutions) to create a stock solution of known concentration.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to create a range of concentrations.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).

  • Data Analysis: Plot the absorbance at λmax versus the concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is a widely accepted approach.[20]

Protocol:

  • Select a Standard: Choose a reference dye with a known quantum yield and with absorption and emission spectra that overlap with the test dye. For the NIR region, standards like Nile Blue or other well-characterized NIR dyes can be used.

  • Prepare Solutions: Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.

    • The quantum yield of the test dye (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[20]

Assessment of Photostability

Photostability is evaluated by measuring the rate of photobleaching, which is the irreversible loss of fluorescence upon exposure to light.

Protocol:

  • Sample Preparation: Prepare a sample of the fluorescent dye, for example, by labeling a protein or immobilizing the dye on a glass slide.

  • Imaging Setup: Use a fluorescence microscope equipped with a suitable laser line for excitation and a sensitive detector (e.g., a CCD or sCMOS camera).

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination. It is crucial to keep the illumination intensity and all other imaging parameters constant throughout the experiment.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the sample in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photostability can be quantified by determining the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) or by fitting the decay curve to an exponential function to extract the photobleaching rate constant.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the key performance parameters of fluorescent dyes.

Experimental_Workflow_Extinction_Coefficient cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Weigh Dye stock Prepare Stock Solution start->stock dilutions Create Serial Dilutions stock->dilutions measure_abs Measure Absorbance (UV-Vis) dilutions->measure_abs At λmax plot_data Plot Absorbance vs. Concentration measure_abs->plot_data calculate_ec Calculate Extinction Coefficient (ε) plot_data->calculate_ec

Workflow for determining the molar extinction coefficient.

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Sample & Standard Dilutions measure_abs Measure Absorbance prep_sample->measure_abs measure_fluor Measure Fluorescence Emission prep_sample->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot_data Plot Intensity vs. Absorbance integrate->plot_data calculate_qy Calculate Quantum Yield (Φ) plot_data->calculate_qy

Workflow for measuring the fluorescence quantum yield.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis prep_sample Prepare Labeled Sample time_lapse Acquire Time-Lapse Images prep_sample->time_lapse Continuous Illumination measure_intensity Measure Fluorescence Intensity time_lapse->measure_intensity plot_decay Plot Intensity vs. Time measure_intensity->plot_decay determine_stability Determine Photostability (Half-life) plot_decay->determine_stability

Workflow for assessing the photostability of a fluorescent dye.

Conclusion

The landscape of near-infrared fluorescent dyes has evolved significantly, offering researchers a range of superior alternatives to the traditional Cy5. Dyes such as Alexa Fluor 647, DyLight 650, iFluor 647, and ATTO 647N provide substantial improvements in brightness and photostability, enabling more sensitive and robust experimental outcomes. For applications demanding the deepest tissue penetration, dyes with emissions further into the NIR spectrum, like IRDye 800CW, present a compelling option despite a lower quantum yield. By carefully considering the quantitative data and employing standardized experimental protocols for evaluation, researchers can confidently select the optimal NIR dye to advance their scientific investigations and drug development efforts.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research, the selection of an appropriate fluorophore is paramount to achieving sensitive and reliable results. For applications requiring detection in the far-red spectrum, cyanine (B1664457) dyes are a popular choice due to their high extinction coefficients and brightness. This guide provides a detailed comparison of Cyanine 5 (Cy5), a widely used far-red fluorescent dye, with its prominent alternatives, Alexa Fluor 647 and DyLight 650. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Characteristics: A Quantitative Comparison

The overall performance of a fluorescent dye is determined by several key photophysical properties. These include the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), which dictates the efficiency of light absorption, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted fluorescence. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.

The following table summarizes the key spectral and photophysical properties of Cy5, Alexa Fluor 647, and DyLight 650. While both Alexa Fluor 647 and DyLight 650 are spectrally similar to Cy5, making them compatible with the same instrument settings, they often exhibit enhanced performance characteristics.[1][2][3]

PropertyCy5Alexa Fluor 647DyLight 650
Maximum Excitation (nm) ~649-650[1][2]~650-652[1][4]~652[2][3]
Maximum Emission (nm) ~670[1][2][5]~665-670[1][4]~672[2][3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[2][6]~239,000 - 270,000[1][4]~250,000[3]
Quantum Yield (Φ) ~0.27[2]~0.33[4][7]Not explicitly stated, but described as "high"[2]
Calculated Brightness (ε x Φ) ~67,500~78,870 - 89,100-
Photostability Less photostable[1][6]More photostable[1][6]Generally considered more photostable than Cy5[2]

Key Performance Insights:

  • Brightness: Alexa Fluor 647 consistently demonstrates superior brightness compared to Cy5.[1][8] This is attributed to its higher quantum yield and resistance to self-quenching, even at high degrees of labeling (DOL).[6][9] A significant drawback of Cy5 is its tendency to form non-fluorescent aggregates when conjugated to proteins, which can diminish the overall fluorescence of the conjugate.[6][9][10]

  • Photostability: Alexa Fluor 647 exhibits significantly greater photostability than Cy5, retaining a higher percentage of its initial fluorescence after prolonged exposure to excitation light.[6] DyLight 650 is also generally marketed as having superior photostability compared to traditional cyanine dyes like Cy5.[2] This enhanced photostability is a critical advantage for demanding applications such as confocal microscopy and single-molecule studies.[1]

  • Environmental Sensitivity: The fluorescence of Cy3 and Cy5 has been shown to be strongly dependent on the adjacent nucleotide sequence when labeling DNA or RNA, which can introduce bias in nucleic acid-based applications. One study indicated that DyLight 647, which is spectrally similar to DyLight 650, showed less sequence-dependent variation in fluorescence intensity compared to Cy5.

Mandatory Visualizations

To illustrate the practical application of these far-red fluorescent dyes, the following diagrams, created using the DOT language, depict a common experimental workflow and a signaling pathway where such dyes are frequently employed.

cluster_0 Indirect Immunofluorescence Staining sample Fixed and Permeabilized Cells/Tissue primary_ab Primary Antibody (Unlabeled) sample->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody (Labeled with Cy5, AF647, or DL650) wash2 Wash secondary_ab->wash2 wash1->secondary_ab mount Mount and Image wash2->mount

Caption: A typical indirect immunofluorescence staining protocol.

cluster_1 Flow Cytometry Workflow for Cell Staining cell_suspension Single-Cell Suspension surface_staining Surface Antigen Staining (e.g., with a Cy5-conjugated antibody) cell_suspension->surface_staining fix_perm Fixation and Permeabilization (Optional, for intracellular targets) surface_staining->fix_perm intracellular_staining Intracellular Antigen Staining fix_perm->intracellular_staining wash Wash intracellular_staining->wash acquisition Data Acquisition on Flow Cytometer wash->acquisition analysis Data Analysis acquisition->analysis

Caption: General workflow for cell staining in flow cytometry.

Experimental Protocols

To facilitate the empirical comparison of these far-red fluorescent dyes, detailed protocols for key performance characteristic measurements are provided below.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of a test sample by comparing it to a standard with a known quantum yield.[11][12][13]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test dye solution (e.g., Cy5)

  • Standard dye solution with a known quantum yield in the far-red region (e.g., Alexa Fluor 647 with Φ = 0.33)[4][7]

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS)

Methodology:

  • Prepare a series of dilutions for both the test dye and the standard dye in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the selected excitation wavelength (e.g., 633 nm).

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Correct the emission spectra for the instrument's wavelength-dependent response.

  • Integrate the area under the corrected emission spectra for both the test and standard samples.

  • Plot the integrated fluorescence intensity versus absorbance for both the test and standard dye series.

  • Calculate the quantum yield of the test sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X² / n_ST²) Where:

    • Φ_ST is the quantum yield of the standard.

    • Slope_X and Slope_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

    • n_X and n_ST are the refractive indices of the test sample and standard solutions (if different).

Protocol 2: Assessment of Photostability

This protocol outlines a method to compare the photostability of different fluorescent dyes under continuous illumination.[6][14][15]

Materials:

  • Fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 647 nm), a sensitive camera, and time-lapse imaging capabilities.

  • Antibody-dye conjugates of Cy5, Alexa Fluor 647, and DyLight 650.

  • Fixed and permeabilized cells or tissue sections prepared for immunofluorescence.

  • Antifade mounting medium.

Methodology:

  • Prepare immunofluorescently stained samples using the antibody-dye conjugates of interest, following a standard immunofluorescence protocol. Ensure that the initial fluorescence intensities of the different dye-labeled samples are comparable.

  • Mount the samples using an antifade mounting medium.

  • Select regions of interest (ROIs) for imaging.

  • Acquire an initial image (t=0) for each ROI using a defined set of imaging parameters (e.g., laser power, exposure time, camera gain). These parameters should be kept constant throughout the experiment.

  • Continuously illuminate the sample with the excitation laser at a constant power.

  • Acquire a series of images at regular time intervals (e.g., every 10 seconds) for a defined duration (e.g., 5 minutes).

  • Measure the mean fluorescence intensity within each ROI for each time point.

  • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

  • Plot the normalized fluorescence intensity versus time for each dye. The rate of fluorescence decay provides a measure of the dye's photostability. A slower decay rate indicates higher photostability.

Conclusion

For researchers requiring a far-red fluorescent dye, the choice between Cy5, Alexa Fluor 647, and DyLight 650 depends on the specific demands of the application. While Cy5 has been a widely used and cost-effective option, the available data strongly suggests that Alexa Fluor 647 offers significant advantages in terms of brightness and photostability.[1][6][9] This makes it a superior choice for quantitative and high-resolution imaging applications. DyLight 650 also presents a compelling alternative, with reports of enhanced photostability.[2] For critical experiments, it is recommended to empirically evaluate the performance of these dyes under the specific experimental conditions to ensure the selection of the optimal fluorophore for generating high-quality, reproducible data.

References

Cost-Effective Alternatives for Large-Scale Fluorescent Labeling Projects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on large-scale labeling projects, the cost of fluorescent dyes can be a significant factor. While premium dyes like the Alexa Fluor® series from Thermo Fisher Scientific are renowned for their performance, a growing number of manufacturers offer spectrally equivalent alternatives that promise comparable efficacy at a more budget-friendly price point. This guide provides an objective comparison of several such alternatives, focusing on dyes spectrally similar to the widely used Alexa Fluor® 488, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Performance Comparison of Alexa Fluor® 488 Equivalents

The ideal fluorescent dye for any application should exhibit high brightness (a product of its molar extinction coefficient and quantum yield), exceptional photostability, and minimal environmental sensitivity. The following tables summarize the key performance metrics for Alexa Fluor® 488 and its cost-effective alternatives from various suppliers.

Table 1: Spectroscopic Properties of Green Fluorescent Dyes

Dye BrandProduct NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
Thermo Fisher ScientificAlexa Fluor® 488 NHS Ester494517~73,000~0.92
AAT BioquestiFluor® 488 Succinimidyl Ester491516~75,000~0.91
Vector LaboratoriesAZDye™ 488 NHS Ester494517~73,000Not specified
AxisPharmAPDye™ 488 NHS Ester493518~73,000Not specified
BiotiumCF® Dye 488A, SE490515~70,000Not specified

Table 2: Cost-Effectiveness Comparison (NHS Esters, 1 mg)

Dye BrandProduct NamePrice (USD)
Thermo Fisher ScientificAlexa Fluor® 488 NHS Ester~$415.00
AAT BioquestiFluor® 488 Succinimidyl Ester~$232.00[1]
Vector LaboratoriesAZDye™ 488 NHS Ester~$184.50[2]
AxisPharmAPDye™ 488 NHS Ester~$125.00[3]
BiotiumCF® Dye 488A, SE~$311.10[4]

Note: Prices are approximate and subject to change. Please refer to the manufacturer's website for current pricing.

Key Performance Considerations

Brightness and Photostability: Many alternative dyes are engineered to offer brightness and photostability comparable to their premium counterparts. For instance, iFluor® 488 is reported to have spectral properties nearly identical to Alexa Fluor® 488 and is less susceptible to photobleaching than FITC.[1] Similarly, AZDyes are described as being structurally equivalent to Alexa Fluor dyes, offering excellent brightness and photostability.[5] Studies have shown that Alexa Fluor dyes, in general, are significantly more photostable than traditional dyes like FITC.[6][7] While direct quantitative comparisons of photobleaching half-lives are not always readily available from all manufacturers, the consensus from application notes and comparative studies suggests that many of these alternatives offer a significant improvement over older dyes like FITC and are competitive with the Alexa Fluor series.

pH Insensitivity and Water Solubility: A key advantage of the Alexa Fluor series and many of their modern alternatives is their insensitivity to pH over a broad range (typically pH 4-10) and their high water solubility.[8] This is a significant improvement over dyes like fluorescein, whose fluorescence is pH-dependent. The high water solubility of dyes like AZDyes minimizes aggregation and non-specific binding, leading to lower background fluorescence.

Experimental Protocols

Below are detailed methodologies for common applications involving fluorescent labeling.

Protocol 1: Protein Labeling with Amine-Reactive NHS Esters

This protocol outlines the general procedure for conjugating an N-hydroxysuccinimide (NHS) ester-functionalized dye to a protein, such as an antibody.

Materials:

  • Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.

    • Adjust the pH of the protein solution to 8.3 by adding the reaction buffer.

  • Prepare the Dye Stock Solution:

    • Dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution. This should be done immediately before use as NHS esters are moisture-sensitive.

  • Labeling Reaction:

    • While gently vortexing, add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each specific protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.

Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes a typical workflow for staining cultured cells using a primary antibody followed by a fluorescently labeled secondary antibody.

Materials:

  • Cultured cells grown on coverslips or in imaging plates

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody diluted in blocking buffer

  • Fluorescently labeled secondary antibody diluted in blocking buffer

  • Antifade mounting medium (with or without a nuclear counterstain like DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the cells with the diluted fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualizations

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3, 1 hr, RT) Protein->Mix Dye NHS Ester Dye in DMF/DMSO Dye->Mix Purify Purify via Column Chromatography or Dialysis Mix->Purify Analyze Spectrophotometry (Calculate DOL) Purify->Analyze

Caption: Workflow for labeling proteins with amine-reactive NHS ester dyes.

ImmunofluorescenceWorkflow Start Cultured Cells Fix Fixation (e.g., 4% PFA) Start->Fix Perm Permeabilization (e.g., Triton X-100) Fix->Perm Block Blocking (e.g., Normal Serum) Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash1 Wash (x3) PrimaryAb->Wash1 SecondaryAb Fluorescent Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash (x3) SecondaryAb->Wash2 Mount Mount with Antifade Medium Wash2->Mount Image Fluorescence Microscopy Mount->Image

References

A Comparative Guide to Water-Soluble Near-Infrared (NIR) Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of in vivo optical imaging has been significantly advanced by the development of near-infrared (NIR) emitting dyes. Operating within the NIR window (typically 700-900 nm, known as NIR-I) offers distinct advantages for animal studies, including deeper tissue penetration, reduced light scattering, and minimal autofluorescence from biological tissues, all of which contribute to a higher signal-to-background ratio.[1][2][3] This guide provides a comparative overview of Indocyanine Green (ICG), a clinically approved dye, and other prominent water-soluble NIR dyes used in preclinical research, supported by performance data and standardized experimental protocols.

Performance Comparison of Key NIR Dyes

The selection of an appropriate NIR dye is critical and depends on various photophysical and chemical properties. The ideal dye should possess high water solubility, strong light absorption (a high molar extinction coefficient), efficient light emission (a high quantum yield), and excellent photostability. Below is a comparison of ICG with two common alternatives, IRDye 800CW and IR-820.

Parameter Indocyanine Green (ICG) IRDye 800CW IR-820
FDA Approval Yes, for specific clinical applications[1]No, for research useNo, for research use
Excitation Max (nm) ~785[4]~775[5]~710-784[6]
Emission Max (nm) ~811 (in water), ~845 (in plasma)[4]~796[5]~820
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~220,000[4]~240,000[5][7]~198,000[8]
Quantum Yield (Aqueous) ~0.9%[7]~3.3%[7]Not widely reported, lower than ICG[9]
Key Characteristics Clinically approved, rapid clearance, binds to plasma proteins, moderate stability in aqueous solutions.[4][10]High brightness and photostability, commonly used for antibody conjugation.[7][11]Improved in vitro and in vivo stability compared to ICG, low cytotoxicity.[9]

Emerging Alternatives

Beyond these common dyes, the field is rapidly evolving:

  • Pegylated Dyes: To enhance water solubility and reduce non-specific binding, some NIR dyes are modified with polyethylene (B3416737) glycol (PEG) groups.[12] This strategy aims to create dyes that are highly soluble without introducing excessive negative charges that can lead to non-specific interactions.[12]

  • NIR-II Window Dyes (1000-1700 nm): A newer class of dyes is being developed for the NIR-II window, which offers even deeper tissue penetration and higher spatial resolution compared to the traditional NIR-I window.[10][13][14]

Experimental Protocols

Objective evaluation of NIR dyes for in vivo imaging requires standardized experimental procedures. Below are detailed methodologies for assessing cytotoxicity, biodistribution, and tumor imaging capabilities.

Cytotoxicity Assay (MTT-Based Protocol)

This protocol assesses the effect of the NIR dye on cell viability. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells.[15]

Methodology:

  • Cell Plating: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of approximately 30,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.[15]

  • Dye Incubation: Prepare serial dilutions of the NIR dye in the appropriate cell culture medium. Concentrations can range from 1 nM to 500 nM.[15] Replace the existing medium with the dye-containing medium and incubate for another 24 hours. A control group with medium only (and the dye solvent, e.g., DMSO, at its highest used concentration) must be included.[15]

  • MTT Addition: Remove the medium and add 100 μL of MTT working solution (0.5 mg/mL in medium) to each well.[16] Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control wells.

In Vivo Biodistribution and Tumor Imaging

This protocol is used to determine the pharmacokinetic profile and tumor-targeting efficiency of a NIR dye in a small animal model.

Methodology:

  • Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts of a human cancer cell line in immunodeficient mice).

  • Dye Administration: Administer the NIR dye (either free or conjugated to a targeting molecule like an antibody) to the mice, typically via intravenous (i.p.) injection.[17]

  • Non-Invasive In Vivo Imaging: At various time points post-injection (e.g., 2h, 6h, 24h, 48h, 96h), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS Spectrum).[17][18] This allows for the non-invasive monitoring of the dye's distribution and accumulation at the tumor site over time.[19]

  • Ex Vivo Organ Imaging: After the final in vivo imaging session, sacrifice the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).[17]

  • Quantitative Analysis: Arrange the excised organs in the imaging system and acquire a final fluorescence image. Use the system's software to draw regions of interest (ROIs) around the tumor and each organ to quantify the average fluorescence intensity. The data can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).[11][19] The tumor-to-background ratio can also be calculated to assess targeting specificity.

Visualizing Workflows and Mechanisms

Diagrams are essential for understanding complex experimental processes and biological interactions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 NIR Dye Formulation (e.g., conjugation to antibody) p2 Animal Model Preparation (e.g., tumor xenograft) p3 Probe Administration (e.g., Intravenous Injection) p2->p3 p4 Longitudinal In Vivo Imaging (Multiple time points: 2h, 24h, 48h) p3->p4 p5 Terminal Point: Sacrifice & Organ Harvest p4->p5 p6 Ex Vivo Organ Imaging (Quantify fluorescence in organs) p5->p6 p7 Data Analysis (%ID/g, Tumor-to-Background Ratio) p6->p7

Caption: Experimental workflow for in vivo biodistribution and tumor imaging using a NIR dye.

G cluster_cell Tumor Cell cluster_probe Targeted NIR Probe receptor Cell Surface Receptor (e.g., EGFR) signal NIR Fluorescence Signal (Detected by Imaging System) receptor->signal Enables Visualization membrane Cell Membrane cytoplasm Cytoplasm antibody Antibody antibody->receptor Binds to target dye NIR Dye antibody->dye conjugated

Caption: Mechanism of targeted NIR imaging using an antibody-dye conjugate.

References

A Head-to-Head Comparison: Sulfo-Cy7.5 NHS Ester vs. Non-Sulfonated Cy7.5 NHS Ester for Near-Infrared Bio-Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence imaging, the choice of a suitable dye is paramount for achieving high-quality, reproducible data. Among the plethora of available fluorophores, cyanine (B1664457) dyes, particularly Cy7.5 and its derivatives, have carved a niche for themselves owing to their excellent spectral properties in the NIR window, which allows for deep tissue penetration and minimal auto-fluorescence. This guide provides a comprehensive comparison of two widely used amine-reactive forms of Cy7.5: the sulfonated (Sulfo-Cy7.5 NHS ester) and the non-sulfonated (Cy7.5 NHS ester) variants. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific bioconjugation and imaging needs.

The fundamental difference between these two fluorescent probes lies in the presence of sulfonic acid groups in the Sulfo-Cy7.5 NHS ester. This seemingly minor chemical modification has profound implications for the dye's solubility, which in turn influences the labeling protocol, purification strategy, and potentially the in vivo behavior of the labeled biomolecule.

Key Performance Characteristics: A Tabular Comparison

The selection of a fluorescent dye is often a trade-off between various performance parameters. The following tables summarize the key quantitative data for Sulfo-Cy7.5 NHS ester and its non-sulfonated counterpart, providing a clear basis for comparison.

Table 1: Physicochemical and Spectral Properties

PropertySulfo-Cy7.5 NHS esterNon-sulfonated this compound
Molecular Weight ~1180.5 g/mol [1]~833.8 g/mol [2]
Solubility Water, DMF, DMSO[1]DMSO, DMF, DCM[2]; Low solubility in water[3][4]
Excitation Maximum (λex) ~778-788 nm[1][5]~788 nm[2][3]
Emission Maximum (λem) ~797-808 nm[1][5]~808 nm[2][3]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[1]~223,000 cm⁻¹M⁻¹[2][3]
Fluorescence Quantum Yield (Φ) ~0.21[1]~0.1[2]

Table 2: Bioconjugation and Application-Related Properties

PropertySulfo-Cy7.5 NHS esterNon-sulfonated this compound
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (-NH₂)[1]Primary amines (-NH₂)[6]
Labeling Reaction Buffer Aqueous buffer (e.g., PBS, bicarbonate)[7]Aqueous buffer with organic co-solvent (e.g., DMSO, DMF)[3][8]
Key Advantage High water solubility, ideal for sensitive proteins[9][10]Can be used when organic co-solvents are not a concern
Primary Application In vivo NIR imaging, flow cytometry[5]In vivo NIR imaging[2][3]

The Critical Difference: The Role of Sulfonation

The addition of sulfonate groups to the cyanine dye backbone is the defining feature that distinguishes Sulfo-Cy7.5 NHS ester from its non-sulfonated counterpart. This chemical modification imparts a negative charge and significantly enhances the hydrophilicity of the dye.

cluster_0 Sulfo-Cy7.5 NHS Ester cluster_1 Non-sulfonated this compound Sulfo_Cy7_5 Sulfo-Cy7.5 (Hydrophilic) Water_Solubility High Water Solubility Sulfo_Cy7_5->Water_Solubility leads to Aqueous_Labeling Direct Labeling in Aqueous Buffers Water_Solubility->Aqueous_Labeling enables Sensitive_Proteins Ideal for Sensitive Biomolecules Aqueous_Labeling->Sensitive_Proteins is Non_Sulfo_Cy7_5 Non-sulfonated Cy7.5 (Hydrophobic) Organic_Solvent Requires Organic Co-solvent (DMSO/DMF) Non_Sulfo_Cy7_5->Organic_Solvent necessitates Potential_Precipitation Risk of Precipitation of Dye or Protein Organic_Solvent->Potential_Precipitation can lead to

Key differences stemming from sulfonation.

As illustrated in the diagram, the high water solubility of Sulfo-Cy7.5 NHS ester allows for a straightforward bioconjugation process in aqueous buffers. This is particularly advantageous when working with proteins or other biomolecules that are sensitive to organic solvents and may denature or precipitate in their presence.[9][10] In contrast, the hydrophobic nature of the non-sulfonated this compound necessitates the use of an organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to dissolve the dye before its addition to the aqueous solution of the biomolecule.[3][8] This introduces an additional step and a potential risk of compromising the integrity of the target molecule.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for labeling proteins with Sulfo-Cy7.5 NHS ester and non-sulfonated this compound. It is important to note that these protocols may require optimization based on the specific protein and desired degree of labeling.

Protocol 1: Labeling with Sulfo-Cy7.5 NHS Ester

This protocol is adapted for a typical antibody labeling experiment.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Sulfo-Cy7.5 NHS ester

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

  • Dye Preparation: Dissolve Sulfo-Cy7.5 NHS ester in water or the reaction buffer to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the Sulfo-Cy7.5 NHS ester solution to the antibody solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point.[11]

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional): Add the quenching buffer to stop the reaction.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column.

Protocol 2: Labeling with Non-sulfonated this compound

This protocol highlights the key difference in dye preparation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Non-sulfonated this compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Adjust the protein concentration to 2 mg/mL in the reaction buffer.[12]

  • Dye Preparation: Dissolve the non-sulfonated this compound in anhydrous DMSO or DMF to make a 10 mg/mL stock solution.[12]

  • Conjugation Reaction:

    • Slowly add the dye stock solution to the protein solution while gently vortexing. The final concentration of the organic co-solvent should be kept to a minimum (typically <10% of the total reaction volume).

    • Incubate the reaction for 1 hour at room temperature, protected from light.[12]

  • Quenching (Optional): Add the quenching buffer to terminate the reaction.

  • Purification: Purify the conjugate using a gel filtration column to remove the free dye.[12]

cluster_sulfo Sulfo-Cy7.5 NHS Ester Workflow cluster_nonsulfo Non-sulfonated this compound Workflow Sulfo_Start Start Sulfo_Dissolve Dissolve Sulfo-Cy7.5 in Aqueous Buffer Sulfo_Start->Sulfo_Dissolve Sulfo_Mix Mix with Protein in Aqueous Buffer Sulfo_Dissolve->Sulfo_Mix Sulfo_Incubate Incubate Sulfo_Mix->Sulfo_Incubate Sulfo_Purify Purify (e.g., Gel Filtration) Sulfo_Incubate->Sulfo_Purify Sulfo_End End Sulfo_Purify->Sulfo_End NonSulfo_Start Start NonSulfo_Dissolve Dissolve Non-sulfonated Cy7.5 in DMSO/DMF NonSulfo_Start->NonSulfo_Dissolve NonSulfo_Add Add Dye Solution to Protein in Aqueous Buffer NonSulfo_Dissolve->NonSulfo_Add NonSulfo_Incubate Incubate NonSulfo_Add->NonSulfo_Incubate NonSulfo_Purify Purify (e.g., Gel Filtration) NonSulfo_Incubate->NonSulfo_Purify NonSulfo_End End NonSulfo_Purify->NonSulfo_End

Comparison of experimental workflows.

In Vivo Imaging Considerations

For in vivo applications, the choice between the sulfonated and non-sulfonated dye can have implications beyond the labeling reaction. The increased hydrophilicity of the Sulfo-Cy7.5 conjugate may influence its biodistribution and clearance profile. Highly hydrophilic molecules are generally cleared more rapidly through the renal system, which can be advantageous for reducing background signal in imaging. Conversely, the more hydrophobic non-sulfonated Cy7.5 conjugate might exhibit higher non-specific binding to tissues. However, for certain applications, a longer retention time may be desirable. It is important to consider these factors in the context of the specific biological question being addressed. For visualizing deep structures within an animal, Cy7 has been shown to be superior to other cyanine dyes with shorter wavelengths.[13]

Conclusion

Both Sulfo-Cy7.5 NHS ester and non-sulfonated this compound are powerful tools for NIR fluorescence imaging. The choice between them hinges primarily on the properties of the biomolecule to be labeled and the specific requirements of the experiment.

Choose Sulfo-Cy7.5 NHS ester when:

  • Working with proteins or other biomolecules that are sensitive to organic solvents.

  • A simplified, purely aqueous labeling protocol is desired.

  • Rapid clearance and low non-specific binding in vivo are priorities.

Choose non-sulfonated this compound when:

  • The biomolecule is robust and not susceptible to denaturation by small amounts of organic co-solvents.

  • The experimental setup is already optimized for handling hydrophobic dyes.

By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate Cy7.5 variant for their research, ultimately leading to more reliable and reproducible results in their in vivo imaging studies.

References

Comparative Guide to Water-Soluble Cyanine Dyes with NHS Ester Functionality

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common water-soluble cyanine (B1664457) dyes functionalized with an N-hydroxysuccinimide (NHS) ester. These dyes are extensively used for covalently labeling primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The inclusion of sulfonate groups significantly enhances their water solubility, making them ideal for labeling sensitive proteins that may denature in the presence of organic co-solvents.[1][2][3]

Performance Comparison of Sulfo-Cyanine Dyes

The choice of a fluorescent dye is dictated by the available excitation sources (e.g., lasers) and the desired emission wavelength. The following table summarizes the key spectral properties of three widely used water-soluble cyanine dyes: Sulfo-Cyanine3, Sulfo-Cyanine5, and Sulfo-Cyanine7. These dyes serve as alternatives to other common fluorophores like Cy® dyes, Alexa Fluor dyes, and DyLight dyes.[1][4]

PropertySulfo-Cyanine3Sulfo-Cyanine5Sulfo-Cyanine7
Excitation Maximum (nm) 548[4]~646-649[5]750[6][7]
Emission Maximum (nm) 563[4]~662-670[5]773[7]
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **162,000[4]~250,000-271,000[5]240,600[6][7]
Quantum Yield (Φ) 0.1[4]Not specified~20% higher than Cy7®[6][8]
Correction Factor (CF₂₆₀) 0.03[4]Not specified0.04[7]
Correction Factor (CF₂₈₀) 0.06[4]Not specified0.04[7]
Common Alternatives Cy3®, Alexa Fluor 546, DyLight 549[3][4]Cy5®, DyLight 649[1]Cy7®[6]

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with Sulfo-Cyanine NHS Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with Sulfo-Cyanine NHS esters. The reaction involves the formation of a stable amide bond between the dye's NHS ester and primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the protein.[9]

1. Reagent Preparation

  • Protein Solution:

    • Dissolve the protein to be labeled in a buffer with a pH of 8.3-8.5.[10][11] Commonly used buffers include 0.1 M sodium bicarbonate or 50 mM sodium borate.[10]

    • Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[10]

    • The optimal protein concentration for efficient labeling is between 2-10 mg/mL.[10][12]

  • Dye Stock Solution:

    • Prepare a 10 mM stock solution of the Sulfo-Cyanine NHS ester by dissolving it in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[10]

    • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh, though it can be stored at -20°C for a few weeks.[10]

2. Labeling Reaction

  • While gently stirring or vortexing the protein solution, add the calculated amount of dye stock solution in a dropwise manner.[9]

  • The molar ratio of dye to protein is crucial for optimal labeling. For most antibodies, a molar ratio of 5:1 to 15:1 is a good starting point.[13]

  • Allow the reaction to proceed for 1 hour at room temperature, protected from light.[9]

3. Purification of the Conjugate

  • Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography method, such as a Sephadex G-25 column.[9][10][13]

  • Equilibrate the column with a suitable buffer, typically 1X Phosphate-Buffered Saline (PBS).[9]

  • The first colored band to elute from the column is the dye-protein conjugate.

4. Determination of the Degree of Labeling (DOL)

  • The DOL, or the average number of dye molecules per protein, is determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of the dye (Aₘₐₓ).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • Corrected A₂₈₀ (A₂₈₀c) = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

    • Protein Concentration (M) = A₂₈₀c / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ)

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Protocol 2: In Vivo Fluorescence Imaging Workflow

This protocol outlines the key steps for using Sulfo-Cyanine labeled biomolecules for in vivo imaging in a mouse model, a common application for near-infrared dyes like Sulfo-Cyanine7.[14]

1. Preparation and Administration

  • Dilute the Sulfo-Cyanine7-labeled biomolecule (e.g., antibody or drug) to the desired concentration.

  • Inject approximately 200 μL of the solution into the tail vein of the mouse. The optimal dose needs to be determined empirically.[14]

2. Live Animal Imaging

  • Place the animal in an in vivo imaging system.

  • Capture whole-body fluorescence images at regular time intervals (e.g., every 5-30 minutes) to monitor the distribution and clearance of the labeled molecule.[14]

  • Fluorescence typically distributes throughout the body initially and then may accumulate in specific organs or be cleared via renal excretion, often accumulating in the bladder within 4-6 hours.[14]

3. Ex Vivo Organ Analysis

  • After the final live imaging time point, euthanize the mouse.

  • Quickly dissect the organs of interest (e.g., heart, liver, spleen, lungs, kidneys, tumor).[14]

  • Image the dissected organs using the imaging system to confirm the biodistribution of the fluorescent signal.[14]

4. (Optional) Histological Analysis

  • Fix the dissected organs in 4% paraformaldehyde.

  • Prepare tissue slices and mount them on microscope slides.

  • Counterstain with a nuclear stain like DAPI.

  • Use a confocal or fluorescence microscope to visualize the cellular localization of the cyanine dye signal.[14]

Mandatory Visualizations

G cluster_prep 1. Reagent Preparation cluster_react 2. Labeling Reaction cluster_purify 3. Purification cluster_dol 4. Analysis prep_dye Prepare 10 mM Dye Stock in DMSO mix Add Dye to Protein (Molar Ratio 5:1 to 15:1) prep_dye->mix prep_protein Prepare Protein (2-10 mg/mL) in pH 8.3-8.5 Buffer prep_protein->mix incubate Incubate 1 hr at RT (Protect from Light) mix->incubate purify Purify via Size-Exclusion Chromatography (e.g., G-25) incubate->purify measure Measure Absorbance (A280 and Amax) purify->measure calculate Calculate Degree of Labeling (DOL) measure->calculate G cluster_injection 1. Administration cluster_live 2. In Vivo Imaging cluster_exvivo 3. Ex Vivo Analysis cluster_histo 4. Histology (Optional) inject Inject Labeled Compound (e.g., Tail Vein) live_image Capture Whole-Body Fluorescence Images Over Time inject->live_image dissect Dissect Organs of Interest live_image->dissect organ_image Image Dissected Organs dissect->organ_image fix_slice Fix, Section, and Mount Tissue dissect->fix_slice microscopy Fluorescence Microscopy fix_slice->microscopy

References

A Researcher's Guide to Water-Soluble, Amine-Reactive Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, scientific, and drug development fields, the precise selection of fluorescent labels is paramount for accurate and reproducible experimental outcomes. This guide offers an objective comparison of popular water-soluble fluorescent dyes equipped with a terminal N-hydroxysuccinimide (NHS) ester group, designed for covalent labeling of primary amines in proteins and other biomolecules.

The NHS ester functional group is one of the most prevalent reactive moieties for bioconjugation. It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. The inclusion of sulfonate groups in modern dye structures, such as in the Alexa Fluor, DyLight, and Sulfo-Cyanine series, significantly enhances their water solubility. This increased hydrophilicity simplifies labeling procedures by reducing the need for organic co-solvents, which can be detrimental to protein structure and function, and minimizes dye aggregation.

This guide focuses on a selection of far-red fluorescent dyes that are spectrally similar and compatible with common laser lines (e.g., 633 nm, 647 nm), a spectral region that benefits from reduced autofluorescence in many biological samples. We will compare the performance of key players in this category: Alexa Fluor 647, Sulfo-Cy5, DyLight 650, and Andy Fluor 647.

Performance Comparison of Water-Soluble NHS Ester Dyes

The selection of an optimal fluorescent dye hinges on several key performance indicators. These include the molar extinction coefficient (a measure of how strongly the dye absorbs light), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and photostability (the dye's resistance to degradation upon light exposure). The table below summarizes the key quantitative data for the selected dyes.

FeatureAlexa Fluor 647 NHS EsterSulfo-Cy5 NHS EsterDyLight 650 NHS EsterAndy Fluor 647 NHS Ester
Excitation Max (nm) ~651[1]~646~652[2]~650[3]
Emission Max (nm) ~672[1]~662~672[2]~666[3]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~270,000[1]~250,000~250,000[2]~240,000[3]
Quantum Yield (Φ) 0.33[4][5]0.2Data not availableData not available
Water Solubility HighHighHighHigh[3]
Photostability High[1][6]ModerateHighHigh[3]

Note: Brightness of a fluorescent dye is proportional to the product of its molar extinction coefficient and quantum yield.

Experimental Protocols

The following is a generalized protocol for the covalent labeling of proteins with NHS ester functionalized fluorescent dyes. This protocol should be optimized for each specific protein and dye combination.

Materials
  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

  • Water-soluble fluorescent dye with a terminal NHS ester group

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

  • Dye Preparation:

    • Allow the vial of the NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in a small amount of anhydrous DMSO or DMF. The concentration of the stock solution will depend on the desired dye-to-protein molar ratio.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A 10-20 fold molar excess is a common starting point.

    • Slowly add the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye.

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Dye Fluorescent Dye-NHS Ester Conjugate Fluorescent Dye-Protein Conjugate (Stable Amide Bond) Dye->Conjugate Protein Protein-NH2 (Primary Amine) Protein->Conjugate Byproduct N-Hydroxysuccinimide Conjugate->Byproduct

Caption: NHS ester reaction with a primary amine.

G start Start protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) start->protein_prep dye_prep Prepare Dye Stock Solution (Anhydrous DMSO/DMF) start->dye_prep reaction Labeling Reaction (1 hr, room temp, dark) protein_prep->reaction dye_prep->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification characterization Characterization (Determine Degree of Labeling) purification->characterization end End characterization->end

Caption: Experimental workflow for protein labeling.

Concluding Remarks

The choice of a water-soluble, amine-reactive fluorescent dye is a critical step in the design of robust and reproducible fluorescence-based assays. While spectrally similar, the dyes compared in this guide exhibit differences in their key performance metrics. Alexa Fluor 647 demonstrates high brightness and has been shown to be significantly more photostable than Cy5.[6] Sulfo-Cy5 and DyLight 650 are also strong performers with high extinction coefficients. Andy Fluor 647 is presented as a bright and photostable alternative.[3] The selection of the most suitable dye will ultimately depend on the specific experimental requirements, including the need for high sensitivity, the duration of imaging, and the instrumentation available. The provided experimental protocol offers a solid foundation for successful bioconjugation, though optimization for each specific application is highly recommended.

References

A Comparative Guide to Near-Infrared (NIR) Dyes with Low Aqueous Solubility and Long-Wave Emission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of commercially available near-infrared (NIR) dyes characterized by their low aqueous solubility and long-wavelength emission profiles. Such dyes are invaluable tools in various research and development applications, particularly in the fields of in-vivo imaging, targeted drug delivery, and biological sensing, where deep tissue penetration and minimal autofluorescence are paramount.

Performance Comparison of Lipophilic NIR Dyes

The following table summarizes the key photophysical and solubility properties of representative NIR dyes from three major classes: Cyanine, BODIPY, and Squaraine. These dyes are selected for their commercial availability and frequent use in relevant research applications.

PropertyDiR (Cyanine Derivative)Cy7 NHS Ester (Cyanine)BODIPY 650/665-X NHS EsterRepresentative Lipophilic Squaraine Dye
Excitation Max (nm) ~750[1]~750~646[2]650 - 800[3][4]
Emission Max (nm) ~780[1]~773~660[2]670 - 850[4][5]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~270,000[1]~199,000~102,000[2]>100,000[3][4]
Quantum Yield (Φ) ~0.30 (in organic solvent)~0.30 (in organic solvent)High (specific value not provided)[6]High (often >0.6 in organic solvents)[4]
Aqueous Solubility Low / Insoluble[7][8][9]LowLow (hydrophobic properties)[2]Generally low, requires modification for aqueous use[3][4]
Solubility in Organic Solvents Soluble in DMSO, DMF, Ethanol[1][7]Soluble in DMSO, DMFSoluble in DMSO, DMFSoluble in Chloroform, Dichloromethane[4]
Photostability Good[7]GoodExcellent[6]Generally excellent[4]
Commercial Availability Readily availableReadily availableReadily availableAvailable, often as custom synthesis

Experimental Protocols

Detailed methodologies for the characterization of NIR dyes are crucial for reproducible and reliable results. Below are standard protocols for determining aqueous solubility, fluorescence quantum yield, and photostability, adapted for lipophilic NIR dyes.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a conventional and reliable technique for determining the aqueous solubility of hydrophobic compounds.

Materials:

  • NIR dye of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or incubator shaker

  • High-speed microcentrifuge

  • UV-Vis spectrophotometer

  • Standard laboratory glassware and pipettes

Procedure:

  • Prepare a stock solution of the NIR dye in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare a series of dilutions of the stock solution in the same organic solvent.

  • Add a small aliquot (e.g., 5 µL) of each dilution to separate microcentrifuge tubes containing a known volume of PBS (e.g., 995 µL). This creates a range of dye concentrations in a solution with a low percentage of organic solvent.

  • Equilibrate the samples by incubating them at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for 24-48 hours to ensure saturation.

  • Separate undissolved dye by centrifuging the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes.

  • Carefully collect the supernatant without disturbing the pellet of undissolved dye.

  • Measure the absorbance of the supernatant at the dye's λmax using a UV-Vis spectrophotometer.

  • Determine the concentration of the dissolved dye using a previously established calibration curve of the dye in a solvent mixture that mimics the final composition of the supernatant.

  • The highest concentration at which no precipitate is observed after centrifugation is considered the aqueous solubility.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • NIR dye of interest (sample)

  • A suitable NIR quantum yield standard (e.g., Indocyanine Green in DMSO, or other commercially available standards with emission in a similar range)

  • Spectrofluorometer with an NIR-sensitive detector

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, DMSO) in which both the sample and standard are soluble and stable.

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

  • Integrate the area under the emission curve for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield (Φ_sample) of the sample using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent used for the sample and standard.

Assessment of Photostability

This protocol provides a method to evaluate the photostability of a NIR dye under controlled illumination.

Materials:

  • NIR dye solution (in a suitable solvent)

  • Light source with a defined wavelength and intensity (e.g., a filtered lamp or a laser)

  • Power meter

  • UV-Vis spectrophotometer or spectrofluorometer

  • Cuvette

  • Stir bar and magnetic stirrer (optional, to prevent local overheating)

Procedure:

  • Prepare a solution of the NIR dye with an initial absorbance of approximately 1.0 at its λmax.

  • Place the cuvette in a fixed position relative to the light source. If using a high-intensity source, consider using a magnetic stirrer to ensure uniform illumination.

  • Measure the initial absorbance (A₀) or fluorescence intensity (F₀) of the solution.

  • Expose the solution to the light source for defined periods (e.g., 1, 2, 5, 10, 30 minutes).

  • Measure the absorbance (Aₜ) or fluorescence intensity (Fₜ) after each exposure interval.

  • Calculate the percentage of degradation after each time point:

    • Based on absorbance: % Degradation = [(A₀ - Aₜ) / A₀] * 100

    • Based on fluorescence: % Degradation = [(F₀ - Fₜ) / F₀] * 100

  • Plot the percentage of degradation or the remaining absorbance/fluorescence as a function of exposure time to visualize the photobleaching kinetics.

Visualizations

Experimental Workflow for NIR Dye Characterization

experimental_workflow Experimental Workflow for Novel NIR Dye Characterization cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_solubility Solubility & Stability cluster_application In Vitro & In Vivo Evaluation synthesis Dye Synthesis purification Purification (e.g., HPLC) synthesis->purification absorption UV-Vis Absorption Spectroscopy purification->absorption solubility_test Aqueous & Organic Solubility Testing purification->solubility_test emission Fluorescence Emission Spectroscopy absorption->emission quantum_yield Quantum Yield Determination emission->quantum_yield photostability Photostability Assessment quantum_yield->photostability cell_labeling Cellular Staining & Imaging photostability->cell_labeling stability_test Chemical Stability (pH, temp) solubility_test->stability_test stability_test->cell_labeling cytotoxicity Cytotoxicity Assay cell_labeling->cytotoxicity in_vivo_imaging Small Animal In Vivo Imaging cytotoxicity->in_vivo_imaging

Caption: Workflow for the synthesis, characterization, and evaluation of a novel NIR dye.

General Cellular Staining and Imaging Workflow

cell_staining_workflow General Workflow for Cellular Staining and Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture dye_prep Prepare Dye Working Solution cell_culture->dye_prep incubation Incubate Cells with Dye dye_prep->incubation washing Wash to Remove Excess Dye incubation->washing microscopy Fluorescence Microscopy washing->microscopy image_analysis Image Acquisition & Analysis microscopy->image_analysis

Caption: A streamlined workflow for labeling cells with a lipophilic NIR dye for fluorescence microscopy.

References

A Researcher's Guide to Validating the Bioactivity of Cy7.5 NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the retention of bioactivity after fluorescent labeling of antibodies is paramount for the accuracy and reliability of experimental results. This guide provides a comparative analysis of Cy7.5 NHS ester, a widely used near-infrared (NIR) fluorescent dye, with other common NIR alternatives. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to equip researchers with the necessary information to make informed decisions when selecting a labeling reagent and to properly validate the functionality of their antibody conjugates.

Introduction to NIR Antibody Labeling and the Importance of Bioactivity Validation

Near-infrared (NIR) fluorescent dyes have become indispensable tools in a variety of research applications, including in vivo imaging, flow cytometry, and quantitative western blotting. Their emission wavelengths, typically above 700 nm, offer significant advantages such as deeper tissue penetration and reduced background autofluorescence from biological samples. This compound is a popular choice for labeling antibodies due to its reactivity with primary amines on lysine (B10760008) residues, forming stable covalent bonds.

However, the conjugation process itself can potentially alter the structure and function of the antibody. The number of dye molecules attached per antibody, known as the degree of labeling (DOL), can impact the antibody's binding affinity, specificity, and overall bioactivity. Therefore, it is crucial to not only characterize the DOL but also to functionally validate the labeled antibody to ensure it retains its biological activity. This guide compares the performance of this compound with other NIR dyes and provides protocols for essential validation assays.

Comparative Analysis of NIR Dyes for Antibody Labeling

The choice of an NIR dye can significantly influence the performance of a labeled antibody. Key factors to consider include fluorescence brightness, photostability, and the impact on antibody bioactivity. Here, we compare Cy7.5 with its spectrally similar counterparts and other popular NIR dyes.

DyeExcitation (nm)Emission (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Key Performance Characteristics
This compound ~788~808~223,000Good for in vivo imaging due to long emission wavelength; however, can be prone to photobleaching and self-quenching at high DOLs.[1]
Alexa Fluor 750 NHS Ester ~749~775~240,000Generally brighter and more photostable than Cy7. Exhibits less self-quenching at higher DOLs.[2]
IRDye 800CW NHS Ester ~774~789~240,000Excellent for quantitative western blotting and in vivo imaging. High DOL can negatively impact immunoreactivity.[3]
DyLight 800 NHS Ester ~777~794~270,000High brightness and photostability. Has been shown to provide high tumor-to-background ratios in in vivo imaging.
In Vivo Imaging Performance

A study comparing a chimeric anti-carcinoembryonic antigen (CEA) antibody labeled with either Alexa Fluor 750 or DyLight 755 (spectrally similar to DyLight 800) for imaging pancreatic cancer in mice revealed that the DyLight 755 conjugate had a significantly higher tumor-to-background ratio (TBR)[4]. Another study highlighted that for large, deep tumors, Cy7-labeled antibodies provided better visualization compared to other cyanine (B1664457) dyes with shorter wavelengths[5].

Impact of Degree of Labeling (DOL) on Bioactivity

The number of dye molecules conjugated to an antibody can significantly affect its function. A study on trastuzumab labeled with IRDye 800CW demonstrated that increasing the dye-to-protein ratio led to a decrease in immunoreactivity, as measured by flow cytometry and a cell-based binding assay[3]. Similarly, a study using a kinetic ELISA assay showed that increasing the fluorophore-to-protein ratio when labeling an anti-hemagglutinin antibody with FITC resulted in a progressive inactivation of the antibody[6]. These findings underscore the importance of optimizing the DOL to balance signal intensity with the preservation of bioactivity.

Experimental Protocols

Antibody Labeling with this compound

This protocol is a general guideline for labeling 1 mg of an IgG antibody.

Materials:

  • Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.5.

    • Slowly add the calculated amount of dissolved this compound to the antibody solution while gently vortexing. A common starting point for the dye-to-antibody molar ratio is 10:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove unconjugated dye using a gel filtration column (e.g., Sephadex G-25). The first colored band to elute is the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

Bioactivity Validation: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol assesses the binding activity of the labeled antibody to its target antigen.

Materials:

  • Antigen-coated 96-well plate

  • Labeled antibody and unlabeled control antibody

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (if necessary for detection of unlabeled control)

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Blocking: Block the antigen-coated plate with blocking buffer for 1-2 hours at room temperature.

  • Antibody Incubation: Wash the plate with wash buffer. Add serial dilutions of the Cy7.5-labeled antibody and the unlabeled control antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly with wash buffer.

  • Detection:

    • For the Cy7.5-labeled antibody, directly measure the fluorescence in a plate reader compatible with NIR fluorescence.

    • For the unlabeled antibody, add an appropriate enzyme-conjugated secondary antibody and incubate for 1 hour. After washing, add the substrate and stop the reaction. Measure the absorbance.

  • Analysis: Compare the binding curves of the labeled and unlabeled antibodies. A significant shift in the EC50 value for the labeled antibody indicates a loss of binding affinity.

Bioactivity Validation: Flow Cytometry

This protocol evaluates the ability of the labeled antibody to bind to its target on the cell surface.

Materials:

  • Target cells expressing the antigen of interest

  • Negative control cells (not expressing the antigen)

  • Cy7.5-labeled antibody and unlabeled control antibody

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Secondary fluorescently labeled antibody (for the unlabeled control)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells. Resuspend in cold flow cytometry staining buffer.

  • Antibody Staining:

    • Incubate the cells with various concentrations of the Cy7.5-labeled antibody or the unlabeled primary antibody for 30-60 minutes on ice, protected from light.

    • For the unlabeled control, wash the cells and then incubate with a secondary antibody conjugated to a different fluorophore.

  • Washing: Wash the cells twice with cold staining buffer.

  • Acquisition: Resuspend the cells in staining buffer and analyze on a flow cytometer.

  • Analysis: Compare the mean fluorescence intensity (MFI) of the target cells stained with the labeled antibody to those stained with the unlabeled antibody. A significant decrease in MFI for the labeled antibody suggests reduced binding capability.

Visualizing Workflows and Concepts

To aid in the understanding of the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization cluster_final Final Product Antibody Purified Antibody (Amine-free buffer) Mix Mix Antibody and Dye (pH 8.5, RT, 1 hr) Antibody->Mix Dye This compound (Dissolved in DMSO) Dye->Mix Purify Gel Filtration (e.g., G-25) Mix->Purify Characterize Determine DOL (Spectrophotometry) Purify->Characterize LabeledAb Cy7.5 Labeled Antibody Characterize->LabeledAb SignalingPathway Ab Cy7.5-Antibody Receptor Cell Surface Receptor Ab->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response Nucleus->Response Gene Expression

References

A Comparative Guide to the Photostability of Cy7.5 and Other Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of in vivo imaging, fluorescence microscopy, and drug development, the selection of a robust near-infrared (NIR) fluorescent dye is paramount for generating reliable and reproducible data. Among the plethora of available options, the photostability of a dye—its resistance to photochemical degradation upon exposure to light—is a critical performance metric. This guide provides an objective comparison of the photostability of Cy7.5 with other commonly used NIR dyes, supported by experimental data and detailed protocols for researchers to conduct their own assessments.

Photostability Comparison of NIR Dyes

The photostability of a fluorescent dye is a key determinant of its suitability for applications requiring prolonged or intense light exposure, such as live-cell imaging and single-molecule studies. The following table summarizes the available quantitative and qualitative photostability data for Cy7.5 and its spectral counterparts. It is important to note that direct side-by-side quantitative comparisons under identical conditions are not always available in the literature.

DyeClassExcitation Max (nm)Emission Max (nm)Photostability Characteristics
Cy7.5 Cyanine (B1664457)~788~808Belongs to the cyanine dye family, which is known to be susceptible to photobleaching through photooxidation.[1] Its photostability is generally considered to be lower than that of spectrally similar Alexa Fluor and IRDye series.
Alexa Fluor 790 Alexa Fluor~784~814As part of the Alexa Fluor family, it is engineered for enhanced photostability. Studies have consistently shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their corresponding Cy dye counterparts.[1][2][3]
IRDye 800CW IRDye~774~789This dye is noted for its high photostability and is a frequent choice for in vivo imaging.[4] Some studies suggest its photostability is comparable to or greater than that of Cy7.[4]
Indocyanine Green (ICG) Cyanine~780~830As a cyanine dye, ICG is known for its susceptibility to photobleaching. Its stability is highly dependent on the solvent and its concentration, with aggregation sometimes leading to increased stability.

Experimental Protocols for Photostability Assessment

To facilitate independent verification and comparison of NIR dye photostability, a detailed experimental protocol for measuring photobleaching is provided below. This protocol is a synthesis of methodologies described in the literature.[5][6][7][8][9][10]

Objective:

To quantify and compare the photostability of different NIR fluorescent dyes in solution.

Materials:
  • NIR fluorescent dyes (e.g., Cy7.5, Alexa Fluor 790, IRDye 800CW)

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • Spectrophotometer

  • Fluorometer with a temperature-controlled cuvette holder and a stable light source (e.g., Xenon arc lamp)

  • Quartz cuvettes (1 cm path length)

  • Stir bar

Procedure:
  • Sample Preparation:

    • Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions in the desired experimental buffer (e.g., PBS) to a concentration that yields an absorbance of 0.05-0.1 at the dye's excitation maximum to minimize inner filter effects.

  • Instrumentation Setup:

    • Turn on the fluorometer and allow the light source to stabilize for at least 30 minutes.

    • Set the excitation and emission wavelengths to the respective maxima of the dye being tested.

    • Set the excitation and emission slit widths to achieve a good signal-to-noise ratio.

    • If available, use a neutral density filter to control the intensity of the excitation light.

  • Photobleaching Measurement:

    • Place the cuvette containing the dye solution and a small stir bar into the temperature-controlled sample holder of the fluorometer.

    • Start continuous stirring to ensure uniform exposure of the sample to the excitation light.

    • Record the initial fluorescence intensity (F₀) at time zero.

    • Continuously illuminate the sample with the excitation light and record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point (Fₜ) to the initial fluorescence intensity (F₀).

    • Plot the normalized fluorescence intensity (Fₜ/F₀) as a function of time.

    • The resulting curve represents the photobleaching decay of the dye.

    • To quantify photostability, you can calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

    • Alternatively, the photobleaching quantum yield (Φₚ), which is the number of molecules photobleached per absorbed photon, can be calculated using more advanced methods described in the literature.[5]

Factors Influencing Photostability

The photostability of cyanine dyes like Cy7.5 is influenced by a variety of factors. Understanding these can help in optimizing experimental conditions to minimize photobleaching.

Caption: Key factors that can affect the photostability of cyanine dyes.

Photobleaching Mechanism of Cyanine Dyes

The primary mechanism of photobleaching for many fluorescent dyes, including cyanines, involves the generation of reactive oxygen species (ROS). The following diagram illustrates a simplified workflow of this process.

Caption: A simplified diagram of the photobleaching process for cyanine dyes.

Conclusion

The selection of a near-infrared dye with optimal photostability is crucial for the success of fluorescence-based research. While Cy7.5 is a widely used NIR dye, the available data suggests that alternatives such as Alexa Fluor 790 and IRDye 800CW offer superior photostability, making them better suited for applications that demand high-intensity or long-duration illumination. Researchers are encouraged to perform their own photostability comparisons using the provided protocol to determine the most suitable dye for their specific experimental needs.

References

Enduring the Spotlight: A Guide to Photostable Fluorophores for Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in long-term live-cell imaging, the relentless assault of high-intensity light on fluorescent probes presents a critical challenge: photobleaching. This irreversible photodestruction of fluorophores can lead to diminished signals, skewed quantitative data, and ultimately, failed experiments. This guide provides a comparative analysis of fluorescent probes engineered for high photostability, offering quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal tool for your research.

The ideal fluorescent probe for time-lapse microscopy must be not only bright but exceptionally robust, maintaining a consistent signal under prolonged and repeated illumination. Modern advancements in dye chemistry and protein engineering have produced a new generation of fluorophores—including organic dyes, fluorescent proteins, and semiconductor nanocrystals (quantum dots)—that offer significant advantages over traditional probes.

Comparative Analysis of Photostable Probes

The selection of a fluorophore is often a trade-off between brightness, photostability, and biological compatibility. The following tables summarize quantitative data on the photostability of commonly used and newly developed fluorescent probes, providing a clear comparison to aid in your selection process.

Table 1: Organic Dyes

Organic dyes are a popular choice due to their small size and high initial brightness. The Alexa Fluor and the recently developed Phoenix Fluor series, in particular, demonstrate superior photostability compared to conventional dyes like the Cyanine (Cy) family.

FluorophoreExcitation (nm)Emission (nm)Photobleaching Half-LifeKey Findings
Alexa Fluor 555 555565Significantly longer than Cy3[1][2]More resistant to photobleaching and less prone to self-quenching at high labeling densities compared to Cy3.[1][2]
Alexa Fluor 647 650668Significantly longer than Cy5[1][2]Exhibits higher total fluorescence and greater photostability than Cy5, with fewer issues from dye aggregation.[1][3]
Phoenix Fluor 555 (PF555) 555575Order-of-magnitude longer than conventional dyes[4][5]A super-photostable dye suitable for long-term single-molecule imaging without anti-photobleaching additives.[4][5]
Cy3 550570Shorter than Alexa Fluor 555[1][2]Prone to aggregation and self-quenching, which diminishes fluorescence.[1]
Cy5 649670Shorter than Alexa Fluor 647[1][2]Shows anomalous absorption peaks due to dye aggregates that do not result in fluorescence.[1][3]
FITC 495521Shorter than Alexa Fluor 568[6][7]A traditional dye that shows significant fluorescence reduction in seconds under illumination.[7]
Table 2: Fluorescent Proteins

Genetically encoded fluorescent proteins (FPs) are indispensable for studying protein dynamics in living cells. While early FPs suffered from rapid photobleaching, newer variants have been engineered for enhanced stability.

Fluorescent ProteinExcitation (nm)Emission (nm)Photobleaching Half-LifeKey Findings
mCherry 587610More photostable than mStrawberry and RedStar[8][9]Considered the best general-purpose red monomer due to its superior photostability.[9]
tdTomato 554581Similar to mCherry, but bleaches faster than mCherry in some contexts[8][9]A very bright tandem dimer, but its larger size can be a factor. Photostability can be context-dependent.[8][9]
mGold2s 517529~60 minutes (2.4 mW/mm²)[10]A yellow fluorescent protein with up to 25-fold greater photostability than commonly used YFPs like mVenus.[10][11]
mKO 548559Extremely photostableRecommended for long-term or intensive imaging experiments, especially in acidic environments.[9]
RedStar 558582Bleaches rapidly in intravital imaging[8]Suitable for in vitro imaging but not for demanding long-term in vivo applications.[8]
mVenus 515528~3 minutes (2.4 mW/mm²)[10]A commonly used YFP that photobleaches rapidly, serving as a benchmark for more stable variants.[10]
Table 3: Quantum Dots (QDs)

Quantum dots are semiconductor nanocrystals renowned for their exceptional photostability, which can be orders of magnitude greater than organic dyes.[12] Their broad absorption spectra and narrow, symmetric emission peaks make them ideal for multiplexed imaging.

Probe TypeExcitationEmissionPhotostability CharacteristicsKey Findings
CdSe/ZnS QDs Broad (e.g., 405 nm)Tunable (size-dependent)Extremely high; fluorescence intensity shows minimal decay over time compared to organic dyes.[13]Up to 1000 times more photostable than organic dyes, but may have lower optical gain.[12] Their inorganic composition makes them robust against photobleaching and metabolic degradation.[13]
Carbon Dots (CNDs) Broad (e.g., 360 nm)TunableExcellent photostabilityOffer advantages for real-time in vivo imaging with deep penetration, facilitating long-term monitoring.[14]

Experimental Protocols

Accurate assessment of photostability requires standardized experimental conditions. Below is a generalized protocol for measuring and comparing the photobleaching rates of fluorescent probes.

Protocol: Quantifying Photobleaching Rate
  • Sample Preparation:

    • For organic dyes, conjugate them to a stable substrate (e.g., antibodies on a fixed cell preparation or nanoparticles).

    • For fluorescent proteins, express them in a consistent cell line (e.g., HeLa or HEK293 cells).

    • Prepare microdroplets of purified fluorescent proteins in PBS mixed with mineral oil to ensure uniform irradiation conditions.[15]

    • Mount samples on a glass-bottom dish suitable for high-resolution microscopy.

  • Microscopy and Image Acquisition:

    • Use an inverted fluorescence microscope equipped with a high numerical aperture (NA) oil immersion objective (e.g., 60x, 1.4 NA).[15]

    • Utilize a stable light source, such as a laser or a mercury-arc lamp with defined filter sets.

    • Define the illumination power density at the sample plane (e.g., in mW/mm²). This is a critical parameter for reproducibility.[10][16]

    • Set acquisition parameters: Maintain a constant exposure time, laser power, and imaging interval throughout the experiment.

  • Photobleaching Experiment:

    • Select a region of interest (ROI) containing the fluorescent sample.

    • Continuously illuminate the ROI with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 0.5 to 10 seconds) until the fluorescence signal has significantly diminished.[15]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within the ROI for each image in the time series.[7]

    • Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).[15]

    • Plot the normalized intensity against time to generate a photobleaching curve.

    • Calculate the photobleaching half-life (t₁/₂), defined as the time at which the fluorescence intensity drops to 50% of its initial value.[15]

Mandatory Visualizations

To better illustrate the workflows and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_acq Image Acquisition & Bleaching cluster_analysis Data Analysis prep1 Prepare Fluorescent Sample (e.g., Labeled Cells, Protein Droplets) prep2 Mount on Microscope Slide prep1->prep2 acq1 Define ROI and Set Imaging Parameters (Laser Power, Exposure) prep2->acq1 Place on Microscope acq2 Start Continuous Illumination acq1->acq2 acq3 Acquire Time-Lapse Images acq2->acq3 ana1 Measure Mean Intensity in ROI per Time Point acq3->ana1 Export Image Series ana2 Background Subtraction ana1->ana2 ana3 Normalize Intensity to t=0 ana2->ana3 ana4 Plot Bleaching Curve (Intensity vs. Time) ana3->ana4 ana5 Calculate Photobleaching Half-Life (t½) ana4->ana5

Caption: Workflow for a quantitative photobleaching experiment.

Long-term imaging is often employed to study dynamic cellular processes, such as signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example where fluorescent probes are used to track protein localization and activity over time.

G cluster_nuc GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds Grb2 Grb2 Rec->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Nuc Translocates to TF Transcription Factors ERK->TF Resp Cellular Response (Proliferation, Survival) TF->Resp

References

Safety Operating Guide

Proper Disposal Procedures for Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye commonly used in biological research for labeling proteins, peptides, and other molecules. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance. The primary directive for all chemical waste is to consult and follow your institution's Environmental Health and Safety (EHS) department guidelines.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended PPE:

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard lab coat.

  • Respiratory Protection: When handling the solid powder form, a dust mask (e.g., N95) is recommended to prevent inhalation.[3]

Work should be conducted in a well-ventilated area, such as a chemical fume hood, especially when handling the powder or concentrated solutions in volatile organic solvents.[4]

Step-by-Step Disposal Protocol

The proper disposal method for this compound varies depending on its physical state: unreacted solid powder, concentrated stock solutions, dilute aqueous solutions, or contaminated labware. All waste generated should be considered hazardous chemical waste and must be segregated from regular trash and biohazardous waste streams.[1][5]

Step 1: Waste Segregation and Containerization
  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the solvents used, such as a high-density polyethylene (B3416737) bottle for solutions in DMSO or DMF.[1]

  • Proper Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents present (e.g., DMSO, DMF). Follow all additional labeling requirements mandated by your institution's EHS department.[1]

  • Keep Container Sealed: Keep the waste container securely sealed when not in use to prevent the release of vapors.

Step 2: Managing Different Waste Streams

The following table summarizes the disposal procedures for different forms of this compound waste.

Waste TypeDisposal ProcedureKey Precautions
Unused/Expired Solid Powder Place the original vial containing the powder directly into the designated solid hazardous waste container.NEVER dispose of the solid powder in the regular trash.[1] Avoid creating dust.
Concentrated Stock Solutions Collect all concentrated solutions (e.g., in DMSO, DMF) in a sealed, labeled liquid hazardous waste container.NEVER pour concentrated solutions down the drain.[1] Organic solvents are unsuitable for sewer disposal.
Dilute Aqueous Solutions Collect in the designated liquid hazardous waste container. While some institutions may permit drain disposal of very dilute, neutralized aqueous solutions, it is prohibited for cyanine (B1664457) dyes and NHS esters without specific EHS approval.Do not assume drain disposal is acceptable. Always consult your institution's EHS guidelines.[6][7]
Contaminated Labware All solid materials that have come into contact with this compound (e.g., pipette tips, microcentrifuge tubes, gloves, bench paper) must be collected in a designated solid hazardous waste container.[1]Segregate from non-hazardous and biohazardous waste.
Step 3: Final Disposal
  • Store Waste Appropriately: Store the sealed and labeled hazardous waste container in a designated, safe location within the laboratory, away from incompatible materials, until it is ready for pickup.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for your hazardous waste container.[1] Do not attempt to transport or dispose of the waste outside of institutional protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregate and Contain cluster_3 Step 3: Final Disposal start This compound Waste Generated A Solid Waste (Powder, Contaminated Labware) start->A B Liquid Waste (Concentrated or Dilute Solutions) start->B C Collect in Labeled 'Solid Hazardous Waste' Container A->C D Collect in Labeled 'Liquid Hazardous Waste' Container (Solvent-Compatible) B->D E Store Sealed Container in Designated Area C->E D->E F Contact EHS for Waste Pickup E->F

Caption: Workflow for the safe disposal of this compound waste streams.

References

Personal protective equipment for handling Cy7.5 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides crucial safety protocols and operational procedures for the handling and disposal of Cy7.5 NHS ester, a near-infrared fluorescent dye commonly used in biomedical research for labeling biomolecules. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain experimental integrity. This document is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical Resistant GlovesNitrile gloves are the minimum requirement. Double-gloving is recommended, especially during weighing and reconstitution. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Eyes/Face Safety Goggles and Face ShieldSplash-proof safety goggles are required at all times. A full-face shield must be worn over goggles when handling the solid powder or solutions to protect against splashes.
Body Laboratory CoatA buttoned, long-sleeved laboratory coat is essential to protect skin and clothing from contamination.
Respiratory Fume Hood or RespiratorAll handling of the solid, powdered form of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is required.
Feet Closed-toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedure for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store this compound in a cool, dark, and dry place. Recommended storage is at -20°C for long-term stability.[1][2][3] The vial should be tightly sealed to prevent moisture contamination, which can lead to hydrolysis of the NHS ester.

  • Inventory: Log the compound in your chemical inventory system, noting the date of receipt and storage location.

Preparation of Stock Solutions
  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture inside the vial.

  • Weighing: Conduct all weighing of the powdered dye inside a chemical fume hood. Use an anti-static weigh boat.

  • Dissolution: Dissolve the this compound in an appropriate anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3] Ensure the solvent is of high purity and free of amines. Add the solvent slowly to the solid to avoid splashing.

Experimental Use: Labeling Reaction
  • Reaction Setup: Perform the labeling reaction in a well-ventilated area, preferably within a fume hood.

  • pH Considerations: The reaction of NHS esters with primary amines is pH-dependent, with an optimal pH range of 8.3-8.5.[4][5][6] Use appropriate buffers, such as sodium bicarbonate or phosphate (B84403) buffer, to maintain the desired pH. Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.

  • Reaction Quenching: After the desired reaction time, the reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated hazardous waste container.

  • Liquid Waste:

    • Concentrated Solutions: Unused stock solutions and reaction mixtures should be collected in a clearly labeled hazardous waste container for organic solvent waste.

    • Aqueous Solutions: While some regulations may permit the disposal of highly dilute, neutralized dye solutions down the drain with copious amounts of water, it is best practice to collect all aqueous waste containing the dye in a designated hazardous waste container. Consult your institution's EHS guidelines for specific requirements.

  • Container Disposal: Empty vials that once contained this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed vial can then be disposed of as regular laboratory glass waste, in accordance with institutional policies.

Quantitative Data Summary

ParameterValueNotes
Storage Temperature -20°CFor long-term storage of the solid compound and stock solutions.[1][2][3]
Solution Stability Up to 1-2 months at -20°CWhen dissolved in anhydrous DMF or DMSO.[6]
Optimal Reaction pH 8.3 - 8.5For efficient labeling of primary amines.[4][5][6]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal Receiving Receiving & Inspection Storage Storage (-20°C, Dark, Dry) Receiving->Storage Equilibration Equilibrate to Room Temp Storage->Equilibration Weighing Weighing (Fume Hood) Equilibration->Weighing Dissolution Dissolution (Anhydrous Solvent) Weighing->Dissolution Solid_Waste Solid Waste (Gloves, Tips) Weighing->Solid_Waste Contaminated Weigh Boats Reaction Labeling Reaction (pH 8.3-8.5) Dissolution->Reaction Liquid_Waste Liquid Waste (Solutions) Dissolution->Liquid_Waste Unused Stock Reaction->Solid_Waste Contaminated Materials Reaction->Liquid_Waste Unused/Quenched Solutions Container_Disposal Empty Container Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.